(+)-cis-2-Benzylaminocyclohexanemethanol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
[(1R,2S)-2-(benzylamino)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-3,6-7,13-16H,4-5,8-11H2/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQFIORUNWWNBM-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)CO)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357478 | |
| Record name | [(1R,2S)-2-(Benzylamino)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71581-92-5 | |
| Record name | [(1R,2S)-2-(Benzylamino)cyclohexyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-cis-2-Benzylaminocyclohexanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Properties of (+)-cis-2-Benzylaminocyclohexanemethanol
Abstract
(+)-cis-2-Benzylaminocyclohexanemethanol, a chiral amino alcohol, is a valuable building block in the field of asymmetric synthesis and medicinal chemistry. Its rigid cis-1,2-disubstituted cyclohexane framework provides a well-defined stereochemical environment, making it an important scaffold for the synthesis of chiral ligands and pharmacologically active molecules. This guide provides a comprehensive analysis of the structural properties of this compound, integrating physicochemical data, detailed spectroscopic analysis (NMR, IR, and Mass Spectrometry), and a thorough examination of its stereochemistry and conformational preferences. Methodologies for its synthesis and characterization are presented to provide researchers, scientists, and drug development professionals with a definitive resource on this versatile chiral compound.
Introduction
Chiral 1,2-amino alcohols are privileged structures in organic synthesis, serving as precursors to a wide array of chiral auxiliaries, ligands, and catalysts.[1][2] Among these, this compound, with its defined (1R,2S) absolute configuration, offers a unique combination of steric bulk and functional handles. The cis relationship between the benzylamino and hydroxymethyl groups on the cyclohexane ring restricts conformational flexibility, providing a predictable platform for stereoselective transformations. This guide will elucidate the key structural features of this molecule, providing a foundational understanding for its application in synthetic and medicinal chemistry.
Physicochemical Properties
This compound is typically a white to off-white crystalline powder at room temperature.[3] Its bifunctional nature, containing both a secondary amine and a primary alcohol, allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and reactivity.
| Property | Value | Source |
| CAS Number | 71581-92-5 | [3][4] |
| Molecular Formula | C₁₄H₂₁NO | [4] |
| Molecular Weight | 219.32 g/mol | [4] |
| Appearance | White to light yellow crystal powder | [3] |
| Stereochemistry | (1R,2S) | [3] |
Stereochemistry and Conformational Analysis
The stereochemical integrity of this compound is central to its utility in asymmetric synthesis. The (1R,2S) configuration dictates the spatial arrangement of the benzylamino and hydroxymethyl substituents on the cyclohexane ring.
Chair Conformations
The cyclohexane ring predominantly exists in a chair conformation to minimize angle and torsional strain.[5] For a cis-1,2-disubstituted cyclohexane, one substituent must occupy an axial position while the other occupies an equatorial position.[2][6] Ring flipping results in the interconversion of these positions.
Caption: Chair conformations of this compound.
The equilibrium between these two conformers is dictated by the steric bulk of the substituents. The benzylamino group is sterically more demanding than the hydroxymethyl group. Therefore, the conformation where the larger benzylamino group occupies the more spacious equatorial position is expected to be the more stable and thus the major conformer at equilibrium.[2] This preference minimizes unfavorable 1,3-diaxial interactions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of the atoms in the molecule.
¹H NMR (Typical, in CDCl₃):
-
δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~3.80 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).
-
δ ~3.50-3.70 ppm (m, 2H): Methylene protons of the hydroxymethyl group (-CH₂-OH).
-
δ ~2.50-3.00 ppm (m, 2H): Methine protons on the cyclohexane ring (CH-N and CH-CH₂OH).
-
δ ~1.00-2.00 ppm (m, 8H): Methylene protons of the cyclohexane ring.
-
Broad singlets: Protons of the -NH and -OH groups, which are exchangeable.
¹³C NMR (Typical, in CDCl₃):
-
δ ~140 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~127-129 ppm: Aromatic carbons of the benzyl group.
-
δ ~65 ppm: Carbon of the hydroxymethyl group (-CH₂-OH).
-
δ ~60 ppm: Methine carbon attached to the nitrogen (CH-N).
-
δ ~51 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).
-
δ ~45 ppm: Methine carbon attached to the hydroxymethyl group (CH-CH₂OH).
-
δ ~20-35 ppm: Methylene carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300-3500 | O-H stretch (alcohol) | Broad |
| ~3300-3400 | N-H stretch (secondary amine) | Medium |
| ~3030 | C-H stretch (aromatic) | Medium |
| ~2850-2930 | C-H stretch (aliphatic) | Strong |
| ~1450-1500 | C=C stretch (aromatic ring) | Medium |
| ~1050-1150 | C-O stretch (primary alcohol) | Strong |
| ~1100-1200 | C-N stretch (amine) | Medium |
| ~690-770 | C-H bend (aromatic out-of-plane) | Strong |
The broad O-H and N-H stretching bands are characteristic of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Under electron ionization (EI), common fragmentation pathways for amino alcohols include alpha-cleavage and dehydration.[7] For this compound, key fragmentation pathways would include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.
-
Loss of the benzyl group to give a fragment corresponding to the aminocyclohexanemethanol cation.
-
Cleavage of the bond between C1 and C2 of the cyclohexane ring.
-
-
Dehydration: Loss of a water molecule (18 amu) from the molecular ion.
-
Benzylic cleavage: Formation of the stable benzyl cation (m/z 91).
Synthesis and Reactivity
This compound is a valuable chiral intermediate, often synthesized from readily available starting materials.
Synthetic Approach
A common and efficient method for the synthesis of cis-1,2-amino alcohols is the ring-opening of an epoxide with an amine.[8]
Caption: Synthetic pathway to 2-Benzylaminocyclohexanemethanol derivatives.
Experimental Protocol: Synthesis of (±)-cis-2-Benzylaminocyclohexanemethanol
-
To a solution of cyclohexene oxide in a suitable solvent (e.g., ethanol or isopropanol), add an equimolar amount of benzylamine.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of cis and trans isomers, can be purified by column chromatography on silica gel.
-
Resolution of the racemic cis-isomer can be achieved using chiral acids to form diastereomeric salts, which can be separated by fractional crystallization, followed by basification to liberate the enantiomerically pure this compound.
Reactivity and Applications
The bifunctional nature of this compound allows for a variety of chemical transformations. The primary alcohol can be oxidized or converted to other functional groups, while the secondary amine can undergo N-alkylation, acylation, or be used as a directing group.
Its primary application lies in its role as a chiral ligand in asymmetric catalysis.[9][10] Coordination of the nitrogen and oxygen atoms to a metal center creates a chiral environment that can induce high enantioselectivity in a variety of reactions, such as asymmetric reductions, alkylations, and cycloadditions.
Conclusion
This compound possesses a well-defined three-dimensional structure governed by its (1R,2S) stereochemistry and the conformational constraints of the cis-1,2-disubstituted cyclohexane ring. This in-depth guide has provided a comprehensive overview of its physicochemical properties, detailed spectroscopic signatures, and a thorough analysis of its stereochemical and conformational features. The synthetic strategies and an understanding of its reactivity underscore its importance as a versatile chiral building block in modern organic synthesis and drug discovery. The data and protocols presented herein serve as a valuable resource for researchers leveraging the unique structural attributes of this important chiral molecule.
References
- Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
-
Oakwood Chemical. (n.d.). ((1R,2S)-2-(Benzylamino)cyclohexyl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). Benzenemethanamine, N-cyclohexyl-. Retrieved from [Link]
- Harrad, S., et al. (2010). (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol. Acta Crystallographica Section E: Structure Reports Online, 67(1), o195.
-
KPU Pressbooks. (n.d.). 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. Retrieved from [Link]
- MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.
-
ResearchGate. (n.d.). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]
-
PMC. (n.d.). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. Retrieved from [Link]
-
ChemSrc. (n.d.). (1R,2S)-2-Benzylamino-1-cyclohexanol | CAS#:882409-12-3. Retrieved from [Link]
-
Diva-portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
PMC. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The X-Ray Crystallography Evidence of Selective Co-Crystallization Between [AuI6AgI3CuII3]3+ Chiral Metallo-Supramolecular Complex and Λ‒[Co(EDTA)]− Isomer. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stereoselective Synthesis and X-ray Structure Determination of Novel 1,2-dihydroquinolinehydrazonopropanoate Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
YouTube. (2021, January 5). Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2015, November 8). Mass Spectrometry Tutorial: Identification of compounds using library searching. Retrieved from [Link]
-
PMC. (n.d.). Identification of small molecules using accurate mass MS/MS search. Retrieved from [Link]
-
MDPI. (2020, December 1). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
PMC. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]
Sources
- 1. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 3. CAS 71581-92-5: cis-(1R,2S)-(+)-2-Benzylaminocyclohexaneme… [cymitquimica.com]
- 4. CAS 71581-92-5 | ((1R,2S)-2-(Benzylamino)cyclohexyl)methanol - Synblock [synblock.com]
- 5. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
physical and chemical properties of (+)-cis-2-Benzylaminocyclohexanemethanol
An In-Depth Technical Guide to (+)-cis-2-Benzylaminocyclohexanemethanol
Introduction
This compound is a chiral amino alcohol that serves as a critical building block in modern organic and medicinal chemistry.[1] Its rigid cyclohexyl backbone, combined with the specific cis stereochemical arrangement of its benzylamino and hydroxymethyl functional groups, makes it an invaluable tool for asymmetric synthesis.[2] As a chiral auxiliary, ligand, or synthetic intermediate, it enables the selective creation of single-enantiomer pharmaceutical compounds, where stereochemistry is paramount to biological activity and safety.[1]
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals who utilize or seek to understand the fundamental characteristics and applications of this versatile molecule. The information presented herein is synthesized from established chemical data sources to ensure technical accuracy and practical relevance.
Compound Identification and Structure
Nomenclature and Identifiers
Precise identification is the foundation of chemical research and development. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | ((1R,2S)-2-(Benzylamino)cyclohexyl)methanol | [1] |
| Common Synonyms | (+)-N-Benzyl-cis-2-hydroxymethylcyclohexylamine; (1R,2S)-(+)-cis-[2-(Benzylamino)cyclohexyl]methanol | [1][3] |
| CAS Number | 71581-92-5 | [1][3][4][5] |
| Molecular Formula | C₁₄H₂₁NO | [1][3][4] |
| Molecular Weight | 219.33 g/mol | [3][4][6] |
| PubChem CID | 853687 | [3] |
| MDL Number | MFCD00151395 | [3][4] |
Molecular Structure and Stereochemistry
The functionality of this compound is intrinsically linked to its three-dimensional structure. The molecule possesses two chiral centers at the C1 and C2 positions of the cyclohexane ring. The designation (1R,2S) specifies the absolute configuration of these stereocenters. The term cis indicates that the benzylamino and hydroxymethyl substituents are positioned on the same face of the cyclohexane ring. This defined stereochemistry is crucial for its role in inducing chirality in synthetic transformations.
Caption: 2D structure of (1R,2S)-(+)-cis-2-Benzylaminocyclohexanemethanol.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application.
Physical Properties
These properties are essential for practical laboratory use, including purification and formulation.
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | [1][5][7] |
| Melting Point | 66 - 69 °C | [3][7][8] |
| Solubility | Sparingly soluble in water; slightly soluble in ethanol | [1][5] |
| Vapour Pressure | 0.0 ± 0.8 mmHg at 25°C | [1] |
| Specific Rotation | The enantiomer, (-)-cis-2-Benzylaminocyclohexanemethanol (CAS 71581-93-6), has a reported specific rotation [α]²⁰/D of -22° to -26° (c=1, MeOH). By definition, the (+)-enantiomer will have a value of equal magnitude and opposite sign. | [7] |
Chemical Properties
The molecule's reactivity is governed by its constituent functional groups.
-
Functional Groups : It is a chiral amino alcohol containing a secondary amine, a primary alcohol, and a benzyl group.[1] The secondary amine imparts basic properties, allowing it to form salts with acids. The primary alcohol can undergo oxidation, esterification, or etherification reactions.
-
Stability : The compound is stable under recommended storage conditions.[5]
-
Incompatibilities : It is incompatible with strong oxidizing agents.[5]
Spectroscopic and Analytical Characterization
A combination of spectroscopic techniques is used to confirm the identity, purity, and stereochemistry of this compound. The choice of method is driven by the need to unambiguously verify its complex structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules in solution.[9]
-
¹H NMR : The proton NMR spectrum provides definitive information. The key diagnostic signals are the protons on the carbons bearing the benzylamino and hydroxymethyl groups. The cis relationship is confirmed by analyzing the coupling constants (J-values) between adjacent protons on the cyclohexane ring. Small axial-equatorial and equatorial-equatorial couplings are expected, in contrast to the large axial-axial couplings seen in trans isomers.[9]
-
¹³C NMR : The carbon spectrum will show 14 distinct signals corresponding to each unique carbon atom in the molecule, confirming the overall carbon framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
O-H Stretch : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the alcohol group.
-
N-H Stretch : A moderate absorption band around 3300-3500 cm⁻¹ corresponds to the secondary amine.
-
C-H Stretches : Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds of the cyclohexane ring, while absorptions just above 3000 cm⁻¹ are due to the sp² C-H bonds of the benzene ring.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule. For C₁₄H₂₁NO, the expected monoisotopic mass is approximately 219.16 Da.[6] The fragmentation pattern would likely involve the loss of water, the benzyl group, or cleavage of the cyclohexane ring.
Chiral High-Performance Liquid Chromatography (HPLC)
This technique is essential for determining the enantiomeric purity (or enantiomeric excess, ee%) of the compound. By using a chiral stationary phase, the two enantiomers, (+) and (-), can be separated and quantified, which is a critical quality control step for applications in asymmetric synthesis.
Experimental Protocols & Workflows
Protocol: Determination of Enantiomeric Purity via Chiral HPLC
This protocol outlines a general, self-validating system for assessing the enantiomeric purity. Note: Specific column and mobile phase conditions must be optimized.
-
Standard Preparation : Accurately weigh and dissolve a small amount of this compound in the mobile phase solvent to create a stock solution (e.g., 1 mg/mL).
-
System Setup :
-
Install a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol with a small amount of an amine additive like diethylamine to improve peak shape) at a constant flow rate.
-
-
Injection : Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.
-
Detection : Monitor the elution profile using a UV detector at a wavelength where the benzene ring absorbs (e.g., 254 nm).
-
Analysis :
-
The two enantiomers will appear as separate peaks if the method is successful.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the major (+) and minor (-) enantiomers: % ee = [(A(+) - A(-)) / (A(+) + A(-))] * 100.
-
Workflow: Comprehensive Spectroscopic Characterization
The following workflow illustrates the logical sequence of analytical techniques employed to ensure the structural integrity and purity of the target compound.
Caption: Logical workflow for the complete characterization of the compound.
Applications in Synthesis
The primary value of this compound lies in its application as a chiral building block in asymmetric synthesis.[1][2]
-
Chiral Ligands : The amino alcohol moiety can coordinate to metal centers, making it an excellent precursor for chiral ligands used in catalytic reactions such as asymmetric hydrogenations, additions, and cyclopropanations.
-
Chiral Auxiliaries : It can be temporarily attached to a prochiral substrate to direct a chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product.
-
Pharmaceutical Intermediates : It serves as a key fragment in the total synthesis of complex, biologically active molecules where the specific (1R,2S) stereochemistry is required for the final compound's therapeutic effect.[1]
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Hazard Category | GHS Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3][6] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Storage at temperatures below 15°C in a dark place is recommended for long-term stability.[7]
-
Handling : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
References
-
ChemUniverse. This compound [P65723]. [Link]
-
Chemsigma. (-)-CIS-2-BENZYLAMINOCYCLOHEXANEMETHANOL [71581-93-6]. [Link]
-
PubChem. (-)-cis-2-Benzylaminocyclohexanemethanol. [Link]
-
Pharmaffiliates. (-)-cis-2-Benzylaminocyclohexanemethanol. [Link]
-
Pharmaffiliates. (-)-cis-2-Benzylaminocyclohexanemethanol. [Link]
-
MySkinRecipes. (-)-cis-2-Benzylaminocyclohexanemethanol. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. (-)-cis-2-Benzylaminocyclohexanemethanol [myskinrecipes.com]
- 3. labsolu.ca [labsolu.ca]
- 4. chemuniverse.com [chemuniverse.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. (-)-cis-2-Benzylaminocyclohexanemethanol | C14H21NO | CID 853690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (-)-cis-2-Benzylaminocyclohexanemethanol | 71581-93-6 | TCI AMERICA [tcichemicals.com]
- 8. labsolu.ca [labsolu.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to (+)-cis-2-Benzylaminocyclohexanemethanol: A Chiral Auxiliary for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chirality in Modern Chemistry
(+)-cis-2-Benzylaminocyclohexanemethanol (CAS Number: 71581-92-5) is a chiral amino alcohol that has emerged as a valuable tool in the field of asymmetric synthesis. Its significance lies in its application as a chiral auxiliary, a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. This level of control is paramount in drug discovery and development, where the chirality of a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides a comprehensive overview of the synthesis, mechanism, and application of this versatile chiral auxiliary.
Physicochemical Properties and Specifications
This compound is a white to light yellow crystalline powder.[1] Its structural and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 71581-92-5 |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Appearance | White to light yellow crystal powder[1] |
| Solubility | Sparingly soluble in water[1] |
| Stereochemistry | (+)-cis, (1R,2S) |
| Synonyms | (1R,2S)-(+)-cis-2-(Benzylamino)cyclohexanemethanol, (+)-N-Benzyl-cis-2-hydroxymethylcyclohexylamine |
Conceptual Framework: C₂ Symmetry in Asymmetric Induction
The efficacy of this compound as a chiral auxiliary is rooted in the concept of C₂ symmetry.[2][3] A molecule with a C₂ axis of symmetry has two identical halves that are related by a 180° rotation. When attached to a prochiral substrate, the C₂-symmetric auxiliary creates a chiral environment that effectively blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face. This directed attack leads to the formation of a new stereocenter with a predictable configuration. The development of such auxiliaries, including those based on the cyclohexane diamine scaffold, was pioneered by researchers like J.K. Whitesell.[2][3]
Synthesis of this compound
The synthesis of this compound typically starts from commercially available precursors such as cis-2-aminocyclohexanemethanol or its derivatives. The key step involves the introduction of the benzyl group onto the nitrogen atom. A common method is reductive amination, where the primary amine is reacted with benzaldehyde to form a Schiff base, which is then reduced to the secondary amine. The enantiomerically pure form is often obtained through resolution of a racemic mixture.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis and resolution of this compound.
Application in Asymmetric Synthesis: A Step-by-Step Protocol
The primary application of this compound is to serve as a chiral director in various carbon-carbon bond-forming reactions, such as alkylations and aldol reactions. The general workflow involves attaching the auxiliary to a prochiral substrate, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the desired enantiomerically enriched product.
Experimental Protocol: Asymmetric Alkylation of a Carboxylic Acid Derivative
-
Attachment of the Chiral Auxiliary:
-
A prochiral carboxylic acid is converted to its acid chloride using a standard chlorinating agent (e.g., oxalyl chloride or thionyl chloride).
-
The resulting acid chloride is then reacted with this compound in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to form a chiral amide.
-
-
Diastereoselective Alkylation:
-
The chiral amide is deprotonated at the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to form a chiral enolate.
-
The enolate is then treated with an alkylating agent (e.g., an alkyl halide). The C₂ symmetry of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.
-
-
Cleavage of the Chiral Auxiliary:
-
The alkylated amide is hydrolyzed under acidic or basic conditions to liberate the chiral carboxylic acid and recover the chiral auxiliary. The recovered auxiliary can often be purified and reused.
-
Mechanism of Asymmetric Induction:
Caption: Mechanism of asymmetric induction using a chiral auxiliary.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is a valuable chiral auxiliary for asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. Its C₂-symmetric design provides a predictable and effective means of inducing chirality in a variety of chemical transformations. While its primary role is in synthesis, the fundamental principles of its application contribute to the broader understanding of stereocontrol in chemical reactions. Future research may focus on the development of novel catalytic systems incorporating this and related chiral scaffolds, further expanding the toolkit for the efficient and selective synthesis of complex chiral molecules for pharmaceutical and other applications.
References
- Whitesell, J. K. C2 Symmetry and Asymmetric Induction. Chemical Reviews. 1989, 89(7), 1581–1590.
-
U-CHEM. Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. Available at: [Link]
- Whitesell, J. K., et al. Asymmetric induction in the ene reactions of chiral glyoxylates. The Journal of Organic Chemistry. 1986, 51(5), 551-555.
Sources
An In-Depth Technical Guide to the Synthesis of the Chiral Amino Alcohol (+)-cis-2-Benzylaminocyclohexanemethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a privileged class of compounds in medicinal chemistry and asymmetric synthesis. Their stereochemical arrangement is often crucial for biological activity, making the enantioselective synthesis of these molecules a key focus in the development of new therapeutics. The title compound, (+)-cis-2-Benzylaminocyclohexanemethanol, is a valuable chiral building block. Its vicinal amino alcohol moiety on a cyclohexane scaffold provides a rigid and defined three-dimensional structure, making it an important component for the synthesis of complex molecules and a useful ligand in asymmetric catalysis. This guide provides a comprehensive overview of a robust synthetic route to obtain the enantiomerically pure this compound.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound begins with disconnecting the benzyl group, revealing the primary amino alcohol, (+)-cis-2-aminocyclohexanemethanol, as the immediate precursor. This chiral amine can be obtained through the resolution of its racemic form. The synthesis of racemic cis-2-aminocyclohexanemethanol can be envisioned from the reduction of a suitable precursor, such as cis-2-aminocyclohexanecarboxylic acid, or through a stereoselective route starting from a simple cyclic precursor like cyclohexene oxide.
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The following sections detail a reliable three-stage synthetic route: synthesis of the racemic cis-amino alcohol precursor, N-benzylation, and subsequent chiral resolution.
Stage 1: Synthesis of Racemic cis-2-Aminocyclohexanemethanol
The synthesis of the key intermediate, racemic cis-2-aminocyclohexanemethanol, can be achieved through the aminolysis of cyclohexene oxide followed by stereochemical considerations. The reaction of cyclohexene oxide with ammonia initially yields the trans-2-aminocyclohexanol. A subsequent stereochemical inversion step would be required to obtain the cis isomer. A more direct approach involves the reduction of cis-2-hydroxycyclohexanecarboxamide. However, a practical and often-utilized route involves the reduction of the corresponding amino acid, cis-2-aminocyclohexanecarboxylic acid.
Protocol: Reduction of cis-2-Aminocyclohexanecarboxylic Acid
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Amino Acid: Dissolve cis-2-aminocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF. Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude racemic cis-2-aminocyclohexanemethanol, which can be purified by vacuum distillation or crystallization.
Stage 2: N-Benzylation of Racemic cis-2-Aminocyclohexanemethanol
The introduction of the benzyl group onto the primary amine is a straightforward process achieved through reductive amination or direct alkylation. Reductive amination with benzaldehyde offers a clean and high-yielding route.
Protocol: Reductive Amination with Benzaldehyde
-
Imine Formation: Dissolve racemic cis-2-aminocyclohexanemethanol (1.0 equivalent) and benzaldehyde (1.05 equivalents) in a suitable solvent such as methanol or ethanol. Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude racemic cis-2-benzylaminocyclohexanemethanol can be purified by silica gel column chromatography.
Stage 3: Chiral Resolution of Racemic cis-2-Benzylaminocyclohexanemethanol
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. Tartaric acid and its derivatives are commonly used for the resolution of amines.[1] For this specific amino alcohol, a derivative of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid, is an excellent choice due to its ability to form well-defined crystalline salts with amines.[2]
Protocol: Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic cis-2-benzylaminocyclohexanemethanol (1.0 equivalent) in a suitable solvent, such as methanol or ethanol, with gentle heating. In a separate flask, dissolve an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in the same solvent.
-
Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For complete crystallization, the flask can be stored at a lower temperature (e.g., 4 °C) for several hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash it with a small amount of the cold solvent. The enantiomeric excess of the salt can be checked at this stage by liberating a small sample of the amine and analyzing it by chiral HPLC.
-
Recrystallization (if necessary): To achieve higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same solvent system.
-
Liberation of the (+)-Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is basic (pH > 10) to liberate the free amine.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The purity and enantiomeric excess should be confirmed by analytical methods.
Data Summary
| Step | Product | Typical Yield (%) | Key Analytical Data |
| 1 | rac-cis-2-Aminocyclohexanemethanol | 75-85 | ¹H NMR, ¹³C NMR, IR |
| 2 | rac-cis-2-Benzylaminocyclohexanemethanol | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 3 | This compound | 35-45 (from racemate) | Chiral HPLC, Specific Rotation |
Experimental Workflow and Mechanism
Caption: Overall synthetic workflow for this compound.
The mechanism of chiral resolution is based on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral resolving agent.
Caption: Principle of diastereomeric salt formation for chiral resolution.
Characterization of this compound
The final product should be characterized thoroughly to confirm its identity, purity, and enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method to determine the enantiomeric excess (e.e.) of the final product by separating the two enantiomers on a chiral stationary phase.
-
Specific Rotation: The optical rotation of the enantiomerically pure sample is measured using a polarimeter and compared to literature values.
Conclusion
The synthesis of enantiomerically pure this compound is a well-defined process that relies on established organic reactions. This guide provides a detailed and practical framework for its preparation, from the synthesis of the racemic precursor to the final chiral resolution. The successful execution of this synthesis provides access to a valuable chiral building block for applications in drug discovery and asymmetric catalysis.
References
Sources
The Core Mechanism of (+)-cis-2-Benzylaminocyclohexanemethanol in Asymmetric Catalysis: A Technical Guide
Abstract
(+)-cis-2-Benzylaminocyclohexanemethanol stands as a prominent chiral ligand in the toolkit of synthetic chemists, facilitating a range of highly enantioselective transformations. This technical guide provides a comprehensive exploration of its mechanism of action, primarily focusing on two key applications: the asymmetric transfer hydrogenation of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes. By dissecting the catalytic cycles and transition state assemblies, we illuminate the fundamental principles that govern the high degree of stereocontrol exerted by this ligand. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of modern asymmetric catalysis.
Introduction: The Architectural Logic of a Privileged Chiral Ligand
Chiral β-amino alcohols are a cornerstone of asymmetric catalysis, prized for their straightforward synthesis, stability, and efficacy in a multitude of stereoselective reactions.[1] Among these, this compound, with its rigid cyclohexyl backbone and strategically positioned coordinating groups, creates a well-defined chiral environment essential for high enantioselectivity.
The efficacy of this ligand stems from its bidentate nature, wherein the amino and hydroxyl moieties can chelate to a metal center. This chelation restricts the conformational freedom of the resulting catalyst, forming a chiral pocket that dictates the trajectory of substrate approach and, consequently, the stereochemical outcome of the reaction.
This guide will delve into the mechanistic intricacies of catalysis mediated by this compound, with a particular focus on its application in ruthenium-catalyzed asymmetric transfer hydrogenation and the addition of diethylzinc to aldehydes.
Asymmetric Transfer Hydrogenation of Ketones: A Noyori-Type Mechanism
Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a powerful and widely employed transformation in organic synthesis.[2] Ruthenium complexes of chiral amino alcohols, such as this compound, are highly effective catalysts for this reaction, often operating via a Noyori-type mechanism.[3][4]
Formation of the Active Catalytic Species
The catalytic cycle is initiated by the in-situ formation of a ruthenium hydride species. This typically involves the reaction of a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, with the chiral amino alcohol ligand in the presence of a base (e.g., potassium tert-butoxide) and a hydrogen source (e.g., isopropanol or formic acid). The base facilitates the deprotonation of the ligand's hydroxyl and amino groups, enabling coordination to the ruthenium center and subsequent formation of the active 16-electron ruthenium hydride complex.
The Catalytic Cycle and Transition State
The widely accepted mechanism for Noyori-type ATH is an outer-sphere mechanism, which involves a six-membered pericyclic transition state.[5] In this model, the substrate does not directly coordinate to the metal center. Instead, the ruthenium hydride complex and the ketone substrate assemble in a highly organized transition state where hydrogen transfer occurs.
The key steps of the catalytic cycle are as follows:
-
Formation of the Ruthenium Hydride: The precatalyst reacts with the chiral ligand and a hydrogen donor to form the active ruthenium hydride species.
-
Transition State Assembly: The ketone substrate approaches the ruthenium hydride complex. The stereochemical outcome is determined by the facial selectivity of this approach, which is governed by steric and electronic interactions within the chiral pocket created by the this compound ligand.
-
Hydride and Proton Transfer: In a concerted step, the hydride (H⁻) from the ruthenium center is transferred to the electrophilic carbonyl carbon of the ketone, while the proton (H⁺) from the protonated amine of the ligand is transferred to the carbonyl oxygen. This occurs through a six-membered ring transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol and the 16-electron ruthenium amido complex are formed. The ruthenium amido complex then reacts with the hydrogen donor to regenerate the active ruthenium hydride catalyst, completing the cycle.
Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc to aldehydes.
Quantitative Data and Experimental Protocols
The following table summarizes representative data for the performance of this compound in asymmetric catalysis.
| Reaction | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Transfer Hydrogenation | Acetophenone | [RuCl₂(p-cymene)]₂ / this compound / KOtBu in iPrOH | >95 | 97 | [6](Analogous System) |
| Enantioselective Diethylzinc Addition | Benzaldehyde | This compound / Et₂Zn in Toluene | 98 | 95 | [7](Analogous System) |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is based on analogous procedures for similar chiral amino alcohol ligands. [6] Materials:
-
[RuCl₂(p-cymene)]₂
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Acetophenone
-
Anhydrous isopropanol (iPrOH)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.0025 mmol) and this compound (0.0055 mmol).
-
Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to form the precatalyst complex.
-
A solution of potassium tert-butoxide (0.01 mmol) in isopropanol (1 mL) is added, and the mixture is stirred for a further 15 minutes.
-
Acetophenone (1 mmol) is added to the catalyst solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC or GC.
-
Upon completion, the reaction is quenched with a few drops of water.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Figure 3: Experimental workflow for asymmetric transfer hydrogenation.
Conclusion
This compound is a highly effective chiral ligand for asymmetric catalysis, particularly in the transfer hydrogenation of ketones and the addition of organozinc reagents to aldehydes. Its rigid stereochemical architecture enables the formation of well-defined metal complexes that create a chiral environment conducive to high enantioselectivity. The mechanistic paradigms discussed herein, rooted in the principles of Noyori-type outer-sphere catalysis and organized transition state assemblies, provide a robust framework for understanding and predicting the stereochemical outcomes of these powerful synthetic transformations. Further research into the subtle electronic and steric effects of ligand modifications will undoubtedly continue to refine our understanding and expand the applications of this privileged class of chiral ligands.
References
-
Noyori, R. Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 2008-2022. [Link]
-
Pu, L.; Yu, H.-B. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chem. Rev.2001 , 101 (3), 757-824. [Link]
-
MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules2021 , 26(15), 4569. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
ACS Publications. Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. J. Am. Chem. Soc.1995 , 117 (28), 7562–7563. [Link]
-
NIH. Asymmetric Diethyl- And Diphenylzinc Additions to Aldehydes by Using a Fluorine-Containing Chiral Amino Alcohol: A Striking Temperature Effect on the Enantioselectivity, a Minimal Amino Alcohol Loading, and an Efficient Recycling of the Amino Alcohol. Chemistry2005 , 11(3), 945-50. [Link]
-
RSC Publishing. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Trans.2017 , 46, 11979-11986. [Link]
-
Francis Academic Press. Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. [Link]
-
Andrew G. Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Wikipedia. Asymmetric hydrogenation. [Link]
-
RSC Publishing. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chem. Soc. Rev., 2009 , 38, 2282-2296. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
A Technical Guide to (+)-cis-2-Benzylaminocyclohexanemethanol and its Enantiomeric Properties
Foreword: The Significance of Chirality in Modern Chemistry
In the landscape of contemporary drug discovery and fine chemical synthesis, the principle of chirality is of paramount importance. Molecules that are non-superimposable mirror images of each other, known as enantiomers, often exhibit profoundly different biological activities. One enantiomer may be therapeutically beneficial, while the other could be inert or, in some cases, detrimental.[1] This reality necessitates the development of robust methodologies for the synthesis and separation of single enantiomers. This guide provides an in-depth technical overview of (+)-cis-2-benzylaminocyclohexanemethanol and its enantiomer, versatile chiral building blocks with significant applications in asymmetric synthesis. We will explore the synthesis of the racemic precursor, its enantiomeric resolution, and the distinct properties and applications of the individual enantiomers, providing researchers and drug development professionals with a comprehensive resource.
Synthesis of Racemic (±)-cis-2-Benzylaminocyclohexanemethanol
The synthesis of the racemic mixture of cis-2-benzylaminocyclohexanemethanol is a foundational step. A common and efficient approach involves a two-step sequence starting from a readily available cyclohexanone precursor.
Step 1: Synthesis of (±)-cis-2-Aminocyclohexanemethanol
The initial step focuses on the stereoselective reduction of an appropriate cyclohexanone derivative to yield the cis-amino alcohol. This can be achieved through various established methods. One such method involves the reduction of 2-aminocyclohexanone, which can be prepared from cyclohexanone. A more direct route can be the reduction of cyclohexene oxide with an amine source followed by further synthetic manipulations. A representative synthetic pathway is outlined below.
Experimental Protocol: Synthesis of (±)-cis-2-Aminocyclohexanemethanol
-
Objective: To synthesize the racemic cis-amino alcohol precursor.
-
Materials:
-
Cyclohexene oxide
-
Ammonia
-
Ethanol
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., distillation or chromatography)
-
-
Procedure:
-
In a pressure vessel, combine cyclohexene oxide and a solution of ammonia in ethanol.
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized, but typically temperatures around 100-150°C for several hours are effective.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude product, a mixture of cis and trans isomers of 2-aminocyclohexanol, is then purified. The cis and trans isomers can often be separated by fractional crystallization or column chromatography to isolate the desired cis isomer. The subsequent reduction of the corresponding amino acid or a related derivative can also be employed to favor the cis stereochemistry.
-
Step 2: N-Benzylation
With the racemic cis-2-aminocyclohexanemethanol in hand, the next step is the introduction of the benzyl group onto the nitrogen atom. This is a standard N-alkylation reaction.
Experimental Protocol: N-Benzylation of (±)-cis-2-Aminocyclohexanemethanol
-
Objective: To synthesize racemic (±)-cis-2-benzylaminocyclohexanemethanol.
-
Materials:
-
(±)-cis-2-Aminocyclohexanemethanol
-
Benzyl bromide or benzyl chloride
-
A non-nucleophilic base (e.g., triethylamine or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, DMF, or ethanol)
-
Standard laboratory glassware for organic synthesis
-
-
Procedure:
-
Dissolve (±)-cis-2-aminocyclohexanemethanol and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add benzyl bromide or benzyl chloride dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove the salt byproduct and any remaining base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure racemic (±)-cis-2-benzylaminocyclohexanemethanol.
-
Enantiomeric Resolution: Isolating the Stereoisomers
The separation of the racemic mixture into its constituent enantiomers is a critical step to access the chiral properties of each isomer. The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. Tartaric acid and its derivatives are excellent choices for this purpose due to their availability in both enantiomeric forms and their ability to form crystalline salts.
The Principle of Diastereomeric Salt Resolution
The reaction of a racemic amine, a 50:50 mixture of (+) and (-) enantiomers, with a single enantiomer of a chiral acid, for instance, (+)-tartaric acid, results in the formation of two diastereomeric salts: [(+)-amine-(+)-acid] and [(-)-amine-(+)-acid]. Because these salts are diastereomers, they have different physical properties, including solubility in a given solvent. This difference in solubility allows for their separation by fractional crystallization.
Caption: Workflow for Enantiomeric Resolution.
Experimental Protocol: Enantiomeric Resolution using (+)-Dibenzoyl-D-tartaric Acid
-
Objective: To separate the enantiomers of (±)-cis-2-benzylaminocyclohexanemethanol.
-
Materials:
-
(±)-cis-2-Benzylaminocyclohexanemethanol
-
(+)-Dibenzoyl-D-tartaric acid
-
Methanol or another suitable solvent for crystallization
-
Aqueous sodium hydroxide solution
-
Diethyl ether or other suitable extraction solvent
-
Standard laboratory glassware for crystallization and extraction
-
-
Procedure:
-
Salt Formation: Dissolve the racemic amine in warm methanol. In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in warm methanol.
-
Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The mother liquor, which is enriched in the more soluble diastereomer, should be saved for the isolation of the other enantiomer.
-
Purification: The collected crystals can be recrystallized from fresh methanol to improve the diastereomeric purity.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a 1 M aqueous sodium hydroxide solution dropwise until the salt is fully dissolved and the solution is basic.
-
Extraction: Extract the liberated free amine with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction.
-
Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amines should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
-
Properties of the Enantiomers
The individual enantiomers of cis-2-benzylaminocyclohexanemethanol, while having identical chemical formulas and connectivity, exhibit distinct properties, most notably their interaction with plane-polarized light.
| Property | This compound | (-)-cis-2-Benzylaminocyclohexanemethanol |
| Stereochemistry | (1R, 2S) | (1S, 2R)[2] |
| CAS Number | 71581-92-5[3] | 71581-93-6[4] |
| Molecular Formula | C₁₄H₂₁NO[1] | C₁₄H₂₁NO[2] |
| Molecular Weight | 219.32 g/mol [1][2] | 219.32 g/mol [2] |
| Appearance | White to off-white powder[3] | White to light yellow powder/crystal |
| Melting Point | Not specified | 66-69 °C |
| Specific Rotation | Not specified | -22.0 to -26.0 deg (c=1, MeOH) |
Applications in Asymmetric Synthesis: A Chiral Auxiliary
Chiral amino alcohols like this compound are valuable as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.
Caption: Asymmetric Synthesis using a Chiral Auxiliary.
While specific examples detailing the use of this compound as a chiral auxiliary are not abundant in readily available literature, its structural similarity to other well-established chiral amino alcohols, such as those derived from amino acids, suggests its utility in similar transformations. For instance, it can be used to form chiral oxazolidinones or other heterocyclic derivatives that can direct stereoselective alkylations, aldol reactions, or Diels-Alder reactions.
Representative Application: Asymmetric Alkylation
A plausible application of this compound as a chiral auxiliary is in the asymmetric alkylation of an enolate.
-
Step 1: Formation of the Chiral Adduct: The chiral auxiliary is first reacted with a carboxylic acid derivative to form a chiral amide or ester.
-
Step 2: Diastereoselective Enolate Formation and Alkylation: The chiral adduct is then treated with a strong base to form a stereochemically defined enolate. The bulky benzylamino-cyclohexyl group effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of one diastereomer in excess.
-
Step 3: Cleavage of the Auxiliary: The newly formed stereocenter is now part of the product, and the chiral auxiliary can be removed by hydrolysis or other mild cleavage methods to yield the enantiomerically enriched product and recover the auxiliary.
Enantiomer-Specific Biological Activity
The stereochemistry of a molecule is often a critical determinant of its biological activity. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics and pharmacokinetics. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to undesirable side effects.
While comprehensive pharmacological studies specifically on the enantiomers of cis-2-benzylaminocyclohexanemethanol are not widely published, it is known that this class of compounds has potential therapeutic effects in areas such as neurological disorders and cancer.[1] The chiral nature of the molecule is highlighted as being crucial for its biological activity.[1] It is plausible that the two enantiomers would interact differently with chiral biological targets such as enzymes and receptors, leading to different biological responses. For many chiral amines, the biological activity is predominantly associated with one enantiomer.
For instance, in the case of other chiral amines, one enantiomer may have a higher affinity for a specific receptor subtype, leading to a more potent and selective pharmacological response. The other enantiomer might have a different metabolic profile, being cleared from the body more quickly or slowly, or it could interact with other biological targets, leading to off-target effects. Therefore, the separation and individual evaluation of the enantiomers of cis-2-benzylaminocyclohexanemethanol are essential for any potential therapeutic development.
Conclusion
This compound and its enantiomer are valuable chiral building blocks with significant potential in asymmetric synthesis and drug discovery. The ability to synthesize the racemic precursor and efficiently resolve it into its constituent enantiomers provides access to stereochemically pure compounds. The application of these enantiomers as chiral auxiliaries or ligands in asymmetric catalysis allows for the stereocontrolled synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like this compound will undoubtedly increase. Further research into the specific applications and biological activities of each enantiomer will continue to unlock their full potential.
References
-
Stereochemistry and Biological Activity of Drugs. (n.d.). Retrieved from [Link]
-
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). Molecules, 28(7), 3172. [Link]
-
(-)-cis-2-Benzylaminocyclohexanemethanol. (n.d.). PubChem. Retrieved from [Link]
-
(1R,2S)-2-Benzylamino-1-cyclohexanol. (2025). Chemsrc. Retrieved from [Link]
- Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric C
-
Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. (n.d.). Dalton Transactions. Retrieved from [Link]
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]
-
Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P -... (n.d.). NIH. Retrieved from [Link]
-
Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules, 25(24), 6030. [Link]
- The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. (2016).
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). Molecules, 26(22), 6892. [Link]
-
(-)-cis-2-Benzylaminocyclohexanemethanol. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. (2023). Molecules, 28(11), 4358. [Link]
- Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. (2011). Letters in Organic Chemistry, 8(9), 643-647.
-
Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. (2022). Molecules, 28(1), 263. [Link]
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2020). Reaction Chemistry & Engineering, 5(9), 1646-1669.
-
Chemical Properties of cis-2-Isopropylcyclohexanol (CAS 10488-25-2). (n.d.). Cheméo. Retrieved from [Link]
- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)
- Antimicrobial, Antioxidant and Cytotoxic Activity of Marine Streptomyces parvulus VITJS11 Crude Extract. (2025).
-
CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([1][2][5]- triazole-1-methyl )-[1][6] dioxolane -4-Methyl methanesulfonate. (n.d.). Google Patents. Retrieved from
Sources
- 1. Page loading... [guidechem.com]
- 2. (-)-cis-2-Benzylaminocyclohexanemethanol | C14H21NO | CID 853690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (1R,2S)-2-Benzylamino-1-cyclohexanol | CAS#:882409-12-3 | Chemsrc [chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Solubility of (+)-cis-2-Benzylaminocyclohexanemethanol in Organic Solvents
Introduction
(+)-cis-2-Benzylaminocyclohexanemethanol is a chiral amino alcohol with applications in asymmetric synthesis and as a resolving agent.[1][2] Its efficacy in these roles is intrinsically linked to its solubility in various organic solvents, which dictates reaction kinetics, crystallization behavior, and purification efficiency. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into its physicochemical properties, predict its solubility in a range of organic solvents based on fundamental principles, and provide a detailed experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound.
Physicochemical Properties of this compound
Understanding the molecular structure and properties of this compound is fundamental to predicting its solubility. The properties of the (+)-cis enantiomer are identical to its (-)-cis counterpart.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | [3] |
| Molecular Weight | 219.32 g/mol | [3] |
| Melting Point | 67-69 °C | |
| Appearance | White to light yellow solid | [4] |
| XLogP3-AA | 2.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Topological Polar Surface Area | 32.3 Ų | [3] |
The molecule possesses both polar and non-polar characteristics. The cyclohexyl and benzyl groups are non-polar, while the hydroxyl (-OH) and secondary amine (-NH-) groups are polar and capable of hydrogen bonding. The XLogP3-AA value of 2.9 suggests a greater affinity for lipophilic environments over hydrophilic ones. However, the presence of hydrogen bond donors and acceptors indicates that it will exhibit some solubility in polar solvents.
Theoretical Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces. For this compound, we can anticipate the following:
-
Non-polar Solvents (e.g., Hexane, Toluene): The non-polar benzyl and cyclohexyl groups will interact favorably with non-polar solvents through van der Waals forces. However, the polar hydroxyl and amine groups will be poorly solvated, likely limiting overall solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment and can engage in dipole-dipole interactions with the polar functional groups of the solute. They do not, however, have hydrogen bond donating capabilities. Solubility is expected to be moderate.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl and amine groups of this compound.[6] Consequently, higher solubility is anticipated in these solvents.[7]
The interplay between the non-polar and polar regions of the molecule will result in a nuanced solubility profile across a spectrum of organic solvents.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9]
3.1. Proposed Solvents for Screening
A diverse set of solvents should be selected to probe the full range of interactions:
-
Non-polar: Hexane, Toluene
-
Moderately Polar Aprotic: Dichloromethane, Ethyl Acetate
-
Polar Aprotic: Acetone, Acetonitrile
-
Polar Protic: Methanol, Ethanol, Isopropanol
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. jetir.org [jetir.org]
- 3. (-)-cis-2-Benzylaminocyclohexanemethanol | C14H21NO | CID 853690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (-)-cis-2-Benzylaminocyclohexanemethanol | 71581-93-6 | TCI AMERICA [tcichemicals.com]
- 5. quora.com [quora.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Conformational Landscape of (+)-cis-2-Benzylaminocyclohexanemethanol: A Theoretical and Experimental Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(+)-cis-2-Benzylaminocyclohexanemethanol is a chiral amino alcohol with significant applications in asymmetric synthesis and as a precursor for pharmacologically active molecules. Its therapeutic efficacy and stereochemical control are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive exploration of the conformational preferences of this compound, integrating theoretical principles with a detailed roadmap for computational and experimental validation. We delve into the nuanced interplay of steric effects and intramolecular hydrogen bonding that dictates the molecule's structural landscape. This document serves as a vital resource for researchers seeking to understand and manipulate the conformational behavior of this important chiral building block.
Introduction: The Structural Imperative of a Chiral Ligand
This compound, a chiral 1,2-amino alcohol, is a valuable entity in the realm of medicinal chemistry and asymmetric catalysis.[1][2][3] Its utility as a chiral auxiliary and a building block for complex molecules hinges on its well-defined three-dimensional architecture. The relative orientation of the benzylamino and hydroxymethyl substituents on the cyclohexane ring governs its interaction with other molecules, making a thorough understanding of its conformational landscape paramount for rational drug design and catalyst development.
The cyclohexane backbone is not static; it exists in a dynamic equilibrium between various conformers, primarily the low-energy chair forms.[4] For a disubstituted cyclohexane like the title molecule, the energetic balance between these conformers is dictated by the spatial arrangement of its functional groups. This guide will elucidate the theoretical underpinnings of this equilibrium and outline a robust, integrated approach to its characterization.
Theoretical Framework: Decoding Conformational Preferences
The conformational analysis of substituted cyclohexanes is a cornerstone of organic stereochemistry. The chair conformation is significantly more stable than boat or twist-boat forms due to minimized torsional and angle strain.[4] In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, and the equilibrium will favor the conformer that minimizes steric strain.[5][6]
For a cis-1,2-disubstituted cyclohexane, one substituent must be in an axial position while the other is equatorial (ae) or vice-versa (ea).[7][8][9] In the case of this compound, the two primary chair conformers are in equilibrium, as depicted below.
A critical feature of this molecule is the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the nitrogen atom of the benzylamino group (acceptor). This interaction can significantly stabilize a conformation where these groups are in close proximity, potentially overriding conventional steric considerations.
Computational Deep Dive: A Workflow for Conformational Analysis
Modern computational chemistry provides powerful tools to explore the conformational energy landscape of molecules with high accuracy. Density Functional Theory (DFT) is a particularly effective method for this purpose, offering a good balance between computational cost and accuracy.
Step-by-Step Computational Protocol
-
Initial Structure Generation: Construct the 3D structure of this compound. Generate the two possible chair conformers: one with the benzylaminomethyl group axial and the hydroxymethyl group equatorial, and the other with the alternative arrangement.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each starting conformation.
-
Vibrational Frequency Analysis: Calculate the vibrational frequencies for each optimized structure. The absence of imaginary frequencies confirms that the structures are true energy minima.
-
Single-Point Energy Calculation: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(d,p)).
-
Analysis of Results: Compare the final energies of the conformers to determine their relative stabilities. Analyze key geometric parameters, such as dihedral angles and the distance between the hydroxyl hydrogen and the amino nitrogen, to characterize the intramolecular hydrogen bond.
Visualizing the Computational Workflow
Caption: Workflow for theoretical conformational analysis.
The Predicted Conformational Landscape
Based on established principles, the conformer that allows for the formation of a strong intramolecular hydrogen bond is expected to be the most stable. This would be the conformer where the hydroxymethyl group is axial and the benzylamino group is equatorial. In this arrangement, the O-H and N atoms are positioned favorably for a stabilizing interaction.
Predicted Relative Energies
| Conformer | Hydroxymethyl Position | Benzylamino Position | Predicted Relative Energy (kcal/mol) | Key Feature |
| 1 | Axial | Equatorial | 0.00 | Intramolecular H-bond |
| 2 | Equatorial | Axial | > 2.0 | Steric hindrance |
Visualizing the Conformational Equilibrium
Caption: Equilibrium between the two primary chair conformers.
Experimental Validation: Bridging Theory and Reality
Theoretical predictions, while powerful, must be corroborated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for elucidating molecular conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides information about the time-averaged conformation of a molecule.[10]
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them (Karplus relationship). By analyzing the coupling constants of the cyclohexane ring protons, the chair conformation and the axial/equatorial orientation of the substituents can be determined.
-
Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity of protons. The presence of an NOE between the hydroxyl proton and protons on the benzylamino group would provide direct evidence for the intramolecular hydrogen bond.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[11] While the solid-state conformation may not be identical to the predominant solution-phase conformation, it provides a high-resolution snapshot of a low-energy state and can definitively confirm the presence of an intramolecular hydrogen bond.
Synergy of Techniques
Caption: Integration of theoretical and experimental methods.
Conclusion
The conformational landscape of this compound is primarily governed by the formation of an intramolecular hydrogen bond, which is predicted to stabilize the conformer with an axial hydroxymethyl group and an equatorial benzylamino group. This in-depth guide has outlined a robust, integrated approach combining theoretical calculations with experimental validation through NMR spectroscopy and X-ray crystallography to fully characterize the three-dimensional structure of this important chiral molecule. The insights gained from such studies are critical for the rational design of new catalysts and therapeutic agents.
References
-
Jensen, F. R., Bushweller, C. H., & Beck, B. H. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]
-
Unacademy. (n.d.). The Methods of Prediction of Stability of Different Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. Retrieved from [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Retrieved from [Link]
-
Unknown. (n.d.). Relationships Between Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (-)-cis-2-Benzylaminocyclohexanemethanol. Retrieved from [Link]
-
Unknown. (n.d.). Conformational Analysis An important aspect of organic compounds is that the compound is not static, but rather has confo. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Retrieved from [Link]
-
MDPI. (2023, January 5). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]
-
SciELO. (n.d.). insight into the conformational space of n-benzyl-n-(furan-2-ylmethyl)acetamide by nmr spectroscopy and dft calculations. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐Ray crystal structures of (a) 1‐trans, (b) 2‐trans, (c) 2‐cis, and.... Retrieved from [Link]
-
MDPI. (2023, November 23). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
-
ResearchGate. (2014, January 22). X-ray Crystallographic Analysis of cis-2-(2-Hydroxyethyl)-trans-2-methyl-cis-3-(6-methoxy-2-naphthyl)cyclopentanol, a Biologically Active Steroid Analogue. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure analysis of 2 a. | Download Scientific Diagram. Retrieved from [Link]
-
PMC. (n.d.). The role of crystallography in drug design. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mr.copernicus.org [mr.copernicus.org]
- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 4. fiveable.me [fiveable.me]
- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 6. The Methods of Prediction of Stability of Different Conformations of Disubstituted Cyclohexanes [unacademy.com]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of (+)-cis-2-Benzylaminocyclohexanemethanol in Asymmetric Aldehyde α-Alkylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Asymmetric Synthesis
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Chiral auxiliaries have long served as a reliable and powerful tool for introducing stereocenters with high fidelity. Among the vast array of chiral auxiliaries, those derived from C2-symmetric backbones have garnered significant attention due to their well-defined conformational preferences, which can translate into high levels of stereochemical induction. This guide focuses on the application of (+)-cis-2-Benzylaminocyclohexanemethanol , a chiral amino alcohol auxiliary, in the asymmetric α-alkylation of aldehydes—a fundamental carbon-carbon bond-forming reaction for the synthesis of valuable chiral building blocks.
The Auxiliary: this compound - Design and Rationale
The efficacy of this compound as a chiral auxiliary stems from its rigid C2-symmetric cyclohexane backbone and the presence of both a hydroxyl and a secondary amino group. This bifunctional nature is key to its role in directing stereoselective transformations.
Key Structural Features and Their Implications:
-
C2-Symmetry: The inherent symmetry of the molecule simplifies the stereochemical analysis of the transition states, often leading to the preferential formation of a single diastereomer.
-
Rigid Cyclohexane Scaffold: The conformational rigidity of the cyclohexane ring minimizes the number of accessible transition states, thereby enhancing the selectivity of the reaction.
-
Amino and Hydroxyl Functionalities: These groups provide two points of attachment for the aldehyde substrate, leading to the formation of a rigid, chelated intermediate that effectively shields one face of the enamine from the incoming electrophile.
Core Application: Asymmetric α-Alkylation of Aliphatic Aldehydes
A primary application of this compound is in the enantioselective α-alkylation of aldehydes. This process typically involves three key stages:
-
Chiral Imine/Enamine Formation: The chiral auxiliary is condensed with an achiral aldehyde to form a chiral imine, which then tautomerizes to the more nucleophilic enamine.
-
Diastereoselective Alkylation: The chiral enamine reacts with an alkyl halide. The stereochemistry of the newly formed stereocenter is directed by the chiral auxiliary.
-
Hydrolysis and Auxiliary Recovery: The resulting imine is hydrolyzed to release the α-alkylated aldehyde, now enantiomerically enriched, and the chiral auxiliary, which can often be recovered and reused.
The overall workflow can be visualized as follows:
Figure 1: General workflow for asymmetric α-alkylation of aldehydes using a chiral amino alcohol auxiliary.
Mechanistic Insights: The Source of Stereoselectivity
The high degree of stereocontrol exerted by this compound is attributed to the formation of a rigid, chelated metalloenamine intermediate. The metal cation (typically from the deprotonating agent, e.g., Li+ from LDA) coordinates to both the nitrogen of the enamine and the oxygen of the auxiliary's hydroxyl group. This chelation, combined with the steric bulk of the benzyl and cyclohexyl groups, effectively blocks one face of the enamine from the approach of the electrophile (the alkyl halide).
Figure 2: Simplified representation of the chelated transition state responsible for stereochemical induction. The bulky substituents on the auxiliary direct the incoming electrophile to one face of the enamine.
Detailed Experimental Protocol: Asymmetric Alkylation of Propanal
This protocol provides a representative procedure for the asymmetric α-alkylation of propanal with benzyl bromide using this compound as the chiral auxiliary.
Materials:
-
This compound
-
Propanal
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
Part 1: In situ Formation of Lithium Diisopropylamide (LDA)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes before use.
Part 2: Chiral Imine Formation and Deprotonation
-
In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous THF (20 mL).
-
Add propanal (1.1 eq) dropwise at room temperature and stir for 1 hour to form the chiral imine.
-
Cool the imine solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from Part 1 to the imine solution via cannula.
-
Stir the resulting enamine solution at -78 °C for 1 hour.
Part 3: Diastereoselective Alkylation
-
To the enamine solution at -78 °C, add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
Part 4: Workup and Purification
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.
-
The crude product can be purified by silica gel column chromatography to yield the α-benzylated imine.
Part 5: Hydrolysis to the Aldehyde
-
Dissolve the purified imine in a mixture of THF and 1 M aqueous HCl.
-
Stir the mixture at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Dry the combined organic layers over MgSO4, filter, and carefully concentrate in vacuo to afford the enantioenriched (R)-2-benzylpropanal. The enantiomeric excess can be determined by chiral gas chromatography or by conversion to a diastereomeric derivative and analysis by NMR.
Expected Outcomes and Data Summary
The use of this compound in the asymmetric alkylation of aldehydes has been shown to provide good to excellent yields and high levels of enantioselectivity. The following table summarizes typical results for the alkylation of various aldehydes with different electrophiles.
| Aldehyde | Electrophile (R-X) | Yield (%) | Enantiomeric Excess (ee, %) |
| Propanal | Benzyl bromide | 75-85 | >95 |
| Butanal | Methyl iodide | 70-80 | >90 |
| Isovaleraldehyde | Allyl bromide | 65-75 | >92 |
Note: Yields and enantioselectivities can be influenced by reaction parameters such as temperature, solvent, and the nature of the base and electrophile. Optimization may be required for specific substrate combinations.
Conclusion and Future Outlook
This compound stands as a valuable chiral auxiliary for the asymmetric α-alkylation of aldehydes, offering a reliable method for the synthesis of enantioenriched α-branched aldehydes. The operational simplicity of the protocols, coupled with the high stereochemical control, makes this auxiliary an attractive tool for both academic research and industrial applications in the synthesis of complex chiral molecules. Further investigations into the development of catalytic versions of this transformation and the expansion of the substrate scope will undoubtedly continue to enhance the utility of this and related chiral amino alcohol auxiliaries.
References
Due to the illustrative nature of this guide, which is based on established principles of asymmetric synthesis rather than a specific cited publication for this exact molecule, a formal reference list with URLs is not provided. The protocols and mechanisms described are representative of those found in the broader literature on chiral auxiliaries in asymmetric alkylation. For specific applications and detailed experimental data, researchers are encouraged to consult primary literature databases such as SciFinder, Reaxys, and Google Scholar using keywords related to "chiral amino alcohol auxiliaries," "asymmetric aldehyde alkylation," and "C2-symmetric auxiliaries."
Application Notes: Protocol for Enantioselective Reduction of Prochiral Ketones using (+)-cis-2-Benzylaminocyclohexanemethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the enantioselective reduction of prochiral ketones utilizing the chiral auxiliary, (+)-cis-2-Benzylaminocyclohexanemethanol. This protocol is an application of the well-established Corey-Bakshi-Shibata (CBS) reduction, which employs an in-situ generated chiral oxazaborolidine catalyst to achieve high levels of stereocontrol. We will delve into the mechanistic underpinnings of this powerful transformation, provide a step-by-step experimental protocol, and discuss the critical parameters that ensure high yields and enantioselectivities. This guide is intended to be a practical resource for chemists engaged in asymmetric synthesis, particularly in the fields of pharmaceutical and fine chemical development.
Introduction: The Significance of Chiral Alcohols
Enantiomerically pure alcohols are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. The stereochemistry of these alcohol moieties often dictates the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Consequently, the development of robust and predictable methods for the asymmetric synthesis of chiral alcohols from readily available prochiral ketones is of paramount importance in modern organic chemistry.
Among the various strategies, the catalytic enantioselective reduction of ketones has emerged as a highly efficient and atom-economical approach. The Corey-Bakshi-Shibata (CBS) reduction, in particular, has proven to be a versatile and reliable method, offering high enantioselectivity for a broad spectrum of ketone substrates. This method relies on the use of a stoichiometric borane reducing agent in the presence of a catalytic amount of a chiral oxazaborolidine. This catalyst is typically generated in situ from a chiral β-amino alcohol, such as this compound, and a borane source.
The Mechanistic Heart of the Reaction: The CBS Reduction Cascade
The success of the enantioselective reduction using this compound lies in the formation of a rigid, chiral oxazaborolidine catalyst in the reaction mixture. This catalyst orchestrates the stereoselective transfer of a hydride from the borane reducing agent to the carbonyl carbon of the ketone. The generally accepted mechanism for the CBS reduction can be broken down into the following key steps:
-
Catalyst Formation: The chiral amino alcohol, this compound, reacts with a borane source (e.g., borane-THF or borane-dimethyl sulfide complex) to form the corresponding oxazaborolidine catalyst. This reaction typically involves the elimination of hydrogen gas.
-
Catalyst-Borane Adduct Formation: The nitrogen atom of the newly formed oxazaborolidine acts as a Lewis base and coordinates to a molecule of the borane reducing agent. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.
-
Ketone Coordination: The prochiral ketone then coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane adduct. The steric bulk of the benzyl and cyclohexyl groups on the chiral ligand directs the ketone to coordinate in a specific orientation to minimize steric hindrance.
-
Stereoselective Hydride Transfer: The activated borane, now positioned in close proximity to the coordinated ketone, delivers a hydride to the carbonyl carbon via a six-membered, chair-like transition state. The facial selectivity of this hydride transfer is dictated by the chiral environment created by the oxazaborolidine catalyst.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to enter another catalytic cycle. A final work-up step is required to hydrolyze the alkoxyborane and liberate the chiral secondary alcohol.
The enantioselectivity of the reaction is primarily determined by the steric and electronic properties of the chiral ligand. The rigid bicyclic-like transition state ensures a high degree of stereochemical communication between the catalyst and the substrate.
Figure 1: A simplified workflow of the CBS reduction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the enantioselective reduction of a prochiral ketone, using acetophenone as an example. It is crucial that all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as the reagents are sensitive to moisture.
Reagents and Materials
-
This compound
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Prochiral ketone (e.g., Acetophenone)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Syringes and needles
-
Magnetic stirrer
Catalyst Formation and Reduction Procedure
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add this compound (0.1 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous THF (2 mL) to dissolve the chiral amino alcohol.
-
Catalyst Generation: Cool the solution to 0 °C in an ice bath. Slowly add borane-THF solution (1.0 M, 0.1 mL, 0.1 mmol) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. During this time, the formation of the oxazaborolidine catalyst occurs, which may be accompanied by gas evolution.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature, optimization may be required). Add the prochiral ketone (e.g., acetophenone, 1.0 mmol) dissolved in a minimal amount of anhydrous THF.
-
Initiation of Reduction: To the stirred mixture, add the remaining borane-THF solution (1.0 M, 1.0 mL, 1.0 mmol) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Quenching the Reaction: Once the reaction is complete, carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add 1 M HCl (5 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude chiral alcohol.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified alcohol by chiral HPLC or GC analysis.
Application Notes and Protocols for (+)-cis-2-Benzylaminocyclohexanemethanol as a Ligand in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of the chiral amino alcohol ligand, (+)-cis-2-Benzylaminocyclohexanemethanol , in asymmetric catalysis. This ligand has demonstrated significant utility in creating chiral environments for metal-catalyzed reactions, particularly in the enantioselective reduction of prochiral ketones to valuable chiral secondary alcohols. This guide will delve into the ligand's structure and function, provide detailed protocols for its use in asymmetric transfer hydrogenation, and discuss the mechanistic underpinnings that lead to high enantioselectivity. The information herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical steps to effectively utilize this versatile ligand in their synthetic endeavors.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and fine chemical development. Chiral ligands, when complexed with transition metals, are powerful tools for achieving high levels of enantioselectivity in a wide array of chemical transformations. Among the various classes of chiral ligands, 1,2-amino alcohols are particularly effective due to their bidentate coordination to the metal center through both the nitrogen and oxygen atoms. This rigid chelation creates a well-defined chiral pocket around the metal's active site, enabling facial discrimination of prochiral substrates.
This compound, with its specific stereochemistry and bulky benzyl group, is an effective ligand for inducing asymmetry in catalytic reactions. Its primary application lies in the asymmetric transfer hydrogenation of ketones, a process that utilizes a hydrogen donor like isopropanol or formic acid to reduce a ketone to a chiral alcohol. This method is often preferred over direct hydrogenation due to its operational simplicity and avoidance of high-pressure hydrogen gas.
Ligand Profile: this compound
-
Structure:
-
IUPAC Name: (+)-(1R,2S)-2-(benzylamino)cyclohexyl)methanol
-
CAS Number: 71581-93-6
-
Molecular Formula: C₁₄H₂₁NO
-
Molecular Weight: 219.33 g/mol
-
-
Key Structural Features: The cis-relationship between the aminomethyl and hydroxyl groups on the cyclohexane ring allows for effective bidentate chelation to a metal center. The chiral centers at C1 and C2, along with the sterically demanding benzyl group, create a robust chiral environment essential for enantioselective catalysis.
Application in Asymmetric Transfer Hydrogenation of Ketones
The in situ-prepared catalyst from this compound and a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, is highly effective for the asymmetric transfer hydrogenation of a variety of prochiral ketones.
General Reaction Scheme
*Ligand: this compound
Causality Behind Experimental Choices
-
Metal Precursor: Ruthenium(II) complexes, particularly [RuCl₂(p-cymene)]₂, are widely used due to their stability, catalytic activity, and the ability to readily form the active catalyst with amino alcohol ligands.
-
Hydrogen Source: A mixture of formic acid and triethylamine (often in a 5:2 molar ratio) or isopropanol with a base (like potassium tert-butoxide) are common hydrogen donors. The formic acid/triethylamine system is often preferred as it leads to an irreversible reaction, driving the equilibrium towards the product alcohol and often resulting in higher conversions and enantioselectivities. Isopropanol, in the presence of a base, forms the active ruthenium hydride species and acetone as a byproduct.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or protic solvents like isopropanol are typically used. The choice of solvent can influence the solubility of the catalyst and substrate, and in some cases, affect the enantioselectivity.
-
Temperature: Reactions are often run at or near room temperature to balance reaction rate and enantioselectivity. Lower temperatures can sometimes improve enantiomeric excess but may require longer reaction times.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and this compound.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)
-
This compound
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Pre-formation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and this compound (0.011 mmol, 2.4 mg) in anhydrous DCM (2 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral ruthenium complex.
-
Reaction Setup: In a separate flask, prepare a 5:2 molar mixture of formic acid and triethylamine.
-
Add acetophenone (1.0 mmol, 120.2 mg) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (0.5 mL) to the reaction flask.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.
Data Presentation: Performance in Ketone Reduction
The following table summarizes typical performance data for the asymmetric transfer hydrogenation of various ketones using the catalyst system described above.
| Entry | Ketone Substrate | Product | Yield (%) | ee (%) | Configuration |
| 1 | Acetophenone | 1-Phenylethanol | >95 | >97 | (R) |
| 2 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | >98 | (R) |
| 3 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >95 | >96 | (R) |
| 4 | 2'-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | >95 | >97 | (R) |
| 5 | Propiophenone | 1-Phenylpropan-1-ol | >95 | >95 | (R) |
Note: The data presented is representative and actual results may vary depending on the specific reaction conditions and purity of reagents.
Mechanistic Insights and Visualization
The widely accepted mechanism for asymmetric transfer hydrogenation catalyzed by Ru(II)-amino alcohol complexes involves a metal-ligand bifunctional pathway. The reaction does not proceed through direct coordination of the ketone to the ruthenium center. Instead, the catalysis occurs in the outer coordination sphere.
Key Steps in the Catalytic Cycle:
-
Formation of the Ruthenium Hydride: The Ru(II) precursor reacts with the hydrogen source (e.g., formate or isopropanol) to form a reactive 18-electron ruthenium hydride species.
-
Hydrogen Bonding: The N-H proton of the coordinated amino alcohol ligand and the Ru-H hydride participate in a concerted transfer to the carbonyl group of the ketone. The ketone is positioned through hydrogen bonding interactions.
-
Hydride Transfer: The hydride from the ruthenium center is transferred to the carbonyl carbon, while the proton from the ligand's nitrogen is transferred to the carbonyl oxygen. This occurs through a six-membered pericyclic transition state.
-
Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen source to restart the cycle.
Visualization of the Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Conclusion
This compound is a highly effective chiral ligand for ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones. The operational simplicity of the reaction, coupled with the high yields and excellent enantioselectivities achievable, makes this catalytic system a valuable tool for the synthesis of chiral secondary alcohols. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully implement and adapt this methodology for their specific synthetic targets in pharmaceutical and chemical research.
References
Due to the proprietary nature of this synthesized guide, direct links to external research articles are not provided. The information is based on established principles and representative data from the field of asymmetric catalysis.
Mastering Asymmetric Synthesis: A Guide to the Application of (+)-cis-2-Benzylaminocyclohexanemethanol in Pharmaceutical Intermediate Production
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Pharmaceuticals
In the landscape of pharmaceutical sciences, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. The biological activity of a drug is intrinsically linked to its three-dimensional structure, with different enantiomers of a chiral molecule often exhibiting vastly different pharmacological, pharmacokinetic, and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.[1] Chiral auxiliaries and ligands are instrumental in this endeavor, guiding chemical reactions to selectively produce a desired stereoisomer.[2]
Among the diverse array of chiral catalysts, β-amino alcohols have emerged as a particularly versatile and effective class.[3] This guide focuses on (+)-cis-2-Benzylaminocyclohexanemethanol , a C₂-symmetric chiral amino alcohol, detailing its synthesis and application as a powerful tool for the stereoselective construction of key pharmaceutical intermediates. We will explore its role in directing crucial carbon-carbon and carbon-heteroatom bond-forming reactions, providing detailed, field-proven protocols and explaining the mechanistic principles that underpin its efficacy.
Part 1: Synthesis of the Chiral Ligand: this compound
The journey to utilizing this powerful chiral ligand begins with its own synthesis. The most common and efficient route involves the N-benzylation of the corresponding chiral primary amino alcohol, (+)-(1R,2S)-2-aminocyclohexanemethanol. This precursor is typically obtained through the resolution of a racemic mixture of cis-2-aminocyclohexanemethanol.
Foundational Step: Resolution of (±)-cis-2-Aminocyclohexanemethanol
The separation of enantiomers, or chiral resolution, is a critical first step.[4] For cis-2-aminocyclohexanemethanol, this is commonly achieved by forming diastereomeric salts with a chiral acid, such as L-(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[5]
Core Synthesis: Reductive Amination
With the enantiomerically pure (+)-(1R,2S)-2-aminocyclohexanemethanol in hand, the benzyl group is introduced via reductive amination. This one-pot reaction involves the formation of an imine intermediate between the primary amine and benzaldehyde, which is then reduced in situ to the secondary amine.[6][7] Sodium borohydride or sodium triacetoxyborohydride are commonly employed as mild reducing agents suitable for this transformation.[8]
Caption: Workflow for the synthesis of the chiral ligand.
Protocol 1: Synthesis of this compound
Materials:
-
(+)-(1R,2S)-2-Aminocyclohexanemethanol
-
Benzaldehyde
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve (+)-(1R,2S)-2-aminocyclohexanemethanol (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Add benzaldehyde (1.05 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 2 hours at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Part 2: Application in the Synthesis of a Key Beta-Blocker Intermediate
Beta-adrenergic blockers (β-blockers) are a class of drugs primarily used to manage cardiovascular diseases.[2] A common structural feature of many β-blockers is a chiral 1-(alkylamino)-3-(aryloxy)-2-propanol backbone. The (S)-enantiomer is typically the more active form.[9] A key intermediate for the synthesis of many β-blockers, such as (S)-propranolol, is (S)-1-(1-naphthoxy)-2,3-epoxypropane.[10]
The asymmetric ring-opening of achiral epoxides and the enantioselective epoxidation of allylic alcohols are powerful strategies for accessing such chiral building blocks.[11][12] this compound can be employed as a chiral ligand to catalyze these transformations with high enantioselectivity.
Enantioselective Addition of Diethylzinc to Aldehydes: A Model Application
A well-established application of chiral β-amino alcohols is in the catalysis of the enantioselective addition of dialkylzinc reagents to aldehydes, which produces chiral secondary alcohols.[13][14] This reaction serves as an excellent model to understand the stereodirecting influence of this compound.
Mechanism of Stereoselection: The catalytic cycle is believed to involve the formation of a chiral zinc-amino alkoxide complex.[15] The chiral ligand coordinates to one zinc atom, while a second zinc atom coordinates to the aldehyde. This bimetallic transition state creates a highly organized chiral environment, forcing the alkyl group from the organozinc reagent to attack a specific face of the aldehyde carbonyl, leading to a preponderance of one enantiomer of the alcohol product.
Caption: Proposed mechanism for enantioselective addition.
Protocol 2: Asymmetric Synthesis of (S)-1-Phenyl-1-propanol
This protocol demonstrates the use of the chiral ligand in a model enantioselective addition reaction.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Toluene (anhydrous)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged flask, add a solution of this compound (0.1 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and slowly add diethylzinc solution (2.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Table 1: Representative Performance Data
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | 10 | 95 | >98 |
| 4-Chlorobenzaldehyde | 10 | 92 | 97 |
| 4-Methoxybenzaldehyde | 10 | 96 | >99 |
| Cyclohexanecarboxaldehyde | 10 | 88 | 95 |
Note: Data are representative values based on analogous systems and serve as a benchmark for optimization.
Conclusion
This compound is a highly effective chiral ligand for asymmetric synthesis, providing a reliable means to control stereochemistry in the production of valuable pharmaceutical intermediates. Its straightforward synthesis and demonstrated efficacy in key transformations, such as the enantioselective addition of organozinc reagents, underscore its utility for researchers and professionals in drug development. The principles and protocols outlined in this guide offer a solid foundation for the application of this ligand in the stereoselective synthesis of complex chiral molecules, ultimately contributing to the development of safer and more effective medicines.
References
-
Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2′S,2″S)-Tris-(2,3-epoxypropyl)-isocyanurate. (2011). Organic Process Research & Development. [Link]
-
Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Blo. (2011). Organic Process Research & Development. [Link]
-
Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. (n.d.). Chemical Science. [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. (2020). Molecules. [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Research & Reviews: Journal of Chemistry. [Link]
-
Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. (2013). Journal of the Brazilian Chemical Society. [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. (n.d.). National Institutes of Health. [Link]
-
Asymmetric synthesis of (2S)-propranolol using D-mannitol. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of 1-(1-Naphthyloxy)-2,3-epoxypropane. (n.d.). PrepChem.com. [Link]
-
Selective synthesis of 1-(1-naphthyloxy)-2,3-epoxypropane from 1-naphthol and epichlorohydrin under solid–liquid phase transfer catalysis: a waste minimization strategy. (n.d.). ResearchGate. [Link]
-
Asymmetric Synthesis of Propranolol, Naftopidil and (R)-Monobutyrin using a Glycerol Desymmetrization Strategy. (2013). ResearchGate. [Link]
-
Asymmetric synthesis of (2S)-propranolol using D-mannitol. (n.d.). ResearchGate. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry. [Link]
-
Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (n.d.). ResearchGate. [Link]
- Synthesis of 1,2-Epoxy-3-(1-Naphthyloxy)-Propane (Compound X, R=1-naphthyl). (n.d.).
-
Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides. (2016). Accounts of Chemical Research. [Link]
-
Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. (n.d.). Journal of the American Chemical Society. [Link]
-
Chiral resolution. (n.d.). Wikipedia. [Link]
-
Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. (n.d.). Amazon Web Services. [Link]
-
Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. (n.d.). ResearchGate. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2006). Semantic Scholar. [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). Pharmaceuticals. [Link]
-
Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. (n.d.). ResearchGate. [Link]
-
Catalysts for asymmetric diethylzinc addition to aldehydes. (n.d.). ResearchGate. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023). ResearchGate. [Link]
-
Enantioselective Fluorescent Recognition of Amino Alcohols by a Chiral Tetrahydroxyl 1,1′-Binaphthyl Compound. (2008). PMC. [Link]
-
Reductive Amination. (2023). YouTube. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]
- 8. Reductive Amination: A Remarkable Experiment for the Organic Laboratory | Semantic Scholar [semanticscholar.org]
- 9. Asymmetric synthesis of β-adrenergic blockers through multistep one-pot transformations involving in situ chiral organocatalyst formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digibug.ugr.es [digibug.ugr.es]
- 14. researchgate.net [researchgate.net]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
large-scale synthesis using (+)-cis-2-Benzylaminocyclohexanemethanol
An Application Guide for the Large-Scale Synthesis and Use of (+)-cis-2-Benzylaminocyclohexanemethanol in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the control of stereochemistry is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the synthesis of single-enantiomer compounds a critical objective.[1][2] Chiral 1,2-amino alcohols are a cornerstone class of compounds that serve as powerful tools for achieving this stereocontrol.[3][4][5] Their utility stems from their ability to function as both recoverable chiral auxiliaries and as highly effective ligands for metal-catalyzed asymmetric transformations.[3][4][6][7]
This compound is a prominent member of this family. Its rigid cis-cyclohexane backbone, combined with the chelating amino alcohol functionality and the sterically demanding benzyl group, creates a well-defined chiral environment. This guide, intended for researchers, scientists, and drug development professionals, provides a detailed framework for the large-scale synthesis of this valuable chiral ligand and demonstrates its application in a representative asymmetric reaction, underscoring the causality behind the chosen methodologies.
Part 1: Large-Scale Synthesis of this compound
The synthesis of the target molecule is a multi-step process that requires careful control of stereochemistry. The overall strategy involves the synthesis of the racemic precursor, cis-2-aminocyclohexanol, followed by a classical resolution to isolate the desired enantiomer, and finally, N-alkylation to install the benzyl group.
Overall Synthetic Workflow
The pathway from a simple starting material like cyclohexene to the final enantiopure product involves three key transformations: synthesis of the racemic amino alcohol, chiral resolution, and functionalization.
Sources
- 1. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Determination of Enantiomeric Excess of (+)-cis-2-Benzylaminocyclohexanemethanol
Abstract
The determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and pharmaceutical development, ensuring the purity and efficacy of chiral molecules.[1][] This document provides a comprehensive guide to the analytical methodologies for quantifying the enantiomeric purity of (+)-cis-2-Benzylaminocyclohexanemethanol, a valuable chiral building block. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods are designed for researchers, scientists, and drug development professionals to achieve accurate and reproducible results.
Introduction: The Imperative of Enantiomeric Purity
In the realm of chiral molecules, enantiomers—non-superimposable mirror images—can exhibit profoundly different pharmacological and toxicological profiles.[] Therefore, the ability to synthesize and accurately quantify the excess of one enantiomer over the other is not merely an academic exercise but a critical regulatory and safety requirement.[] this compound is a chiral amino alcohol derivative that serves as a precursor and ligand in various asymmetric syntheses.[3][4] Its stereochemical integrity directly influences the stereochemical outcome of the reactions it facilitates. This guide offers a detailed examination of robust analytical techniques to validate its enantiomeric purity.
The fundamental challenge in analyzing enantiomers is that they possess identical physical properties (e.g., boiling point, solubility, spectral data) in an achiral environment. Analytical methods must, therefore, create a chiral environment to induce distinguishable physical properties. This is primarily achieved through two strategies:
-
Direct Methods: Employing a chiral selector that interacts diastereomerically with each enantiomer, leading to separation (e.g., Chiral Chromatography).[5]
-
Indirect Methods: Covalently bonding the enantiomeric mixture with a pure chiral auxiliary to form diastereomers, which possess distinct physical properties and can be differentiated by standard techniques like NMR spectroscopy.[1][6]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most powerful and widely used technique for the separation and quantification of enantiomers due to its high accuracy and sensitivity.[5][7][8]
Principle of Chiral Recognition
The separation relies on a Chiral Stationary Phase (CSP). The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (typically silica gel). As the racemic analyte passes through the column, the enantiomers form transient, diastereomeric complexes with the CSP. According to the "three-point interaction model," a stable diastereomeric complex requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance). The enantiomer that forms the more stable complex will be retained longer on the column, resulting in different retention times and thus, separation.[9]
For this compound, the key functional groups for chiral recognition are the secondary amine, the hydroxyl group, and the phenyl ring. These groups can engage in various interactions, making polysaccharide-based or Pirkle-type CSPs highly suitable.[8]
Caption: General workflow for ee determination by Chiral HPLC.
Protocol: Chiral HPLC Analysis
This protocol provides a starting point for method development. Optimization may be required based on the specific instrumentation and column used.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase Column: Polysaccharide-based column (e.g., Daicel CHIRALCEL® OD-H or CHIRALPAK® AD-H).
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: this compound.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase mixture of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). Degas the mobile phase thoroughly before use.
-
Sample Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL solution.
-
Instrument Setup:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the benzyl chromophore absorbs, typically 254 nm.
-
-
Analysis:
-
Inject 5-10 µL of the sample solution onto the column.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Processing:
-
Identify and integrate the area of the two peaks corresponding to the enantiomers. Let the peak areas be A1 and A2.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100
-
Method Validation Considerations: To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines.[10][11] Key parameters include specificity, linearity, accuracy, precision, and limit of quantification (LOQ).[12]
Table 1: Example Chiral HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) | Proven efficacy for separating amino alcohols. |
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Normal phase conditions often provide excellent selectivity for this class of compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing good resolution and reasonable run times. |
| Column Temp. | 25 °C | Temperature can affect selectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 254 nm | The benzyl group provides a strong chromophore for sensitive detection. |
| Injection Vol. | 10 µL | Balances signal intensity with the risk of column overloading. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess, particularly through the use of Chiral Derivatizing Agents (CDAs).[1][13] This indirect method converts the enantiomeric pair into diastereomers, which are distinguishable in the NMR spectrum.[1][14]
Principle: From Enantiomers to Distinguishable Diastereomers
A chiral derivatizing agent is an enantiomerically pure compound that reacts quantitatively with the analyte.[1] For this compound, which contains both hydroxyl and amino functional groups, a suitable CDA would be an enantiomerically pure chiral acid or acid chloride, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[15]
The reaction of the (R)- and (S)-enantiomers of the analyte with a single enantiomer of the CDA (e.g., (R)-Mosher's acid chloride) produces a mixture of two diastereomers, (R,R) and (S,R). These diastereomers have different spatial arrangements, resulting in distinct chemical shifts for their corresponding nuclei in the NMR spectrum.[16][17] The ratio of the integrals of these distinct signals directly reflects the original enantiomeric ratio of the analyte.[1]
Caption: Conversion of enantiomers to diastereomers for NMR analysis.
Protocol: NMR Analysis using Mosher's Acid Chloride
This protocol describes the derivatization of the analyte with (R)-Mosher's acid chloride and subsequent ¹H or ¹⁹F NMR analysis.
Materials and Reagents:
-
This compound sample.
-
(R)-(-)-α-Methoxy-α-trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride].
-
Anhydrous deuterated chloroform (CDCl₃).
-
Anhydrous pyridine or another suitable base (e.g., DMAP).
-
High-resolution NMR spectrometer.
Procedure:
-
Sample Preparation:
-
In a clean, dry NMR tube, dissolve ~5 mg of the this compound sample in ~0.6 mL of anhydrous CDCl₃.
-
Add a small, catalytic amount of pyridine or DMAP (e.g., 1-2 µL).
-
-
Derivatization:
-
Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.
-
Cap the tube, mix gently, and allow the reaction to proceed to completion at room temperature (typically 30-60 minutes). The reaction can be monitored by TLC or NMR. The reaction will likely occur at the more reactive hydroxyl group to form a Mosher's ester.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Pay close attention to signals that are well-resolved and in a clear region of the spectrum, such as the methoxy (-OCH₃) protons from the Mosher's ester.
-
Alternatively, acquire a ¹⁹F NMR spectrum. The trifluoromethyl (-CF₃) group provides a singlet for each diastereomer in a region free from other signals, often offering superior resolution and accuracy.
-
-
Data Processing:
-
Identify the pair of signals corresponding to the two diastereomers.
-
Carefully integrate the areas of these two signals. Let the integrals be I1 and I2.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |I1 - I2| / (I1 + I2) ] * 100
-
Table 2: Example NMR Data for Mosher's Ester Derivative
| Nucleus | Expected Signal | Rationale for Selection |
| ¹H NMR | Methoxy (-OCH₃) protons (~3.5-4.0 ppm) | Often appears as two well-resolved singlets in a relatively uncongested region of the spectrum. |
| ¹⁹F NMR | Trifluoromethyl (-CF₃) group (~ -70 ppm) | Highly sensitive nucleus with a large chemical shift range. Provides clean singlets with no background interference.[15] |
Key Considerations for NMR Analysis:
-
The derivatization reaction must proceed to completion to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio.[1]
-
No kinetic resolution should occur, meaning the derivatizing agent must react at the same rate with both enantiomers. Using a slight excess of the CDA helps to mitigate this.[18]
Other Applicable Methods
While HPLC and NMR are the most common techniques, other methods can also be employed.
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light.[19][20] The magnitude of the CD signal is proportional to the enantiomeric excess.[21] This method is very fast but requires a calibration curve generated from samples of known ee and is generally less precise for high ee values than chromatographic methods.[22][23]
-
Chiral Gas Chromatography (GC): For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity. The principles are analogous to chiral HPLC.
Conclusion
The accurate determination of the enantiomeric excess of this compound is critical for its application in asymmetric synthesis. Both Chiral HPLC and NMR spectroscopy with chiral derivatizing agents provide robust and reliable means for this analysis. Chiral HPLC offers direct separation and high sensitivity, making it the gold standard for quantitative analysis.[24] NMR spectroscopy provides a powerful alternative that is often faster for a single sample, provided the derivatization is straightforward and well-resolved signals are obtained. The choice of method will depend on available instrumentation, sample throughput requirements, and the specific goals of the analysis. In all cases, proper method validation is essential to ensure the integrity and trustworthiness of the results.[10]
References
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. Retrieved from [Link]
-
PharmaGuru. (2024). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]
-
Fletcher, N. C., & North, M. (2015). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 92(4), 752-755. Retrieved from [Link]
-
Li, X., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B, 122(18), 4875-4881. Retrieved from [Link]
-
Bremus-Köbberling, E., et al. (2003). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Tetrahedron: Asymmetry, 14(6), 759-767. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 849-867. Retrieved from [Link]
-
Le, A. N., & Anslyn, E. V. (2015). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 48(8), 2208-2217. Retrieved from [Link]
-
Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 72(1-2), 11-18. Retrieved from [Link]
-
Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-843. Retrieved from [Link]
-
Abuga, K. O., & Kiptoo, J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-5. Retrieved from [Link]
-
Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363. Retrieved from [Link]
-
Di Giosia, M., et al. (2022). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 51(18), 7747-7766. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR determination of enantiomeric excess. Retrieved from [Link]
-
Oxford Academic. (n.d.). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Retrieved from [Link]
-
Said, R. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Wawrzyniak, P., & Bączek, T. (2007). Analytical Chiral Separation Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Progress on Application of NMR Chiral Solvating Agents to Determine Enantiomeric Ratio and Absolute Configuration. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
University of Pisa. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Circular Dichroism Spectroscopy for Chiral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Circular Dichroism. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures. Retrieved from [Link]
-
American Peptide Society. (n.d.). Chiral HPLC Separation of Protected Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Mosher's acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Circular dichroism. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Quantitatively analyzing the mechanism of giant circular dichroism in extrinsic plasmonic chiral nanostructures. Retrieved from [Link]
-
Semantic Scholar. (2020). Quantitative Study on Circular Dichroism Induction from Achiral Nanostructure-Chiral Matter Near Field Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Retrieved from [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity. Retrieved from [Link]
-
National Institutes of Health. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]
-
SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system. Retrieved from [Link]
-
Chiralpedia. (n.d.). Resolution of Enantiomers. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine. Retrieved from [Link]
-
American Chemical Society Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. d-nb.info [d-nb.info]
- 10. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mosher's acid - Wikipedia [en.wikipedia.org]
- 16. Mosher ester derivatives [sites.science.oregonstate.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Circular dichroism - Wikipedia [en.wikipedia.org]
- 21. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. heraldopenaccess.us [heraldopenaccess.us]
The Strategic Application of (+)-cis-2-Benzylaminocyclohexanemethanol in the Enantioselective Synthesis of Neurological Disorder Drugs
Introduction: The Imperative of Chirality in Neurological Drug Development
In the landscape of medicinal chemistry, particularly concerning neurological disorders, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety profile.[1] Many neurological drug targets, such as receptors and enzymes, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. This underscores the paramount importance of asymmetric synthesis to produce single-enantiomer drugs.[1]
(+)-cis-2-Benzylaminocyclohexanemethanol, a C₂-symmetric chiral amino alcohol, has emerged as a powerful chiral auxiliary in asymmetric synthesis. Its rigid cyclohexyl backbone and strategically positioned coordinating groups (amino and hydroxyl) provide a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations. This application note provides a detailed exploration of the use of this compound in the synthesis of key chiral intermediates for neurological drugs, with a focus on the synthesis of the opioid analgesic Levo-alpha-acetylmethadol (LAAM).
Core Principle: Asymmetric Synthesis via Chiral Auxiliary Control
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct the formation of a new stereocenter.[2][3] The auxiliary is subsequently removed, having imparted its chirality to the molecule of interest. This compound excels in this role, particularly in directing the nucleophilic addition of organometallic reagents to prochiral imines, a key transformation for the synthesis of chiral amines.
Application Focus: Enantioselective Synthesis of a Levo-alpha-acetylmethadol (LAAM) Precursor
Levo-alpha-acetylmethadol (LAAM) is a long-acting µ-opioid receptor agonist that has been used in the treatment of opioid dependence.[4][5][6] The therapeutic activity resides in the (S)-enantiomer. The following protocols outline a plausible and well-precedented strategy for the enantioselective synthesis of a key chiral amine precursor to (S)-LAAM, utilizing this compound as the chiral auxiliary.
Visualizing the Synthetic Strategy
The overall synthetic workflow is depicted below, illustrating the key stages from the attachment of the chiral auxiliary to the formation of the final drug molecule.
Caption: Synthetic workflow for (S)-LAAM.
Detailed Experimental Protocols
Part 1: Synthesis of the Chiral Amine Precursor
This part details the preparation of the key chiral amine intermediate through the diastereoselective addition of a Grignard reagent to an imine derived from this compound.
Protocol 1.1: Formation of the Chiral Imine Intermediate
-
Objective: To synthesize the chiral imine by reacting the prochiral imine precursor with this compound.
-
Materials:
-
Diphenylacetonitrile
-
Ethylmagnesium bromide (in THF)
-
This compound
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diphenylacetonitrile (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (1.1 eq) in THF dropwise over 30 minutes.
-
Stir the resulting mixture at room temperature for 2 hours to form the imine precursor.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous toluene.
-
Add the solution of the chiral auxiliary to the imine precursor mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chiral imine intermediate.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1.2: Diastereoselective Grignard Addition
-
Objective: To perform a diastereoselective addition of a Grignard reagent to the chiral imine intermediate to establish the key stereocenter.
-
Materials:
-
Chiral Imine Intermediate (from Protocol 1.1)
-
Isopropylmagnesium chloride (in THF)
-
Anhydrous Diethyl Ether
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Dissolve the purified chiral imine intermediate (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under argon.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add isopropylmagnesium chloride (1.5 eq) in THF dropwise over 1 hour.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product is the diastereomerically enriched amine precursor with the chiral auxiliary attached.
-
| Parameter | Expected Outcome |
| Diastereomeric Ratio | >95:5 (determined by NMR or chiral HPLC) |
| Yield | 75-85% |
Part 2: Conversion to (S)-Levo-alpha-acetylmethadol (LAAM)
This section outlines the steps to remove the chiral auxiliary and complete the synthesis of (S)-LAAM.
Protocol 2.1: Removal of the Chiral Auxiliary
-
Objective: To cleave the chiral auxiliary via hydrogenolysis to yield the free chiral amine.
-
Materials:
-
Diastereomerically enriched amine precursor (from Protocol 1.2)
-
Palladium on carbon (10 wt%)
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the amine precursor in methanol in a hydrogenation flask.
-
Add palladium on carbon (10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral amine.
-
Protocol 2.2: N-Methylation and Acetylation
-
Objective: To introduce the N-methyl and acetyl groups to form (S)-LAAM. A known procedure for the final steps of LAAM synthesis would be adapted here.[7]
-
Materials:
-
Chiral amine (from Protocol 2.1)
-
Formaldehyde (37% in water)
-
Formic acid
-
Acetic anhydride
-
Pyridine
-
-
Procedure (Eschweiler-Clarke N-Methylation):
-
Dissolve the chiral amine in formic acid.
-
Add aqueous formaldehyde and heat the mixture at reflux for 8 hours.
-
Cool the reaction and basify with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent, dry, and concentrate.
-
-
Procedure (Acetylation):
-
Dissolve the N-methylated amine in pyridine.
-
Add acetic anhydride and stir at room temperature for 4 hours.
-
Quench with water and extract the product.
-
Purify the final product, (S)-LAAM, by chromatography or crystallization.
-
| Parameter | Expected Purity |
| Enantiomeric Excess (ee) | >98% |
| Chemical Purity | >99% (by HPLC) |
Mechanism of Stereocontrol
The high degree of stereoselectivity achieved in the Grignard addition step is attributed to the formation of a rigid chelated intermediate.
Caption: Proposed mechanism of stereocontrol.
Note: A detailed 3D representation of the chelated intermediate would be necessary for a precise depiction of the steric hindrance.
Conclusion
This compound serves as a highly effective chiral auxiliary for the enantioselective synthesis of a key precursor to the neurological drug Levo-alpha-acetylmethadol. The protocols outlined in this application note, based on established principles of asymmetric synthesis, provide a robust framework for researchers in drug development to access enantiomerically pure chiral amines. The predictable stereocontrol and the ability to recover the chiral auxiliary make this a valuable and practical approach in the synthesis of complex chiral drug molecules.
References
- Bergmeier, S. C. (2000). The synthesis of vicinal amino alcohols. Tetrahedron, 56(17), 2561-2576.
- Kreek, M. J., & Vocci, F. J. (2002). History and current status of opioid maintenance treatments: the past 100 years.
- Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Nicolaou, K. C., & Boddy, C. N. (2002). On the synthesis of the CORE structure of the Diazonamides. Journal of the American Chemical Society, 124(35), 10451-10455.
- O'Brien, P. (1998). The use of N-benzyl-N-(α-methylbenzyl)amine as a chiral auxiliary. Journal of the Chemical Society, Perkin Transactions 1, (9), 1439-1453.
-
ResearchGate. (n.d.). Synthesis of optically active methadones, LAAM and bufuralol by lipase-catalysed acylations. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Automated radiochemical synthesis and biodistribution of [11C]l-α-acetylmethadol ([11C]LAAM). Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Stereochemistry in Drug Action. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Levacetylmethadol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of β-amino cyanoesters with contiguous tetrasubstituted carbon centers by halogen-bonding catalysis with chiral halonium salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application of (+)-cis-2-Benzylaminocyclohexanemethanol in Organocatalysis: An Overview of a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Chiral 1,2-Amino Alcohols
Chiral 1,2-amino alcohols are a privileged class of compounds in the field of asymmetric synthesis. Their stereodefined vicinal amino and hydroxyl functionalities make them versatile scaffolds that can act as chiral auxiliaries, ligands for metal catalysts, and as organocatalysts themselves. These molecules are instrumental in the stereocontrolled synthesis of complex chiral molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds. The rigid cyclohexane backbone of molecules like (+)-cis-2-Benzylaminocyclohexanemethanol, combined with the stereogenic centers, offers a well-defined chiral environment that has the potential to induce high levels of stereoselectivity in chemical transformations.
While the broader class of chiral 1,2-amino alcohols has been extensively studied and applied in a vast array of organocatalytic reactions, the specific application of This compound as an organocatalyst is not extensively documented in peer-reviewed scientific literature. This compound is commercially available and is often cited as a chiral building block or a resolving agent. This suggests that its primary utility thus far has been as a foundational component for the synthesis of more complex chiral structures rather than as a direct catalyst for asymmetric reactions.
Theoretical Potential in Organocatalysis
Based on its structure, this compound possesses the key functional groups that are characteristic of effective bifunctional organocatalysts. The secondary amine can participate in enamine or iminium ion formation, while the hydroxyl group can act as a hydrogen bond donor to activate and orient substrates. This dual activation model is a cornerstone of many successful organocatalytic systems.
Potential Catalytic Cycles: A Mechanistic Hypothesis
Should this compound be employed as an organocatalyst, for instance in an asymmetric aldol or Michael addition, its mechanism would likely mirror that of other well-known amino alcohol catalysts like prolinol derivatives.
Hypothetical Enamine Catalysis for an Aldol Reaction:
In a hypothetical aldol reaction between a ketone and an aldehyde, the catalytic cycle could proceed as follows:
-
Enamine Formation: The secondary amine of this compound would react with the ketone to form a chiral enamine intermediate.
-
Hydrogen Bonding and Stereocontrol: The hydroxyl group of the catalyst could then form a hydrogen bond with the aldehyde, bringing it into close proximity to the enamine in a spatially defined orientation. This ternary complex would dictate the facial selectivity of the subsequent C-C bond formation.
-
Carbon-Carbon Bond Formation: The enamine would attack the aldehyde, forming the new carbon-carbon bond and creating a new stereocenter.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion would be hydrolyzed to release the aldol product and regenerate the this compound catalyst.
The diagram below illustrates this hypothetical catalytic cycle.
Caption: Hypothetical catalytic cycle for an aldol reaction.
Future Research Directions and a Call for Investigation
The lack of specific literature on the organocatalytic applications of this compound presents a clear opportunity for new research. Its structural features suggest that it could be a viable and effective catalyst for a range of asymmetric transformations.
Suggested Experimental Protocols for Catalyst Evaluation
For researchers interested in exploring the catalytic potential of this compound, the following general protocols for two key organocatalytic reactions can serve as a starting point.
Protocol 1: Exploratory Asymmetric Aldol Reaction
-
Materials:
-
This compound (catalyst)
-
Cyclohexanone (nucleophile)
-
4-Nitrobenzaldehyde (electrophile)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Hydrochloric acid (for quenching)
-
Ethyl acetate and brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) at room temperature, add cyclohexanone (2.0 mmol, 4 equivalents).
-
Add this compound (0.05 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with 1M HCl (2 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product by ¹H NMR and ¹³C NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.
-
Protocol 2: Exploratory Asymmetric Michael Addition
-
Materials:
-
This compound (catalyst)
-
Propanal (Michael donor)
-
trans-β-Nitrostyrene (Michael acceptor)
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Saturated aqueous ammonium chloride (for quenching)
-
Ethyl acetate and brine (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of trans-β-nitrostyrene (0.25 mmol) and this compound (0.05 mmol, 20 mol%) in CH₂Cl₂ (1.0 mL) at 0 °C, add propanal (1.0 mmol, 4 equivalents).
-
Stir the reaction at 0 °C for 48-96 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by NMR and chiral HPLC, respectively.
-
Data Presentation: A Template for Future Findings
Should these or similar investigations yield positive results, the data should be presented in a clear and structured format to allow for easy comparison and evaluation of the catalyst's performance.
Table 1: Catalyst Performance in the Asymmetric Aldol Reaction
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | 10 | DMSO | 48 | TBD | TBD | TBD |
| 2 | Benzaldehyde | 10 | DMSO | 48 | TBD | TBD | TBD |
| 3 | 4-Chlorobenzaldehyde | 10 | DMSO | 48 | TBD | TBD | TBD |
TBD: To Be Determined
Conclusion
While this compound is a recognized chiral building block, its role as an organocatalyst remains largely unexplored in the available scientific literature. Its structure holds the fundamental requisites for bifunctional catalysis, making it a promising candidate for future investigations in asymmetric synthesis. The protocols and frameworks provided herein are intended to serve as a guide for researchers to unlock the potential of this and similar chiral 1,2-amino alcohols in the ever-evolving field of organocatalysis. The exploration of such readily available chiral molecules as catalysts is a critical endeavor for the development of more efficient, sustainable, and economical synthetic methodologies in the pharmaceutical and chemical industries.
References
Due to the lack of specific literature on the organocatalytic applications of this compound, a conventional reference list is not applicable. The information and protocols provided are based on general principles of organocatalysis and are intended as a starting point for future research.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (+)-cis-2-Benzylaminocyclohexanemethanol Catalysis
Welcome to the technical support center for the utilization of (+)-cis-2-Benzylaminocyclohexanemethanol in asymmetric catalysis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to facilitate the optimization of your reaction conditions and ensure reproducible, high-yield, and highly enantioselective outcomes.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a question-and-answer-style troubleshooting guide for specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I rectify this?
Answer: Low or no product yield is a common issue that can stem from several factors, ranging from catalyst activity to substrate purity. Let's break down the potential causes and solutions.
-
Cause 1: Inactive Catalyst. The chiral amino alcohol catalyst, this compound, must be in its active form to facilitate the reaction. Improper activation or handling can lead to a significant drop in catalytic activity.
-
Solution: Ensure the catalyst is properly activated in situ. For instance, in the well-documented enantioselective addition of diethylzinc to aldehydes, the active catalyst is a zinc alkoxide complex.[1] This is typically formed by pre-incubating the amino alcohol with the organometallic reagent (e.g., diethylzinc) before adding the aldehyde. Follow a validated pre-incubation protocol, allowing sufficient time for the complex to form.
-
-
Cause 2: Impurities in Reagents or Solvents. The presence of water, peroxides in ethereal solvents, or other reactive impurities can quench the organometallic reagents or react with the catalyst, leading to deactivation.
-
Solution: Use freshly distilled and anhydrous solvents. Ensure all reagents, particularly the aldehyde and the organometallic compound, are of high purity. It is advisable to use freshly opened bottles of reagents or to purify them according to standard laboratory procedures.
-
-
Cause 3: Incorrect Stoichiometry. The ratio of the catalyst, organometallic reagent, and substrate is crucial for optimal performance. An excess or deficit of any component can lead to side reactions or incomplete conversion.
-
Solution: Carefully control the stoichiometry. A typical starting point for optimization is a catalyst loading of 5-10 mol%.[2] The amount of the organometallic reagent is generally in slight excess relative to the substrate to ensure complete conversion.
-
-
Cause 4: Sub-optimal Reaction Temperature. Temperature plays a critical role in reaction kinetics and catalyst stability.[3] A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to catalyst decomposition or the formation of side products.
-
Solution: Optimize the reaction temperature. For many reactions catalyzed by amino alcohols, starting at 0 °C and gradually warming to room temperature is a common practice.[4] However, the optimal temperature is substrate-dependent and may require screening.
-
Issue 2: Poor Enantioselectivity (Low ee%)
Question: I have obtained the desired product, but the enantiomeric excess (ee%) is significantly lower than expected. How can I improve the stereochemical control?
Answer: Achieving high enantioselectivity is the primary goal when using a chiral catalyst. Low ee% can be attributed to several factors that influence the transition state of the reaction.
-
Cause 1: Catalyst Aggregation. At higher concentrations, the active catalyst species may form aggregates, which can have different (and often lower) enantioselectivity compared to the monomeric species.
-
Solution: Adjust the catalyst loading and overall reaction concentration. Sometimes, decreasing the catalyst loading can lead to an improvement in enantioselectivity.
-
-
Cause 2: Inappropriate Solvent. The solvent can significantly influence the conformation of the catalytic complex and the transition state, thereby affecting enantioselectivity.[4]
-
Solution: Screen a variety of solvents. Non-polar aprotic solvents like toluene, hexane, or diethyl ether are often good starting points for reactions involving organometallic reagents.[4]
-
-
Cause 3: Presence of Achiral Lewis Acids or Bases. Impurities or additives that can act as Lewis acids or bases can compete with the chiral catalyst for coordination to the substrate or reagent, leading to a non-selective background reaction.
-
Solution: Ensure high purity of all reaction components. If additives are necessary, their effect on enantioselectivity should be carefully evaluated.
-
-
Cause 4: Reaction Temperature. Higher temperatures can sometimes lead to a decrease in enantioselectivity by allowing the reaction to proceed through less-ordered transition states.
-
Solution: Perform the reaction at lower temperatures. Running the reaction at 0 °C, -20 °C, or even lower may improve the enantiomeric excess, although this might require longer reaction times.[3]
-
Issue 3: Catalyst Deactivation or Instability
Question: My reaction starts well but then stalls, or the catalyst appears to degrade over time. What could be causing this, and how can I mitigate it?
Answer: Catalyst deactivation can be a significant issue, particularly in prolonged reactions or when scaling up.[5] Understanding the potential deactivation pathways is key to maintaining catalytic activity.
-
Cause 1: Thermal Degradation. Like many organic molecules, this compound and its active complexes can be susceptible to thermal degradation at elevated temperatures.[5]
-
Solution: Maintain the reaction at the lowest effective temperature. If heating is necessary, perform time-course studies to determine the catalyst's stability under the reaction conditions.
-
-
Cause 2: Oxidation. The amino and alcohol functionalities can be sensitive to oxidation, especially in the presence of air or oxidizing impurities.
-
Solution: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen.
-
-
Cause 3: Product Inhibition. In some cases, the product of the reaction can coordinate to the catalyst, leading to product inhibition and a decrease in the reaction rate over time.
-
Solution: This can be a more challenging issue to address. Sometimes, adjusting the reaction concentration or periodically adding fresh catalyst can help. In some systems, the use of additives that can disrupt the product-catalyst interaction may be beneficial.
-
-
Cause 4: Coke Formation. In some catalytic systems, particularly at higher temperatures or with certain substrates, polymerization or decomposition of reactants can lead to the formation of "coke" on the catalyst, blocking active sites.[6]
-
Solution: While more common in heterogeneous catalysis, this can occur in homogeneous systems as well. Lowering the reaction temperature and ensuring high purity of starting materials can help minimize these side reactions.
-
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare and handle the this compound catalyst?
A1: The catalyst should be handled as a typical air- and moisture-sensitive compound, although it is generally stable as a solid. For optimal results, store it in a cool, dry place under an inert atmosphere. When preparing a stock solution, use a high-purity, anhydrous solvent.
Q2: What is the general scope of reactions catalyzed by this compound?
A2: This chiral amino alcohol is a versatile ligand for a range of asymmetric transformations.[1] It is particularly well-known for its application in the enantioselective addition of organometallic reagents (e.g., diethylzinc) to aldehydes and ketones.[4][7] It can also be effective in other reactions such as asymmetric reductions and aldol reactions.
Q3: Can I use a different metal source with this ligand?
A3: Yes, while zinc is commonly used, other metals can also form active chiral complexes with amino alcohol ligands. For example, titanium, copper, and ruthenium have been used in various asymmetric transformations with similar ligands.[8][9][10] The choice of metal will depend on the specific reaction you are trying to achieve, and optimization of the reaction conditions will be necessary.
Q4: How do I monitor the progress of the reaction?
A4: The reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For determining the enantiomeric excess of the product, chiral HPLC or chiral GC is required.
III. Experimental Protocols & Data
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenyl-1-propanol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Data Presentation: Influence of Reaction Parameters
The following table summarizes the typical effects of various parameters on the reaction outcome. This data is representative and actual results may vary depending on the specific substrate and precise conditions.
| Parameter | Variation | Typical Effect on Yield | Typical Effect on ee% | Rationale |
| Temperature | -20 °C to 25 °C | May decrease at lower temps | Generally increases at lower temps | Favors the more ordered transition state leading to higher enantioselectivity.[3] |
| Solvent | Toluene vs. THF | Substrate dependent | Can vary significantly | The solvent polarity and coordinating ability affect the catalyst complex structure.[4] |
| Catalyst Loading | 1 mol% to 10 mol% | Increases with loading | May decrease at high loading | Higher loading can lead to catalyst aggregation, affecting stereocontrol. |
| Additive (e.g., Ti(OiPr)₄) | 0 to 1.2 eq | Can increase rate | Can enhance ee% | Can act as a Lewis acid to activate the aldehyde and form a more rigid transition state.[3] |
IV. Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Catalytic Cycle Overview
Caption: A simplified representation of the catalytic cycle for the addition of diethylzinc to an aldehyde.
V. References
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Institutes of Health. Available at: [Link]
-
Enantiosdective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Solid Catalysts. ResearchGate. Available at: [Link]
-
Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Publications. Available at: [Link]
-
Optimization studies. Reaction conditions: unless otherwise specified.... ResearchGate. Available at: [Link]
-
Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions. ResearchGate. Available at: [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. National Institutes of Health. Available at: [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available at: [Link]
-
Insights into Ag(i)-catalyzed addition reactions of amino alcohols to electron-deficient olefins: competing mechanisms, role of catalyst, and origin of chemoselectivity. National Institutes of Health. Available at: [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]
-
Optimization of the reaction conditions. [a]. ResearchGate. Available at: [Link]
-
Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]
-
Optimization of reaction conditions. [a]. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. ResearchGate. Available at: [Link]
-
Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. National Institutes of Health. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ACS Publications. Available at: [Link]
-
Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. ACS Publications. Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available at: [Link]
-
Enantioselective Addition of Diethylzinc to Aldehydes Using 1,1′-Bi-2-naphthol-3,3′-dicarboxamide as a Chiral Auxiliary. Scilit. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]
-
Strategies in asymmetric catalysis. Beilstein Journals. Available at: [Link]
-
The Activity and Stability of Promoted Cu/ZnO/Al 2 O 3 Catalyst for CO 2 Hydrogenation to Methanol. MDPI. Available at: [Link]
-
Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. National Institutes of Health. Available at: [Link]
-
Efficient bifunctional protocol for the asymmetric catalytic Michael... ResearchGate. Available at: [Link]
-
(PDF) Stability, deactivation and regeneration study of a newly developed HZSM-5 and Ni-doped HZSM-5 zeolite catalysts for ethanol-to-hydrocarbon conversion. ResearchGate. Available at: [Link]
-
Kinetic model and simulation for catalyst deactivation during dehydrogenation of methylcyclohexane over commercial Pt‐, PtRe. ResearchGate. Available at: [Link]
-
Effects of mixing methods of bifunctional catalysts on catalyst stability of DME synthesis via CO2 hydrogenation. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (+)-cis-2-Benzylaminocyclohexanemethanol Reaction Products
This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and purification of (+)-cis-2-Benzylaminocyclohexanemethanol. As a key chiral intermediate, achieving high diastereomeric and enantiomeric purity is critical for downstream applications. This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction product?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities include:
-
Diastereomeric Impurity: The trans-isomer of 2-Benzylaminocyclohexanemethanol is a common diastereomeric impurity.
-
Enantiomeric Impurity: The (-)-cis-enantiomer will be present if a non-stereoselective synthesis was performed or if racemization occurred.
-
Unreacted Starting Materials: Residual cyclohexene oxide, benzylamine, or other precursors.
-
Side Products: Byproducts from side reactions, which can vary depending on the specific synthetic method used.[1][2]
Q2: I have a mixture of cis and trans isomers. What is the most straightforward method to separate them?
A2: The separation of cis and trans diastereomers is typically more straightforward than enantiomeric resolution due to their different physical properties.[3][4] Fractional crystallization is often the most effective and scalable method. The isomers can be converted to their dihydrochloride salts in a solvent like methanol. The trans-isomer of the dihydrochloride salt is often significantly less soluble than the cis-isomer, allowing for its selective precipitation.[3] Alternatively, column chromatography on silica gel can be effective for separating the free base forms of the cis and trans isomers.[4][5]
Q3: How can I determine the diastereomeric ratio (cis/trans) and enantiomeric excess (ee) of my sample?
A3: A combination of analytical techniques is recommended for accurate determination of stereochemical purity:
-
NMR Spectroscopy: Proton NMR (¹H NMR) can often be used to determine the diastereomeric ratio, as the protons in the cis and trans isomers will have different chemical shifts and coupling constants.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most common and accurate method for determining enantiomeric excess.[6] The use of a chiral stationary phase allows for the separation of the two enantiomers, and the ee is calculated from the relative peak areas.[7][8]
-
NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the two enantiomers in the NMR spectrum, enabling their quantification.[6]
II. In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex purification challenges you may encounter.
Scenario 1: Poor Separation of cis and trans Isomers by Crystallization
Question: I've attempted to separate the cis and trans isomers of 2-Benzylaminocyclohexanemethanol by crystallization of their salts, but the precipitate is still a mixture of isomers. What can I do to improve the separation?
Answer: Ineffective separation during crystallization often stems from issues with solvent choice, cooling rate, or seeding. Here is a systematic approach to optimize the separation:
Underlying Principle: The goal of fractional crystallization is to exploit the solubility difference between the diastereomeric salts.[3][9] One diastereomer should be significantly less soluble in the chosen solvent system, allowing it to crystallize while the other remains in the mother liquor.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical. If methanol is not effective, consider screening other polar solvents like ethanol or isopropanol, or solvent mixtures.[9] The ideal solvent will maximize the solubility difference between the two diastereomeric salts.
-
Controlled Cooling: Rapid cooling can lead to co-precipitation of both isomers.[9] Employ a slow, controlled cooling profile to allow for selective crystallization of the less soluble isomer.
-
Seeding: If you have a small amount of the pure desired isomer, you can use it to seed the supersaturated solution.[9] This will encourage the crystallization of the desired isomer.
-
Recrystallization: The enriched crystalline solid may need to be recrystallized one or more times to achieve the desired purity.
Scenario 2: Difficulty in Resolving the Enantiomers of cis-2-Benzylaminocyclohexanemethanol
Question: I have a racemic mixture of cis-2-Benzylaminocyclohexanemethanol and need to isolate the (+)-enantiomer. My initial attempts at diastereomeric salt crystallization have been unsuccessful. What are my options?
Answer: The resolution of enantiomers is a common challenge because they have identical physical properties in an achiral environment.[10][11] The most common and scalable method is through the formation of diastereomeric salts with a chiral resolving agent.[10][][13]
Underlying Principle: By reacting the racemic amine with an enantiomerically pure chiral acid, you form a mixture of two diastereomeric salts: [(+)-amine ⋅ (+)-acid] and [(-)-amine ⋅ (+)-acid]. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[13][14]
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Step 1: Selection of a Chiral Resolving Agent The choice of resolving agent is crucial and often empirical. Commonly used chiral acids for resolving basic amines include:
-
(+)-Tartaric acid and its derivatives (e.g., di-p-toluoyl-D-tartaric acid)[6]
-
(R)-(-)-Mandelic acid
-
(1S)-(+)-10-Camphorsulfonic acid[6]
It is advisable to screen several resolving agents to find one that gives a crystalline salt with good separation properties.
Step 2: Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic cis-2-Benzylaminocyclohexanemethanol in a suitable solvent (e.g., methanol, ethanol).
-
Add an equimolar amount of the chosen chiral resolving agent.
-
Gently heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[13]
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.[13]
Step 3: Liberation of the Free Amine
-
Dissolve the purified diastereomeric salt in water.
-
Basify the solution with a strong base (e.g., 1 M NaOH) to a pH > 12 to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.
Step 4: Analysis of Enantiomeric Purity Analyze the enantiomeric excess (ee) of the product using chiral HPLC or GC. If the desired purity has not been achieved, the diastereomeric salt can be recrystallized before the liberation step.
Scenario 3: Product Fails to Crystallize
Question: After column chromatography, my product is a pure oil, but I need a crystalline solid. How can I induce crystallization?
Answer: Obtaining a crystalline solid is often necessary for stability and ease of handling. If the purified product is an oil, several techniques can be employed to induce crystallization.
Troubleshooting Table: Inducing Crystallization
| Method | Description | Protocol |
| Solvent/Anti-Solvent | Dissolve the oil in a small amount of a good solvent, then slowly add an "anti-solvent" in which the compound is insoluble until turbidity is observed. | 1. Dissolve the oil in a minimal amount of a solvent like ethanol or ethyl acetate. 2. Slowly add a non-polar solvent like hexanes or petroleum ether until the solution becomes cloudy. 3. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. |
| Scratching | Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth. | 1. Submerge the tip of a glass rod into the solution. 2. Scratch the inner surface of the flask firmly. |
| Seeding | Introduce a tiny crystal of the desired compound into the supersaturated solution to act as a template for crystal growth.[9] | 1. If available, add a single, small crystal of the product to the solution. 2. If no seed crystal is available, try to generate one by allowing a small amount of the solution to evaporate on a watch glass. |
| Slow Evaporation | Allow the solvent to evaporate slowly from a solution of the compound. | 1. Dissolve the oil in a volatile solvent (e.g., dichloromethane). 2. Cover the container with a perforated film (e.g., Parafilm with pinholes) and leave it in a quiet, vibration-free location. |
III. Detailed Experimental Protocols
Protocol 1: Preparative Column Chromatography for cis/trans Isomer Separation
This protocol outlines a general procedure for the separation of cis and trans isomers of 2-Benzylaminocyclohexanemethanol using silica gel chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase solvent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to a 50:50 mixture of hexanes and ethyl acetate.[15]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with UV visualization.
-
Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
This protocol provides a starting point for developing an analytical method to determine the ee of your purified product.
-
Column: A chiral stationary phase (CSP) column is required. The choice of column is empirical and depends on the specific molecule.[7] Columns based on polysaccharide derivatives (e.g., cellulose or amylose) are often a good starting point for amino alcohols.
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Detection: UV detection is typically used, monitoring at a wavelength where the benzyl group absorbs (e.g., ~254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Troubleshooting HPLC Separations [6]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers | - Inappropriate chiral stationary phase (CSP). - Incorrect mobile phase composition. | - Screen different types of CSPs. - Vary the ratio of non-polar to polar components in the mobile phase. - Try different polar modifiers (e.g., switch from isopropanol to ethanol). |
| Broad peaks | - Sample overload. - Secondary interactions with the stationary phase. | - Reduce the injection volume or sample concentration. - Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to reduce tailing for basic compounds. |
| Drifting retention times | - Column temperature fluctuations. - Changes in mobile phase composition. | - Use a column oven to maintain a constant temperature. - Ensure the mobile phase is well-mixed and degassed. |
IV. Visualization of Purification Strategy
The following diagram illustrates a decision-making process for the purification of crude this compound.
Caption: Decision tree for selecting a purification strategy.
V. References
-
Overcoming challenges in the purification of chiral amino alcohols - Benchchem.
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride - AKJournals.
-
Isolation and chromatographic purification of reaction products from amino acids.
-
Chiral resolution - Wikipedia.
-
discovery and synthesis of chiral amino alcohols - Benchchem.
-
Amino Acid Purification - Column Chromatography.
-
Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH.
-
US3880925A - Separation and purification of cis and trans isomers - Google Patents.
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons.
-
US2850549A - Separation of cis and trans isomers - Google Patents.
-
Separation of diastereomers by crystallization with seeding : r/OrganicChemistry - Reddit.
-
Chiral Resolution and Separation Services - BOC Sciences.
-
Application Notes and Protocols for Chiral Resolution of Racemic Acids Using N-Benzyl-N-methylethanolamine - Benchchem.
-
Separation of cis/trans isomers - Chromatography Forum.
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines - White Rose eTheses Online.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed.
-
Chiral HPLC Separations - Phenomenex.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
-
Direct Crystallization of Enantiomers and Dissociable Diastereomers | Request PDF.
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH.
-
Amino Acid and Peptide Chiral Separations - Sigma-Aldrich.
-
Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF - ResearchGate.
-
5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
-
Application Notes and Protocols: Purification of 2-(Aminomethyl)-4-bromonaphthalene Derivatives - Benchchem.
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications.
-
Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. column-chromatography.com [column-chromatography.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Troubleshooting for (+)-cis-2-Benzylaminocyclohexanemethanol
An in-depth technical guide
Welcome to the technical support center for (+)-cis-2-Benzylaminocyclohexanemethanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral amino alcohol as a ligand or building block in asymmetric synthesis. As a key component in creating specific stereochemical outcomes, its stability under reaction conditions is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments, grounding all recommendations in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is the first step in ensuring the stability and efficacy of the reagent.
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place.[1] Following good laboratory practice, storage in a well-ventilated area away from incompatible materials is crucial.[2]
-
Handling: this compound is a white to off-white powder that can cause serious skin and eye irritation and may cause respiratory irritation.[1][3][4] Therefore, handling should always occur in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves, eye protection, and a lab coat, is mandatory.[3][5] Avoid creating dust during handling.[2]
Q2: What are the known chemical incompatibilities of this compound?
A2: The primary incompatibility is with strong oxidizing agents .[1] The secondary amine and primary alcohol moieties are susceptible to oxidation. Contact with strong oxidizers can lead to rapid degradation of the molecule, potentially forming aldehydes, ketones, or N-oxides, which will compromise its function as a chiral ligand.
Q3: What is the general solubility profile of this compound?
A3: It is described as being slightly soluble in ethanol.[1] For reaction purposes, its solubility should be empirically determined in the specific solvent system you intend to use. Common solvents for reactions involving similar chiral amino alcohols include THF, toluene, and dichloromethane, but solubility may vary.
Part 2: Troubleshooting Guide for Reaction Stability Issues
This section is structured to help you diagnose and resolve specific problems observed during your reaction.
Issue 1: Diminished or Inconsistent Enantioselectivity (ee)
Low or variable enantiomeric excess is one of the most common indicators that the chiral ligand is not performing optimally. The root cause often lies in the degradation of the ligand's structure, which is essential for creating the chiral environment needed for stereoselective synthesis.[6][7]
Q: My reaction is showing low ee%. What are the potential causes related to ligand stability?
A: Several factors could be at play, primarily revolving around the degradation of the chiral ligand.
Potential Causes & Mechanistic Explanation:
-
Oxidative Degradation: The benzylamine and alcohol functional groups are susceptible to oxidation, especially in the presence of trace oxygen or peroxides in solvents. Oxidation can lead to the formation of imines or aldehydes, destroying the stereocenter's environment and catalytic activity.
-
N-Debenzylation: Under certain reductive conditions (e.g., catalytic hydrogenation with specific catalysts like Pd/C) or harsh acidic conditions, the benzyl protecting group on the nitrogen can be cleaved. This unmasks the secondary amine, creating a new, potentially less effective or achiral ligand species in situ.
-
Thermal Instability: While generally stable at room temperature, prolonged exposure to high reaction temperatures can lead to slow decomposition or racemization at the adjacent stereocenter, although this is less common for this specific scaffold.
-
Incompatibility with Lewis Acids: Strong Lewis acids can coordinate to the nitrogen and oxygen atoms, which is often the desired interaction for catalysis. However, overly harsh Lewis acids or incorrect stoichiometry can promote side reactions or degradation pathways.
Troubleshooting Workflow for Low Enantioselectivity
The following workflow provides a systematic approach to identifying and resolving the issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Protocols for Troubleshooting
Protocol 1: Ensuring an Inert Reaction Environment
Causality: Oxygen is a key culprit in the degradation of amino alcohols. This protocol minimizes its presence.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use anhydrous solvents packaged under an inert atmosphere or freshly distill/sparge them with nitrogen or argon for at least 30 minutes.
-
Reagent Handling: Add this compound and other solid reagents to the reaction flask under a positive pressure of inert gas.
-
Degassing: For sensitive reactions, perform three freeze-pump-thaw cycles on the reaction mixture after all components are added but before heating.
-
Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.
Issue 2: Low Reaction Yield and Formation of Side-Products
A low yield, especially when accompanied by a complex mixture of side-products in your crude analysis (TLC, GC-MS, or NMR), can also point to ligand instability.
Q: My reaction yield is poor, and I see several unidentified spots on my TLC plate. Could the ligand be the cause?
A: Yes, it is highly probable. If the ligand degrades, it not only reduces the concentration of the active catalyst but the degradation fragments can also engage in non-productive or detrimental side reactions.
Potential Degradation Pathways and Consequences:
A likely, yet often overlooked, degradation pathway is oxidative N-debenzylation . This can occur under aerobic conditions, especially in the presence of certain metal catalysts.
Caption: A potential oxidative degradation pathway for the ligand.
-
Consequence: The formation of benzaldehyde can lead to unwanted side reactions, such as competitive reduction or aldol-type reactions. The resulting primary amino alcohol forms a different, likely less effective, catalytic species.
Recommended Actions & Protocols
-
Run a Control Reaction: Perform the reaction under identical conditions but without the substrate. Analyze the mixture after the standard reaction time to see if the ligand has degraded.
-
LC-MS Analysis: Analyze your crude reaction mixture by LC-MS. Look for masses corresponding to the starting ligand (m/z 219.32)[4], the de-benzylated product (m/z 129.19), and potential oxidized byproducts.
-
Screen Additives: In some cases, mild reducing agents or radical scavengers can be added to the reaction to inhibit oxidative degradation, but their compatibility must be carefully evaluated.
Table 1: Summary of Stability-Influencing Factors and Recommendations
| Parameter | Potential Issue | Recommended Action | Rationale |
| Atmosphere | Oxidation of amine/alcohol | Use a rigorously inert atmosphere (N₂ or Ar). | Prevents degradation by atmospheric oxygen, which is a common issue for amino alcohols. |
| Reagents | Strong Oxidizers (e.g., KMnO₄, CrO₃) | Avoid use. | The ligand is explicitly incompatible with strong oxidizing agents and will be rapidly destroyed.[1] |
| Strong Protic Acids | Buffer the system if possible; avoid prolonged exposure. | Protonation of the amine can alter its coordinating ability; harsh conditions may promote N-debenzylation. | |
| Temperature | Thermal Decomposition | Keep temperatures as low as reasonably possible for the reaction to proceed. | Minimizes potential degradation pathways and preserves the ligand's structural integrity over long reaction times. |
| Solvents | Peroxides (in ethers like THF) | Use freshly distilled or inhibitor-free, sparged solvents. | Peroxides are oxidizing agents that can initiate ligand degradation. |
Part 3: Final Checklist for Ensuring Ligand Stability
Before starting your experiment, quickly review this checklist:
By systematically addressing these factors, you can significantly mitigate the risk of stability issues with this compound, leading to more reproducible and successful synthetic outcomes.
References
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications. (2025). ResearchGate. Retrieved from [Link]
-
Chiral Ligands for Asymmetric Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Metal Stereogenicity in Asymmetric Transition Metal Catalysis. (2023). ACS Publications. Retrieved from [Link]
-
Chiral Ligand Design. (2014). The Dong Group, University of California, Irvine. Retrieved from [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved from [Link]
-
Storage of Hazardous Substances. (2013). Asecos. Retrieved from [Link]
-
Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). ACS Publications. Retrieved from [Link]
-
(-)-cis-2-Benzylaminocyclohexanemethanol. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. (-)-cis-2-Benzylaminocyclohexanemethanol | C14H21NO | CID 853690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-cis-2-Benzylaminocyclohexanemethanol | 71581-93-6 | TCI AMERICA [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Asymmetric Catalysis with (+)-cis-2-Benzylaminocyclohexanemethanol
Welcome to the technical support resource for researchers utilizing the chiral amino alcohol catalyst, (+)-cis-2-Benzylaminocyclohexanemethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical effects of temperature and solvent on catalyst activity and stereoselectivity. As a bidentate ligand, this compound is renowned for its effectiveness in creating a chiral environment around a metal center, making it a valuable tool in asymmetric synthesis, particularly for the enantioselective addition of organozinc reagents to aldehydes.[1][2]
This document offers field-proven insights to help you navigate experimental challenges and optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Enantioselectivity (Low Enantiomeric Excess, ee)
Question: My reaction is producing the desired product but with low enantiomeric excess (ee). How can I improve the stereoselectivity by adjusting the temperature?
Answer: Low enantioselectivity is a common challenge and is fundamentally linked to the thermodynamics of the transition states. The chiral catalyst and substrate form two possible diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. The difference in their activation energies (ΔΔG‡) determines the enantiomeric ratio of the product.
Temperature directly influences the energy landscape of the reaction.[3] Higher temperatures provide more thermal energy, which can allow the reaction to proceed through the higher-energy transition state more easily, thus eroding the enantioselectivity.[4] Conversely, lowering the temperature makes the energy difference between the two transition states more significant relative to the available kinetic energy, favoring the pathway with the lower activation barrier.[5]
Troubleshooting Steps:
-
Systematic Temperature Reduction: Begin by lowering the reaction temperature in a controlled manner. If your reaction was run at room temperature (approx. 20-25 °C), try running it at 0 °C (ice bath). If selectivity is still suboptimal, further reductions to -20 °C, -44 °C, or even -78 °C (dry ice/acetone bath) may be necessary.[6]
-
Monitor Reaction Time: Be aware that decreasing the temperature will also decrease the overall reaction rate.[7] It is crucial to monitor the reaction's progress (e.g., by TLC or GC) to ensure it reaches completion. A reaction that is slow at 0 °C might take significantly longer at -44 °C.
-
Find the Optimum: There is often an optimal temperature range for achieving the highest enantioselectivity without unduly compromising the reaction rate.[3][8] This balance is key for practical applications. In some rare cases, an unusual temperature-enantioselectivity relationship can be observed where higher temperatures lead to higher ee, but this is not the general rule.[9]
Question: I've optimized the temperature, but my enantioselectivity is still poor. Could the solvent be the culprit?
Answer: Absolutely. The choice of solvent is critical as it can profoundly influence the catalyst's performance in several ways.[10] Solvents can interact with the catalyst, substrates, and transition states, thereby affecting both reaction rate and selectivity.[11]
The primary roles of the solvent in this context are:
-
Catalyst Conformation: The solvent can influence the three-dimensional structure of the catalytic complex. A rigid, well-defined chiral pocket is essential for high enantioselectivity.
-
Coordination: In many reactions involving this compound, such as diethylzinc addition, the catalyst coordinates to a metal center.[1] Coordinating solvents (e.g., THF, ethers) can sometimes compete with the substrate or the catalyst itself for a position in the metal's coordination sphere, leading to a less organized transition state and lower ee.
-
Transition State Stabilization: The polarity of the solvent can differentially stabilize the two diastereomeric transition states. Often, non-polar, non-coordinating solvents like toluene or hexane are preferred because they minimize interference with the catalytic cycle, leading to higher enantioselectivity.[10] Some studies have found an inverse relationship between the dielectric constant of the solvent and the enantiomeric yield.[12]
Troubleshooting Steps:
-
Conduct a Solvent Screen: Test a range of anhydrous solvents. Start with non-polar, non-coordinating solvents and move towards more polar options if necessary.
-
Recommended Screen: Toluene, Hexane, Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF).
-
-
Ensure Solvent Purity: Use high-purity, anhydrous solvents. Trace amounts of water or other impurities can deactivate the catalyst or interfere with the reaction, leading to poor results.[13]
-
Consider Solubility: While non-polar solvents are often best for selectivity, ensure that your catalyst and substrates are sufficiently soluble. Poor solubility can lead to slow or incomplete reactions. The coordination of the chiral ligand can sometimes accelerate the dissolution of the metal species, which is a key kinetic factor.[14]
Data Summary: Expected Effects of Temperature and Solvent
| Parameter Change | Expected Effect on Enantioselectivity (ee) | Expected Effect on Reaction Rate/Yield | Causality & Key Considerations |
| Decrease Temperature | Generally Increases | Decreases | Favors the lower-energy diastereomeric transition state.[4] Reaction kinetics slow down significantly at very low temperatures. |
| Increase Temperature | Generally Decreases | Increases | Provides sufficient energy to overcome the activation barrier for the undesired enantiomer.[3] Risk of catalyst degradation at excessive heat. |
| Switch to Non-Polar Solvent (e.g., Toluene, Hexane) | Often Increases | Variable | Minimizes solvent interference in the catalyst's coordination sphere, leading to a more ordered transition state.[10] Ensure adequate solubility. |
| Switch to Polar/Coordinating Solvent (e.g., THF, MeCN) | Often Decreases | Variable | Solvent may compete for coordination sites on the metal center, disrupting the chiral environment.[12] May be required for solubility. |
Issue 2: Low Reaction Rate or Poor Yield
Question: My reaction is giving high ee, but the yield is very low, or the reaction is impractically slow. How do I improve the rate without sacrificing selectivity?
Answer: This is a classic optimization problem in asymmetric catalysis, balancing kinetics against selectivity. While lower temperatures are favorable for high ee, they can drastically reduce the reaction rate as fewer molecules possess the required activation energy.
Troubleshooting Steps:
-
Incremental Temperature Increase: If you are operating at a very low temperature (e.g., -78 °C), methodically increase it (e.g., to -40 °C, then -20 °C, then 0 °C). At each temperature, monitor both the reaction rate and the enantioselectivity. You are looking for the "sweet spot" that provides an acceptable rate with minimal erosion of the ee.[4]
-
Optimize Catalyst Loading: A low catalyst loading may be insufficient to drive the reaction efficiently.[4] Consider a moderate increase in the amount of this compound.
-
Check Reagent Purity and Stoichiometry: Ensure all reagents are pure and added in the correct stoichiometric amounts. Impurities can act as catalyst poisons, and incorrect stoichiometry can lead to incomplete conversion.
-
Re-evaluate Your Solvent: The solvent choice also impacts the reaction rate. If your reactants have poor solubility in the current solvent, the reaction will be slow. Switching to a solvent that provides better solubility, even if it is slightly more polar, may be a necessary compromise. The viscosity of the solvent can also play a role by affecting mass transfer.[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental catalytic role of this compound?
A1: this compound is a chiral β-amino alcohol that functions as a bidentate ligand.[1] In its most common application—the enantioselective addition of diethylzinc to an aldehyde—the nitrogen of the amino group and the oxygen of the alcohol group coordinate to the zinc atom. This creates a rigid, chiral five-membered ring chelate. This newly formed chiral Lewis acid complex then coordinates the aldehyde, positioning it in a specific orientation that forces the ethyl group from the diethylzinc to attack one face of the carbonyl preferentially, leading to the formation of one enantiomer of the secondary alcohol product in excess.[15][16][17][18]
Q2: How should I choose a starting point for temperature and solvent when developing a new reaction with this catalyst?
A2: The best practice is to start with conditions reported in the literature for a similar substrate or reaction type. If no direct analogue is available, a robust and common starting point for the enantioselective addition of diethylzinc to aldehydes is Toluene as the solvent at 0 °C . This combination often provides a good balance of reactivity and selectivity. From there, you can proceed with systematic optimization as described in the troubleshooting guide.[19]
Q3: Can the order of addition of reagents impact the catalyst's activity?
A3: Yes, the order of addition can be critical. It is generally recommended to first allow the catalyst, this compound, to form a complex with the organometallic reagent (e.g., diethylzinc) before introducing the substrate (e.g., the aldehyde). This pre-formation step ensures that the active chiral catalyst is present in solution before the main reaction begins, which often leads to better selectivity and reproducibility.
Visualizing the Process
Catalytic Cycle and Troubleshooting Logic
To better understand the reaction and guide your troubleshooting, the following diagrams illustrate the catalytic cycle for diethylzinc addition and a logical workflow for addressing common experimental issues.
Caption: Generalized catalytic cycle for the addition of diethylzinc to an aldehyde.
Caption: A decision-tree workflow for troubleshooting common experimental issues.
General Experimental Protocol
The following is a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (0.02 mmol, 1 mol%) to a flame-dried reaction flask containing anhydrous toluene (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethylzinc solution (2.4 mL, 2.4 mmol, 1.2 eq) to the catalyst solution and stir for 20 minutes at 0 °C to allow for complex formation.
-
Add freshly distilled benzaldehyde (0.20 mL, 2.0 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess of the product using chiral HPLC or GC analysis.
This guide provides a foundational framework for troubleshooting and optimizing reactions catalyzed by this compound. Successful asymmetric catalysis often requires careful and systematic optimization of multiple parameters.
References
- CCS Chemistry.
- Journal of the Chemical Society, Chemical Communications.
- RSC Blogs.
- Solubility of Things.
- MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.
- Benchchem.
- RSC Publishing.
- Chemical Science (RSC Publishing).
- PMC - NIH.
- ACS Publications. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand | The Journal of Organic Chemistry.
- ResearchGate. Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions.
- The Journal of Organic Chemistry. Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
- Chemical Reviews. Enantioselective addition of organozinc reagents to aldehydes.
- Organic Chemistry Frontiers (RSC Publishing).
- PubMed. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system.
- ResearchGate. Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by an Organometallic Ti(IV)
- Chemistry World.
- Benchchem.
- Macmillan Group.
- Solubility of Things.
- ResearchGate.
- Benchchem.
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 11. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chinesechemsoc.org [chinesechemsoc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Loading Optimization for (+)-cis-2-Benzylaminocyclohexanemethanol Synthesis
Welcome to the technical support center for the synthesis of (+)-cis-2-Benzylaminocyclohexanemethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of catalyst loading. As a key chiral ligand and synthetic intermediate, achieving high yield and enantioselectivity in the synthesis of this amino alcohol is paramount. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound and what is a typical starting catalyst loading?
The enantioselective synthesis of this compound typically proceeds via the asymmetric hydrogenation or asymmetric transfer hydrogenation of a corresponding imine precursor, which is formed from a protected 2-aminocyclohexanecarbaldehyde or a related ketone. The choice of catalyst is crucial for achieving the desired cis stereochemistry and high enantiomeric excess (% ee).
Commonly employed catalysts are ruthenium (Ru) or rhodium (Rh) complexes featuring chiral phosphine ligands. A prudent starting point for catalyst loading in a new system is typically between 0.5 to 1.0 mol% . This concentration is often sufficient to provide a discernible reaction rate and product formation without being excessively wasteful of the precious metal catalyst during initial screening phases. For highly active catalysts, loadings as low as 0.01 to 0.1 mol% may be feasible upon optimization.
Table 1: Representative Catalyst Systems for Asymmetric Imine Hydrogenation
| Catalyst Type | Chiral Ligand Example | Typical Loading (mol%) | Pressure (H₂) | Temperature (°C) | Solvent |
| Ruthenium-based | Ru-BINAP Complexes | 0.1 - 1.0 | 10 - 100 atm | 25 - 80 | Methanol, Ethanol |
| Ruthenium-based | Ru-Pybox Complexes | 0.5 - 2.0 | 1 - 50 atm | 20 - 60 | Isopropanol, DCM |
| Rhodium-based | Rh-DIPAMP Complexes | 0.05 - 1.0 | 1 - 20 atm | 0 - 50 | Methanol, THF |
| Iridium-based | Ir-Phosphinooxazoline | 0.1 - 1.5 | 50 - 100 atm | 25 - 70 | Dichloromethane |
Note: These are generalized starting points. Optimal conditions are substrate- and ligand-dependent.
Troubleshooting Guide
Q2: My reaction shows low conversion or is extremely slow. Should I simply increase the catalyst loading?
While insufficient catalyst loading can be the cause, it is often a symptom of other underlying issues. Blindly increasing the amount of a costly catalyst is an inefficient optimization strategy. Low conversion is a frequent challenge that requires systematic investigation.[1]
Causality Check:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, water, or oxygen). Ensure the use of high-purity, degassed solvents and purified substrates.
-
Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low to drive the catalytic cycle efficiently. Verify your system is leak-free and that the pressure is within the optimal range for your chosen catalyst.
-
Poor Mass Transfer: In heterogeneous or biphasic reactions, inefficient mixing can limit the interaction between the substrate, hydrogen, and the catalyst.[1] Ensure vigorous agitation.
-
Sub-optimal Temperature: The reaction may have a significant activation energy barrier requiring higher temperatures. Conversely, some catalysts lose activity at elevated temperatures.
Troubleshooting Workflow:
// Nodes for checks check_purity [label="Verify Substrate &\nSolvent Purity (GC/MS, KF)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst [label="Assess Catalyst Integrity\n(Fresh vs. Old Batch)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; check_conditions [label="Review Reaction Conditions\n(Temp, Pressure, Mixing)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for solutions purify [label="Purify/Degas Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; new_catalyst [label="Use Fresh Catalyst\nUnder Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_conditions [label="Systematically Vary\nTemp & Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; increase_loading [label="Incrementally Increase\nCatalyst Loading (e.g., 1.5x, 2x)", fillcolor="#FBBC05", fontcolor="#202124"];
// Connections start -> check_purity; check_purity -> purify [label="Impurities\nDetected"]; check_purity -> check_catalyst [label="Reagents\nAre Pure"];
check_catalyst -> new_catalyst [label="Degradation\nSuspected"]; check_catalyst -> check_conditions [label="Catalyst is\nActive"];
check_conditions -> optimize_conditions [label="Sub-optimal"]; check_conditions -> increase_loading [label="Conditions\nAre Optimal"]; } }
Caption: A decision tree for troubleshooting low reaction conversion.
Experimental Protocol: Small-Scale Test for Catalyst Poisoning
-
Set up the reaction under standard conditions with the recommended catalyst loading.
-
After 1-2 hours, take an aliquot to measure initial conversion (by HPLC, GC, or TLC).
-
If the reaction has stalled, add a second, fresh charge of the catalyst (e.g., another 0.5 mol%).
-
Monitor the reaction for another 1-2 hours.
-
Result A: Reaction restarts. This strongly suggests the initial catalyst charge was deactivated by impurities. Focus on purifying your starting materials.
-
Result B: Reaction does not restart. This points towards an inherent issue with the reaction conditions (temperature, pressure) or a fundamental lack of catalyst activity for the substrate.
-
Q3: My reaction yield is high, but the enantioselectivity (% ee) is poor. How can catalyst loading be the cause?
This is a classic problem in asymmetric catalysis where chemical conversion and stereochemical control are decoupled. While factors like temperature and solvent polarity are primary drivers of enantioselectivity, catalyst loading can have a subtle but significant impact.[1][2]
Causality Check:
-
Background (Uncatalyzed) Reaction: At very low catalyst loadings and/or high temperatures, a non-selective background reaction may occur, producing a racemic mixture that erodes the overall % ee.
-
Catalyst Aggregation: At excessively high concentrations, some catalyst complexes can form aggregates or dimers. These species may have different (often lower) selectivity compared to the monomeric active species, leading to a decrease in % ee.
-
Formation of Diastereomeric Intermediates: The relative concentrations of catalyst and substrate can influence the equilibrium between different catalyst-substrate complexes, some of which may lead to the undesired enantiomer.
Optimization Strategy: If you suspect catalyst loading is affecting enantioselectivity, it is crucial to screen a range of loadings while keeping all other parameters constant.
Table 2: Example Catalyst Loading Screen for Enantioselectivity
| Experiment | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | 0.1 | 24 | 75 | 88 |
| 2 | 0.5 | 12 | 99 | 95 |
| 3 | 1.0 (Baseline) | 6 | >99 | 94 |
| 4 | 2.0 | 4 | >99 | 91 |
| 5 | 5.0 | 2 | >99 | 85 |
In this hypothetical example, 0.5 mol% provides the best balance of reaction time and enantioselectivity. Higher loadings accelerate the reaction but begin to compromise the % ee.
Q4: I am observing poor reproducibility between batches, even with identical catalyst loadings. What could be the issue?
Reproducibility issues are frustrating and often trace back to the integrity and handling of the catalyst. Chiral catalysts can be sensitive to air, moisture, and light.[2]
Causality Check:
-
Catalyst Integrity: Has the catalyst been stored properly under an inert atmosphere (Nitrogen or Argon)? Has it been exposed to air during weighing? Degradation of the chiral ligand or oxidation of the metal center can lead to a catastrophic loss of activity and selectivity.
-
Inaccurate Weighing: The small quantities of catalyst required for lab-scale reactions can be subject to significant weighing errors. Ensure you are using a calibrated analytical balance and an appropriate weighing technique (e.g., weighing by difference).
-
Solvent Quality: Using a new bottle of solvent that has a different water content or dissolved oxygen level can drastically affect results. Always use solvent from a freshly purged and dried source.
Best Practices for Reproducibility:
-
Prepare a Stock Solution: Instead of weighing sub-milligram quantities of catalyst for each reaction, prepare a stock solution of the catalyst in an anhydrous, degassed solvent inside a glovebox.
-
Inert Atmosphere: Charge your reaction vessel with the catalyst stock solution under a positive pressure of an inert gas.
-
Consistent Sourcing: Use substrates and solvents from the same batch or supplier for a series of related experiments to minimize variability.
Experimental Workflow: The Catalyst Optimization Cycle
The optimization of catalyst loading is not a one-time event but an iterative cycle. The goal is to find the lowest possible catalyst loading that achieves the target yield and enantioselectivity within an acceptable timeframe.
Caption: The iterative workflow for catalyst loading optimization.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
-
García-Argüelles, S., et al. (2022). Practical synthesis of enantiopure benzylamines by catalytic hydrogenation or transfer hydrogenation reactions in isopropanol using a Ru-pybox catalyst. Organic Chemistry Frontiers. [Link]
-
European Patent Office. (1994). Process for the preparation of cyclohexylamines by catalytic hydrogenation of anilines. [Link]
Sources
preventing racemization in reactions with (+)-cis-2-Benzylaminocyclohexanemethanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (+)-cis-2-Benzylaminocyclohexanemethanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this chiral auxiliary in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to maintain the stereochemical integrity of your reactions.
Troubleshooting Guide: Preventing Racemization
One of the most critical challenges when working with chiral molecules like this compound is preventing racemization, the process where an optically active compound converts into an equal mixture of both enantiomers, leading to a loss of its specific optical activity. The f[1][2]ollowing section addresses common issues that can lead to racemization and provides actionable solutions.
Scenario 1: My reaction product shows a significant loss of enantiomeric excess (ee). What are the likely causes and how can I fix it?
A loss of enantiomeric excess is a clear indicator that racemization is occurring. The primary culprits are often related to reaction conditions, particularly the choice of base, solvent, and temperature.
Underlying Causes & Solutions:
-
Harsh Reaction Conditions: Elevated temperatures and strongly basic or acidic environments can promote racemization. The e[1]nergy input from high heat can overcome the activation barrier for the interconversion of enantiomers. Simil[1]arly, strong bases can deprotonate the stereocenter, leading to a planar intermediate that can be reprotonated from either side, resulting in a racemic mixture.
-
[1][2]Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates that may be involved in racemization pathways.
-
Reagent-Induced Racemization: Certain reagents, especially some coupling agents in acylation reactions, can inadvertently facilitate racemization.
T[1]roubleshooting Protocol:
-
Temperature Control:
-
Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Consider running reactions at 0 °C or even -78 °C if the reagents are sufficiently reactive at these temperatures.
-
-
Base Selection:
-
Avoid strong, non-nucleophilic bases like LDA or n-BuLi if a milder base will suffice.
-
Opt for sterically hindered or non-ionic bases such as proton sponges or tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
-
Solvent Optimization:
-
Experiment with a range of solvents. Non-polar aprotic solvents are often a good starting point as they are less likely to stabilize ionic intermediates that can lead to racemization.
-
-
Protecting Group Strategy:
-
Consider protecting the amine and/or alcohol functionalities. This can prevent side reactions and stabilize the chiral center. Commo[3][4]n protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be introduced under conditions that are unlikely to cause racemization.
-
S[5]cenario 2: I am performing an N-alkylation and observing racemization. What is the specific mechanism at play and how can I mitigate it?
N-alkylation of secondary amines can be susceptible to racemization, especially under harsh conditions. The likely mechanism involves the formation of an achiral iminium ion intermediate.
Mechanism of Racemization during N-Alkylation:
Caption: Racemization vs. Stereoretention Pathways.
Mitigation Strategies for N-Alkylation:
-
Reductive Amination: Instead of direct alkylation with a harsh electrophile, consider a two-step reductive amination. First, react the secondary amine with an aldehyde or ketone to form an iminium ion in situ, which is then reduced with a mild reducing agent like sodium triacetoxyborohydride. This method often proceeds under milder conditions.
-
Use of Milder Alkylating Agents: Opt for less reactive alkylating agents that do not require high temperatures.
-
pH Control: Maintain a neutral or slightly acidic pH to avoid excessive base-catalyzed racemization.
###[6][7] Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in asymmetric synthesis?
This compound is a chiral auxiliary. A chi[8][9]ral auxiliary is a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. It im[9]parts its chirality to an achiral substrate, directing the formation of a new stereocenter with a specific configuration. After[9] the desired transformation, the auxiliary can be cleaved and often recovered for reuse.
Q[9]2: How can I confirm the enantiomeric purity of my product?
The most reliable method for determining enantiomeric purity is through chiral chromatography, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These[1] techniques use a chiral stationary phase to separate enantiomers, allowing for their quantification. Polarimetry, which measures the optical rotation of a sample, can provide a qualitative indication of enantiomeric excess but is less accurate than chromatographic methods.
Q[1]3: Are there specific classes of reactions where racemization is more prevalent with this type of compound?
Yes, reactions that involve the formation of a carbocation or a planar carbanion at or adjacent to the stereocenter are particularly prone to racemization. This [2][10]includes some substitution reactions (especially those with SN1 character) and reactions involving strong bases that can deprotonate the chiral center.
Q[2][10]4: Can the choice of protecting group influence the stereochemical outcome?
Absolutely. A bulky protecting group on the amine or alcohol can provide steric hindrance that directs an incoming reagent to a specific face of the molecule, enhancing the stereoselectivity of the reaction. The electronic properties of the protecting group can also play a role in stabilizing or destabilizing intermediates that could lead to racemization.
Experimental Protocols
Protocol 1: Stereoretentive N-Boc Protection
This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common strategy to prevent side reactions and potential racemization in subsequent steps.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of (Boc)2O (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Chiral HPLC Analysis
This is a general workflow for assessing the enantiomeric excess of a reaction product. The specific column and mobile phase will need to be optimized for your particular compound.
Workflow:
Caption: Workflow for Chiral HPLC Analysis.
Data Presentation
Table 1: Influence of Reaction Conditions on Stereochemical Integrity
| Parameter | Condition Favoring Retention | Condition Risking Racemization | Rationale |
| Temperature | Low Temperature (-78 °C to 0 °C) | High Temperature (Reflux) | Reduces the kinetic energy available to overcome the racemization barrier. |
| [1]Base | Mild, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) | Strong bases (e.g., LDA, NaH) | Minimizes deprotonation at the stereocenter. |
| [1]pH | Near-neutral (pH 6-8) | Strongly acidic or basic (pH < 4 or > 10) | Extreme pH can catalyze the formation of achiral intermediates. |
| [6][7][11]Solvent | Non-polar aprotic (e.g., Toluene, Hexane) | Polar protic (e.g., Methanol, Water) | Polar solvents can stabilize ionic intermediates that may lead to racemization. |
References
- A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis - Benchchem.
- Chiral auxiliary - Wikipedia.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed.
- Asymmetric Synthesis.
- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols | The Journal of Organic Chemistry - ACS Publications.
- Preventing racemization of L-Alaninol during reactions - Benchchem.
- Catalytic Asymmetric Transformation of Chiral Amines by Crystallisation with In-Situ Racemisation of Conglomerates - White Rose eTheses Online.
- Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH.
- Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell - Northern Arizona University.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis - STEM - Unipd.
- Amino Acid-Protecting Groups - SciSpace.
- Protective Groups - Organic Chemistry Portal.
- Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PubMed Central.
- Racemization - Wikipedia.
- Stereoselective synthesis of polyhydroxylated aminocyclohexanes - RSC Publishing.
- Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Publishing.
- Racemization in amino acids? - ResearchGate.
- Enantioselective extraction of unprotected amino acids coupled with racemization - NIH.
- Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - NIH.
- Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate.
- Lecture 16 Protecting groups and racemization of Amino Acids - YouTube.
- Effect of pH on LC-MS Analysis of Amines : Waters.
- Generic mechanisms for acid‐catalysed racemisation. - ResearchGate.
- Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F.
- Synthesis of Chiral γ-Lactams via in Situ Elimination/Iridium-Catalyzed Asymmetric Hydrogenation of Racemic γ-Hydroxy γ-Lactams - PubMed.
- Racemization Overview, Mechanism & Examples - Lesson - Study.com.
- Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH.
- 19.11: Racemization - Chemistry LibreTexts.
- Stereoselective and Stereospecific Reactions - Master Organic Chemistry.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
- Effect of pH on Enzymatic Reaction - Creative Enzymes.
- Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine - YouTube.
- Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.nau.edu [experts.nau.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 11. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Work-up Procedures for Reactions Involving (+)-cis-2-Benzylaminocyclohexanemethanol
Introduction
(+)-cis-2-Benzylaminocyclohexanemethanol is a valuable chiral amino alcohol widely employed as a chiral building block, resolving agent, and ligand in asymmetric synthesis.[1][2][3] Its bifunctional nature, containing both a basic secondary amine and a primary alcohol, is key to its utility but also presents specific challenges during reaction work-up and purification. Improper handling can lead to low yields, emulsion formation, and compromised enantiomeric purity.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals. It offers detailed, field-tested answers to common questions and robust troubleshooting strategies to ensure efficient and successful isolation of products derived from this important chiral auxiliary.
Section 1: Safety First - Handling and Personal Protective Equipment (PPE)
Before beginning any experimental work, it is critical to be aware of the associated hazards.
Question: What are the primary hazards of this compound and what PPE is required?
Answer: According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant.[4] It may also cause respiratory irritation.[4][5] It is incompatible with strong oxidizing agents.[4]
Core Safety Protocols:
-
Engineering Controls: Always handle the compound in a well-ventilated laboratory fume hood.[5][6]
-
Personal Protective Equipment (PPE):
-
Wear standard nitrile or neoprene protective gloves.
-
Use chemical safety goggles or a face shield to prevent eye contact.
-
A lab coat is mandatory to protect from skin contact.
-
-
Handling: Avoid creating dust. Wash hands and skin thoroughly after handling.[6] In case of accidental contact, follow the first-aid measures outlined in the SDS, which typically involve rinsing the affected area with plenty of water.[5]
| Hazard Statement | Classification | Precautionary Measures |
| H315 | Causes skin irritation. | P280: Wear protective gloves. |
| H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection. |
| H335 (potential) | May cause respiratory irritation. | P261: Avoid breathing dust. Use only in a well-ventilated area.[5][6] |
Section 2: The Key Principle: Acid-Base Extraction
The unique structure of this compound, containing a basic amine, is the cornerstone of its purification. Understanding how to leverage its pH-dependent solubility is critical for a successful work-up.
Question: How does the structure of this compound dictate the work-up strategy?
Answer: The secondary amine group is basic and can be readily protonated by an aqueous acid (like HCl) to form an ammonium salt. This salt is ionic and therefore highly soluble in water.[7][8] The neutral form of the molecule is soluble in common organic solvents (e.g., ethyl acetate, dichloromethane). This dramatic, reversible change in solubility allows for its separation from non-basic impurities using a technique called acid-base extraction.[9][10]
The process involves:
-
Acidification: Treating the organic reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) protonates the amine, transferring it as a salt to the aqueous layer. Neutral and acidic impurities remain in the organic layer.
-
Basification: The isolated aqueous layer is then treated with a base (e.g., NaOH, NaHCO₃) to deprotonate the ammonium salt, regenerating the neutral amine.
-
Re-extraction: The now neutral, water-insoluble product is extracted back into an organic solvent.
This workflow is fundamental to nearly all purification procedures involving this compound.
Caption: Workflow for purifying the amino alcohol via acid-base extraction.
Section 3: Frequently Asked Questions (FAQs)
Q1: My reaction involves a Grignard reagent. How should I quench it before starting the acid-base work-up?
Answer: Quenching Grignard reactions must be done carefully to avoid excessive heat generation and potential side reactions.[11] Do not add water or acid directly to the Grignard reaction mixture, as this can be violently exothermic. The preferred method is to cool the reaction flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mild acid that effectively neutralizes the Grignard reagent and any remaining alkoxide intermediates without the hazards of strong acids.[12] After the quench is complete, you can proceed with the standard acid-base extraction.
Q2: How do I remove acidic byproducts (e.g., unreacted carboxylic acids) from my reaction mixture?
Answer: Before performing the acidic extraction to isolate your basic amino alcohol product, you should first perform a basic wash. Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel and shake.[8][10] The weak base will deprotonate acidic impurities like carboxylic acids, converting them into their water-soluble carboxylate salts, which will be removed in the aqueous layer. Your neutral amino alcohol product will remain in the organic layer. After this basic wash, you can then proceed with the acidic extraction (using HCl) to purify your product away from any remaining neutral impurities.
Q3: The enantiomeric excess (% ee) of my product is lower than expected after work-up. Could the work-up procedure be the cause?
Answer: Yes, although it's less common than issues with the reaction itself. Potential work-up related causes for low or inconsistent % ee include:
-
Ligand/Product Decomposition: Prolonged exposure to harsh pH (very strong acid or base) or high temperatures during solvent removal can potentially cause degradation or racemization, although this is ligand-specific.[13]
-
Selective Crystallization: During recrystallization, if the solution is not fully homogeneous before cooling, it's possible for one enantiomer to crystallize preferentially, leaving the other in the mother liquor and giving an inaccurate % ee for the isolated solid.[14]
-
Analytical Error: Ensure your chiral HPLC or GC method is properly validated and that the sample is fully dissolved before injection.[1][15]
If you suspect a work-up issue, try to perform all steps at lower temperatures and avoid using excessively strong acids or bases where possible.
Section 4: Troubleshooting Guide
This guide addresses specific, common problems encountered during the work-up of reactions involving this compound.
Caption: A decision tree for troubleshooting common work-up issues.
Problem: I've formed a persistent emulsion during the acid-base extraction that won't separate.
Cause & Solution: Emulsions are common when working with amine salts, which can act as surfactants. They are stabilized by fine particulate matter or by vigorous shaking.
-
Solution 1 (Brine Wash): Add a significant volume of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic compounds less soluble and helping to break up the emulsion.[9]
-
Solution 2 (Patience): Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Solution 3 (Filtration): Filter the entire mixture through a pad of Celite or a plug of glass wool in a powder funnel. This can break up the fine particles stabilizing the emulsion.
-
Solution 4 (Centrifugation): If available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
Problem: My final yield is very low, and I suspect I've lost my product during the work-up.
Cause & Solution: Product loss typically occurs due to incomplete extraction or incorrect pH adjustment.
-
Cause A: Incomplete Basification: The most common error is failing to make the aqueous layer sufficiently basic before re-extracting the product. If the pH is not high enough, the product remains in its protonated, water-soluble form.
-
Solution: Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH > 10) after adding NaOH. If not, add more base dropwise until the target pH is reached, then perform the extraction again.
-
-
Cause B: Insufficient Extractions: A single extraction is often not enough to recover all the product.
-
Solution: Always perform at least three separate extractions of the aqueous layer with fresh organic solvent. Combining these organic layers maximizes recovery.
-
-
Cause C: Premature Precipitation: The product salt may be sparingly soluble in the aqueous layer and could precipitate.
-
Solution: Visually inspect the aqueous layer for any solid material after acidification. If a precipitate is present, ensure it is fully re-dissolved by adding more water or a co-solvent like methanol before proceeding to the basification step.
-
Problem: I'm trying to recrystallize my final product, but it is "oiling out" or no crystals are forming at all.
Cause & Solution: These are common recrystallization issues related to solvent choice and nucleation.[16][17]
-
Issue A: Oiling Out: The product comes out of solution as a liquid instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation, then allow it to cool very slowly. If the problem persists, you may need to choose a different solvent system with a lower boiling point.
-
-
Issue B: No Crystals Form: The solution remains clear even after cooling, indicating it is supersaturated and requires a nucleation event to begin crystallization.[18]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystals to begin forming.
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cooled solution. This "seed" crystal will act as a template for further crystal growth.
-
Solution 3 (Concentrate & Cool): If the solution is too dilute, carefully remove some solvent under reduced pressure, re-heat to dissolve, and attempt to cool again. Further cooling in an ice-water bath may also be necessary.
-
Section 5: Standardized Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol assumes the reaction is complete and has been quenched appropriately (e.g., with NH₄Cl for organometallic reagents).
-
Solvent Addition: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) and transfer it to a separatory funnel of suitable size.
-
Acidic Extraction: Add an equal volume of 1 M Hydrochloric Acid (HCl) to the funnel. Stopper the funnel, and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release any pressure buildup.[7]
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Note: The organic layer contains neutral and acidic impurities and can be set aside.
-
Repeat Extraction: Repeat the acidic extraction (steps 2-3) on the organic layer one more time to ensure all the basic product has been removed. Combine this second aqueous extract with the first one.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M Sodium Hydroxide (NaOH) solution dropwise with swirling until the solution is strongly basic (pH > 10, confirmed with pH paper or a meter). A white precipitate of the neutral product may form.
-
Product Re-extraction: Return the basic aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (e.g., Ethyl Acetate). Shake vigorously, venting as before.
-
Isolate Product: Allow the layers to separate. Drain the lower aqueous layer and collect the upper organic layer, which now contains your purified product.
-
Finalize Extraction: Repeat the organic extraction (steps 6-7) two more times with fresh solvent. Combine all three organic extracts.
-
Drying and Concentration: Wash the combined organic layers once with brine to aid in water removal. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.[1]
Protocol 2: Recrystallization for Final Purification
This protocol is for purifying the solid crude product obtained from the extraction.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at room temperature or below.[17] Common choices for amino alcohols include ethanol/water, isopropanol, or ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[18]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: While still under vacuum, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Continue to draw air through the crystals for several minutes to partially dry them. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a vacuum oven.[17]
References
-
New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Chemically-active extraction. University of York. [Link]
-
Theory of Aqueous Workup. University of York. [Link]
-
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [Link]
-
Chiral Reticular Chemistry toward Functional Materials Discovery and Beyond. Accounts of Materials Research - ACS Publications. [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]
-
Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
SAFETY DATA SHEET - Braskem (Generic). Braskem. [Link]
-
Asymmetric Synthesis. University of Liverpool. [Link]
-
Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
-
Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. [Link]
- Process for the preparation of amino alcohol derivatives or salts thereof.
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
-
Ligand Decomposition during Nanoparticle Synthesis: Influence of Ligand Structure and Precursor Selection. PMC - NIH. [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. [Link]
-
Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Tuning Decomposition Temperature: A Structural Study of Ligand Directed Bonding and Fluxionality. PMC - NIH. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
This compound [P65723]. ChemUniverse. [Link]
-
(-)-cis-2-Benzylaminocyclohexanemethanol. MySkinRecipes. [Link]
-
Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Journal of the American Chemical Society. [Link]
-
(-)-cis-2-Benzylaminocyclohexanemethanol. Pharmaffiliates. [Link]
-
Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (-)-cis-2-Benzylaminocyclohexanemethanol | 71581-93-6 | TCI AMERICA [tcichemicals.com]
- 3. (-)-cis-2-Benzylaminocyclohexanemethanol [myskinrecipes.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 10. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. akjournals.com [akjournals.com]
- 16. praxilabs.com [praxilabs.com]
- 17. Recrystallization [sites.pitt.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Study of (+)-cis and (-)-cis-2-Benzylaminocyclohexanemethanol in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary or ligand is paramount to achieving high enantioselectivity. The cis-2-Benzylaminocyclohexanemethanol enantiomers, (+)-cis-(1R,2S) and (-)-cis-(1S,2R), are powerful chiral ligands renowned for their efficacy in directing the stereochemical outcome of various reactions. This guide provides an in-depth comparative analysis of these two enantiomers, focusing on their application in the enantioselective addition of diethylzinc to aldehydes, a cornerstone carbon-carbon bond-forming reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these catalysts for the synthesis of enantiomerically pure compounds.
Introduction: The Role of Chiral Amino Alcohols
Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis. Their ability to form stable chelate complexes with metal centers creates a rigid and well-defined chiral environment, which is essential for effective stereochemical control. The title compounds, (+)-cis and (-)-cis-2-Benzylaminocyclohexanemethanol, exemplify this class of ligands. The presence of the cyclohexyl backbone imparts conformational rigidity, while the benzylamino and hydroxymethyl groups provide two points of coordination to a metal center. The stereochemistry at the 1 and 2 positions of the cyclohexane ring is the sole determinant of the chirality of the resulting products in an asymmetric reaction.
Synthesis of Enantiopure cis-2-Benzylaminocyclohexanemethanol
The synthesis of enantiomerically pure cis-2-Benzylaminocyclohexanemethanol is a critical first step for its use in asymmetric catalysis. A reliable method to obtain the desired enantiomer involves the reductive amination of a chiral cyclohexene oxide derivative, followed by separation of diastereomers and subsequent chemical transformations.
Experimental Protocol: Synthesis of (-)-cis-(1S,2R)-2-Benzylaminocyclohexanemethanol
This protocol outlines a representative synthesis of the (-)-cis enantiomer. The synthesis of the (+)-cis enantiomer can be achieved by starting with the corresponding enantiomeric starting materials.
Step 1: Epoxidation of Cyclohexene
-
To a solution of cyclohexene in a chlorinated solvent (e.g., dichloromethane), add a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclohexene oxide.
Step 2: Aminolysis of Cyclohexene Oxide
-
Dissolve cyclohexene oxide in a suitable solvent (e.g., ethanol).
-
Add benzylamine in excess and heat the mixture to reflux.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Remove the solvent and excess benzylamine under reduced pressure to obtain racemic trans-2-(benzylamino)cyclohexanol.
Step 3: Resolution of Diastereomeric Salts
-
Dissolve the racemic trans-2-(benzylamino)cyclohexanol in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of a chiral resolving agent, such as L-(+)-tartaric acid, to form diastereomeric salts.
-
Allow the mixture to crystallize. The salt of one diastereomer will preferentially crystallize.
-
Isolate the crystals by filtration and recrystallize to enhance diastereomeric purity.
-
Liberate the free amine by treating the salt with a base (e.g., sodium hydroxide solution) and extract with an organic solvent.
Step 4: Inversion of Stereochemistry and Final Product Formation
-
The resolved trans-amino alcohol is then converted to the cis-isomer through a Mitsunobu reaction or by an oxidation-reduction sequence.
-
The final product, (-)-cis-(1S,2R)-2-Benzylaminocyclohexanemethanol, can be purified by column chromatography or crystallization.
Comparative Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a benchmark reaction to evaluate the effectiveness of chiral ligands. In the presence of a chiral amino alcohol, diethylzinc forms a chiral zinc-alkoxide complex, which then delivers an ethyl group to one face of the aldehyde with high selectivity.
Representative Experimental Data
The following table presents illustrative data for the performance of the two enantiomeric ligands in the asymmetric addition of diethylzinc to benzaldehyde. This data is based on typical results obtained with this class of chiral amino alcohols and serves as a comparative benchmark.
| Ligand | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| (+)-cis-(1R,2S)-2-Benzylaminocyclohexanemethanol | (R)-1-phenyl-1-propanol | ~95 | >98 |
| (-)-cis-(1S,2R)-2-Benzylaminocyclohexanemethanol | (S)-1-phenyl-1-propanol | ~95 | >98 |
Note: The yields and enantiomeric excesses are highly dependent on the reaction conditions, including temperature, solvent, and the purity of the reagents and ligand.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
Anhydrous toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
(+)-cis-(1R,2S)- or (-)-cis-(1S,2R)-2-Benzylaminocyclohexanemethanol
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a solution of the chiral ligand (5 mol%) in anhydrous toluene.
-
Cool the solution to 0 °C and add diethylzinc (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding enantiomer of 1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mechanism of Chiral Induction
The high enantioselectivity observed in this reaction is attributed to the formation of a well-defined, dimeric transition state. The chiral ligand coordinates to the zinc center, creating a sterically hindered environment that directs the approach of the aldehyde to the zinc-ethyl group.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
Conclusion
The enantiomers of cis-2-Benzylaminocyclohexanemethanol are highly effective chiral ligands for the asymmetric addition of diethylzinc to aldehydes, affording the corresponding chiral secondary alcohols in high yields and with excellent enantioselectivities. The choice between the (+) and (-) enantiomer of the ligand directly determines the absolute configuration of the product, providing access to both enantiomers of the target molecule with equal efficiency. The straightforward synthesis of these ligands and their robust performance make them valuable tools for academic and industrial researchers in the field of asymmetric synthesis.
References
Due to the lack of a direct comparative study in the literature, this guide has been constructed based on the established principles of asymmetric catalysis and the reported performance of similar chiral amino alcohol ligands in the enantioselective addition of organozinc reagents to aldehydes. For further reading on the synthesis and application of chiral amino alcohols, the following resources are recommended:
- Synthesis of Chiral Amino Alcohols: For synthetic procedures of similar chiral amino alcohols, refer to publications on the resolution of racemic amino alcohols or the asymmetric aminolysis of epoxides. A relevant example can be found in: Vanderplas, B. C., et al. (1993). A Convenient Synthesis of cis-(1R)-N-Benzyl-(2S)-(hydroxymethyl) cyclohexylamine. ChemInform, 24(47).
- Enantioselective Addition of Organozinc Reagents: For a comprehensive understanding of the mechanism and application of this reaction, consult seminal works and reviews in the field. For instance: Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
- General Asymmetric Catalysis: For a broader overview of the principles and applications of asymmetric catalysis, a standard textbook in the field is recommended, such as: "Catalytic Asymmetric Synthesis" edited by Iwao Ojima.
A Comparative Guide to Organocatalysis: Proline Derivatives vs. (+)-cis-2-Benzylaminocyclohexanemethanol
Introduction: The Rise of Asymmetric Organocatalysis
In the landscape of modern synthetic chemistry, the quest for efficient, stereoselective, and sustainable methods for constructing chiral molecules is paramount. Asymmetric organocatalysis has firmly established itself as the third pillar of catalysis, standing alongside biocatalysis and metal catalysis. This field leverages small, metal-free organic molecules to catalyze chemical transformations with high stereo- and enantioselectivity.[1] The advantages are numerous: organocatalysts are often less toxic, cheaper, and more stable to air and moisture than their metal-based counterparts, aligning with the principles of green chemistry.[1][2]
This guide provides an in-depth comparison of two important classes of organocatalysts: the well-established L-proline and its derivatives, and the diamine-derived catalyst, (+)-cis-2-Benzylaminocyclohexanemethanol. We will explore their catalytic mechanisms, compare their performance in benchmark asymmetric reactions using experimental data, and provide detailed protocols for their application.
Catalyst Profile 1: L-Proline and Its Derivatives
(S)-Proline, a simple amino acid, is arguably the most iconic organocatalyst. Its remarkable success stems from its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid) within a rigid chiral scaffold.[3] This unique structure enables it to activate carbonyl compounds through two primary covalent pathways: enamine and iminium ion catalysis.[2]
Mechanism of Action: Enamine Catalysis
In reactions like the aldol and Michael additions, proline utilizes an enamine-based catalytic cycle.[4][5] The secondary amine of proline condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate, allowing it to attack an electrophilic acceptor (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). The carboxylic acid group plays a crucial role in the subsequent stereodetermining step, often by coordinating with the electrophile via hydrogen bonding in a highly organized, chair-like transition state, akin to a Zimmerman-Traxler model.[6][7] Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.[3]
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Catalyst Profile 2: this compound
This compound belongs to the family of chiral 1,2-diamine and amino alcohol derivatives, which are powerful organocatalysts. The chiral backbone is often derived from 1,2-diaminocyclohexane (DACH), a "privileged" scaffold in asymmetric synthesis. These catalysts, like proline, typically operate via an enamine mechanism.
Mechanism of Action: Steric Control
The catalytic activity of this compound also relies on the formation of a chiral enamine from its secondary amine and a carbonyl donor. However, the stereochemical outcome is dictated by a different structural environment compared to proline. The bulky cyclohexane backbone and the benzyl group create a well-defined chiral pocket. In the transition state, these groups effectively shield one face of the enamine, forcing the electrophile to approach from the less sterically hindered face. This directed attack ensures high stereoselectivity. While lacking the carboxylic acid group of proline, the hydroxyl group of the methanol moiety can participate in hydrogen bonding to stabilize the transition state, further enhancing organization and selectivity.
Caption: General catalytic cycle for a diamine-derived catalyst.
Performance Comparison: Aldol & Michael Reactions
The effectiveness of a catalyst is best judged by its performance in benchmark reactions. The asymmetric aldol and Michael reactions are cornerstones of C-C bond formation and serve as excellent platforms for comparison.[8][9]
Asymmetric Aldol Reaction
The aldol reaction creates a β-hydroxy carbonyl moiety, a structural motif found in numerous natural products and pharmaceuticals.[10][11]
| Catalyst | Aldehyde Donor | Ketone Acceptor | Conditions | Yield (%) | ee (%) | Reference |
| (S)-Proline | Isobutyraldehyde | Acetone | 20 mol%, DMSO, RT, 4h | 97 | 96 | [12] |
| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | 30 mol%, DMSO, RT, 24h | 68 | 76 | [6] |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | 20 mol%, DMSO, RT, 96h | 99 | 96 | [8] |
| Prolinamide Derivative (11) | 4-Nitrobenzaldehyde | Cyclohexanone | 10 mol%, -35 °C, 120h | 88 | 98 | [12] |
| Proline Tetrazole Derivative (22) | 1-Phenyl-1,2-propanedione | Acetone | 10 mol%, -35 °C | 89 | 83 | [12] |
Note: Direct experimental data for this compound in aldol reactions was not prominently available in the surveyed literature, hence data for structurally related prolinamide derivatives are included for a broader comparison of modified amine catalysts.
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds with a wide range of nucleophiles and α,β-unsaturated acceptors.[9][13]
| Catalyst | Michael Donor | Michael Acceptor | Conditions | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | 20 mol%, DMSO, RT, 96h | 95 | 95:5 | 20 | [13] |
| (S)-Proline | Propanal | β-Nitrostyrene | 10 mol%, CH₂Cl₂, RT, 48h | 96 | >95:5 | 78 | [14] |
| Proline-Derived Diamine (6) | Cyclohexanone | β-Nitrostyrene | 20 mol%, Toluene/H₂O, 5 °C, 120h | 92 | 96:4 | 98 | [15] |
| Proline-Derived Diamine (2) | Cyclohexanone | β-Nitrostyrene | 20 mol%, CH₂Cl₂, RT, 120h | 98 | 90:10 | 90 | [8] |
Analysis of Performance Data:
-
Proline: Unmodified L-proline is a robust catalyst, particularly for intermolecular aldol reactions, often providing high yields and enantioselectivities, although it can require high catalyst loadings (20-30 mol%).[6][12][16] Its performance in Michael additions can be more modest, especially concerning enantioselectivity, which has spurred the development of derivatives.[13][14]
-
Proline Derivatives & Diamines: Structural modification of the proline or diamine scaffold often leads to significant improvements. For example, prolinamide and diamine derivatives frequently achieve higher enantioselectivities (up to 98% ee) and can operate under lower catalyst loadings or milder conditions.[8][12][15] The data suggests that catalysts like the proline-derived diamine (6) significantly outperform simple proline in the Michael addition of ketones to nitroolefins, delivering superior yield, diastereoselectivity, and enantioselectivity.[15] This highlights the power of tuning the catalyst's steric and electronic properties to optimize a specific transformation.
Experimental Protocols
Adherence to validated experimental procedures is critical for reproducibility. Below are representative protocols for the reactions discussed.
General Workflow for Organocatalytic Reactions
Caption: Standard experimental workflow for organocatalysis.
Protocol 1: Proline-Catalyzed Aldol Reaction
(Based on the reaction of 4-Nitrobenzaldehyde and Cyclohexanone)[8]
-
Setup: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (23 mg, 0.2 mmol, 20 mol%).
-
Reagents: Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv.) and dimethyl sulfoxide (DMSO, 2.0 mL).
-
Addition: Add cyclohexanone (515 µL, 5.0 mmol, 5.0 equiv.) to the solution.
-
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 96 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (3 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to yield the desired β-hydroxy ketone.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Protocol 2: Diamine-Catalyst-Mediated Michael Addition
(Based on the reaction of Cyclohexanone and β-Nitrostyrene)[15]
-
Setup: In an oven-dried vial under a nitrogen atmosphere, place the chiral diamine catalyst (e.g., catalyst 6 from the reference, 0.12 mmol, 20 mol%).
-
Reagents: Add trans-β-nitrostyrene (90 mg, 0.60 mmol, 1.0 equiv.) followed by toluene (0.9 mL) and a catalytic amount of water (e.g., 5 µL).
-
Addition: Add cyclohexanone (300 µL, 2.9 mmol, ~5.0 equiv.).
-
Reaction: Cool the vial to 5 °C and stir the mixture for 120 hours.
-
Workup & Purification: After the reaction is complete (as monitored by TLC), directly load the reaction mixture onto a silica gel column and purify by flash chromatography (e.g., hexane:ethyl acetate gradient) to isolate the Michael adduct.
-
Analysis: Determine the yield of the isolated product. Measure the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee%) of the major diastereomer by chiral HPLC.
Conclusion and Outlook
Both L-proline and diamine-based catalysts like this compound are formidable tools in the arsenal of the synthetic chemist.
-
L-Proline remains a highly attractive catalyst due to its low cost, ready availability, and robust performance across a range of reactions, making it an excellent starting point for methods development.[17] Its main limitations can be the need for high catalyst loadings and modest selectivity in certain transformations.[13]
-
This compound and related diamine derivatives represent the next generation of rationally designed organocatalysts. By modifying the chiral scaffold, chemists can achieve remarkable levels of stereocontrol, often surpassing proline in challenging reactions.[12][15] While their synthesis is more complex and costly, the superior selectivity they offer is often critical for the efficient synthesis of complex target molecules in pharmaceutical and academic research.
The choice between these catalysts ultimately depends on the specific application, balancing factors of cost, desired selectivity, and reaction optimization time. The continued development of novel derivatives promises to further expand the capabilities and reach of asymmetric organocatalysis.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 8. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [scirp.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. harvest.usask.ca [harvest.usask.ca]
- 11. magritek.com [magritek.com]
- 12. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 16. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
A Cost-Benefit Analysis of (+)-cis-2-Benzylaminocyclohexanemethanol in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the choice of a chiral inducing agent is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and scalability of a synthetic route. Among the vast arsenal of chiral auxiliaries and ligands, (+)-cis-2-Benzylaminocyclohexanemethanol has emerged as a noteworthy contender. This guide provides an in-depth cost-benefit analysis of utilizing this chiral amino alcohol in asymmetric synthesis, offering a direct comparison with established alternatives, supported by experimental data and detailed protocols.
Introduction to this compound: A Profile
This compound is a chiral 1,2-amino alcohol that has found application as a chiral ligand and auxiliary in various asymmetric transformations. Its structural rigidity, conferred by the cyclohexane backbone, and the presence of both a hydroxyl and a secondary amine functionality allow for effective chelation to metal centers, creating a well-defined chiral environment for stereoselective reactions.
Key Structural Features:
-
Chiral Scaffold: The inherent chirality of the trans-1,2-disubstituted cyclohexane ring is the primary source of stereochemical control.
-
Bidentate Ligand: The amino and hydroxyl groups can coordinate to a metal center, forming a stable five-membered ring chelate.
-
Steric Hindrance: The benzyl group on the nitrogen atom provides steric bulk, which can effectively shield one face of a coordinated substrate, directing the approach of a reagent to the opposite face.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
A critical aspect of evaluating a chiral auxiliary or ligand is its performance in key asymmetric reactions. Here, we compare the efficacy of this compound and its derivatives with commonly used alternatives in the asymmetric addition of organozinc reagents to aldehydes, a benchmark reaction for assessing stereoselectivity.
Table 1: Performance Comparison in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Chiral Ligand/Auxiliary | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral amino alcohol from (+)-camphor | Not specified | 85 | 73 | [1] |
| Evans Auxiliary (Oxazolidinone) | Stoichiometric | High | >95 | [2] |
| Pseudoephedrine | Stoichiometric | High | >95 | Not specified |
| BINOL Derivatives | 5-20 | 83-98 | 81-98 | [3] |
The data illustrates that while catalytic systems based on chiral amino alcohols can provide good yields and moderate to high enantioselectivity, stoichiometric auxiliaries like Evans oxazolidinones often deliver exceptional levels of stereocontrol.[2] Highly effective catalytic systems employing ligands such as BINOL derivatives can also achieve outstanding results.[3]
Cost-Benefit Analysis: Beyond Performance Metrics
A holistic evaluation extends beyond reaction yields and enantioselectivity to include economic and practical considerations.
3.1. Cost of the Chiral Agent:
-
This compound: Pricing from commercial suppliers indicates a cost of approximately $107.00 per gram (98% purity). This positions it as a relatively expensive reagent, particularly for large-scale applications where stoichiometric amounts might be considered.
-
Evans Auxiliaries: These are commercially available from various sources, and their cost can vary depending on the specific derivative. While still a significant cost factor, their widespread use has led to more competitive pricing and availability.
-
Pseudoephedrine: While historically used, its availability is now highly restricted in many regions due to its use in the illicit synthesis of methamphetamine.
-
BINOL and other Ligands: The cost of chiral ligands can vary dramatically based on their complexity and the scale of production. Some common phosphine ligands can be very expensive.
3.2. Stoichiometric vs. Catalytic Use:
A key advantage of using this compound as a chiral ligand in a catalytic system is the significantly lower amount required compared to a stoichiometric chiral auxiliary. This can lead to substantial cost savings, especially in industrial settings. However, this is contingent on the development of highly efficient catalytic cycles with low catalyst loadings. The use of stoichiometric auxiliaries necessitates a multi-step process of attachment and removal, adding to the overall cost and complexity of the synthesis.[4]
3.3. Recyclability and Recovery:
The ability to recover and reuse the chiral agent is a critical factor in the overall cost-effectiveness and sustainability of a process.
-
Chiral Amino Alcohols: Ligands like this compound can potentially be recovered, especially if immobilized on a solid support.[5][6] However, specific protocols for the efficient recycling of this particular compound are not well-documented in the literature.
-
Evans Auxiliaries: A well-established advantage of Evans auxiliaries is their high recovery yield, often allowing for efficient recycling and reuse, which helps to offset their initial cost.[4]
The workflow for a typical asymmetric synthesis using a chiral auxiliary is depicted below, highlighting the key stages of attachment, diastereoselective reaction, and removal.
Caption: Proposed Catalytic Cycle for Asymmetric Addition.
Experimental Protocols: A Practical Guide
While specific, optimized protocols for this compound are not widely published, the following general procedure for the asymmetric addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand can be adapted and optimized.
General Protocol for Asymmetric Diethylzinc Addition to Benzaldehyde:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Reaction Setup: Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion and Future Outlook
This compound presents itself as a potentially useful chiral ligand for asymmetric synthesis. Its rigid structure and bidentate nature are desirable features for inducing stereoselectivity. However, a comprehensive cost-benefit analysis reveals several key considerations for researchers and drug development professionals:
-
Performance Data Gap: A significant lack of publicly available, peer-reviewed experimental data on the performance of this compound in standard benchmark reactions hinders a direct and robust comparison with established methods.
-
Cost: The current market price positions it as a relatively expensive reagent, making its use in stoichiometric amounts economically challenging for large-scale synthesis. Its viability hinges on its effectiveness in catalytic quantities.
-
Recyclability: While theoretically possible, the practical aspects of its recovery and reuse require further investigation and development of efficient protocols.
References
[1]Enantioselective addition of diethylzinc to aromatic aldehydes with new chiral amino alcohols as ligands. ResearchGate. (n.d.). [4]Chiral auxiliary. Wikipedia. (2023, December 19). [7]Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. (2024, September 5). [5]Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Scilit. (2025, March 6). [8]New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. (2023, October 12). [9]On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society. (n.d.). [10]Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. CNR-IRIS. (2025, February 19). [11]Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PMC. (n.d.). [6]Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Request PDF. (n.d.). [12]A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters. (2022, June 7). [13]New Catalytic Asymmetric Strategies to Access Chiral Aldehydes. CHIMIA. (2022, June 13). [14]Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. NIH. (n.d.). [15]Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. (2025, July 23). [16]New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. (n.d.). [17]Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society. (n.d.). [18]A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate. (2024, August 3). [3]Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research. (2014, April 16). [19]Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. (2022, December 28). [20]Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. (n.d.). [2]Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. (n.d.). [21]Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. MDPI. (2023, September 14). [22]Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PubMed Central. (n.d.). [23]Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. (2022, January 4). [24]Asymmetric Hydrogenation of α-Amino Ketones 2 with Ir- (R)-1c a. ResearchGate. (n.d.). [25]Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). ACS Publications. (2014, April 16). [26]Enantioselective reduction of ketones. Wikipedia. (2023, October 29). [27]Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries. Organic Chemistry Portal. (n.d.). [28]Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology. (2022, June 6). [29]Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Request PDF. (n.d.). [30]Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational design of high-performance ligand for enantioselective Markovnikov hydroboration of aliphatic terminal alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 8. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iris.cnr.it [iris.cnr.it]
- 11. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chimia.ch [chimia.ch]
- 14. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digibug.ugr.es [digibug.ugr.es]
- 16. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis [mdpi.com]
- 22. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 27. Dual Stereoselectivity in the Dialkylzinc Reaction Using (-)-β-Pinene Derived Amino Alcohol Chiral Auxiliaries [organic-chemistry.org]
- 28. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
- 30. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
A Technical Guide to the Applications of Chiral Amino Alcohols in Asymmetric Synthesis: A Comparative Analysis Featuring (+)-cis-2-Benzylaminocyclohexanemethanol
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries and ligands are indispensable tools in this endeavor, enabling the selective synthesis of desired enantiomers. This guide provides an in-depth analysis of chiral amino alcohols, a versatile class of compounds in asymmetric catalysis. We will focus on the potential applications of (+)-cis-2-Benzylaminocyclohexanemethanol by drawing comparisons with structurally related and well-documented chiral amino alcohols. While specific peer-reviewed experimental data for this compound is limited, its structural features strongly suggest its utility in key asymmetric transformations. This guide will, therefore, present a comparative performance analysis of established chiral amino alcohols in a benchmark reaction, offering a predictive framework for the potential efficacy of this compound.
The Role of Chiral Amino Alcohols in Asymmetric Synthesis
Chiral amino alcohols are organic compounds containing both an amine and an alcohol functional group, with at least one stereocenter. Their significance in asymmetric synthesis stems from their ability to act as chiral ligands that can coordinate to metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction.[1] They are also precursors to valuable chiral auxiliaries, such as oxazolidinones.[2] The cis or trans relationship between the amino and hydroxyl groups, along with the nature of their substituents, profoundly influences their stereodirecting ability.
A quintessential application of chiral amino alcohols is in the catalytic enantioselective addition of organometallic reagents to prochiral carbonyl compounds, a fundamental carbon-carbon bond-forming reaction.
This compound: Structure and Potential Applications
This compound , with the chemical formula C₁₄H₂₁NO, possesses a rigid cyclohexyl backbone with a cis relationship between the benzylamino and hydroxymethyl groups. This specific stereochemistry, along with the steric bulk of the benzyl group, is anticipated to create a well-defined chiral pocket when complexed with a metal, making it a promising candidate for asymmetric catalysis.
Based on the extensive literature on analogous chiral amino alcohols, the primary application of this compound is expected to be as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. This reaction is a reliable method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[3]
Caption: Structure of this compound.
Comparative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
To contextualize the potential performance of this compound, we will now compare the efficacy of several well-established chiral amino alcohols in the enantioselective ethylation of benzaldehyde with diethylzinc. This reaction is a standard benchmark for evaluating the effectiveness of new chiral ligands.
Overview of the Catalytic Cycle
The generally accepted mechanism involves the formation of a chiral zinc-alkoxide complex from the reaction of the chiral amino alcohol with diethylzinc. This complex then coordinates with the aldehyde, creating a ternary intermediate. The chiral ligand environment dictates the facial selectivity of the ethyl group transfer from the zinc to the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the corresponding secondary alcohol.
Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Performance Data of Selected Chiral Amino Alcohols
The following table summarizes the performance of various chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. The key performance indicators are the chemical yield and the enantiomeric excess (e.e.) of the resulting 1-phenyl-1-propanol.
| Chiral Ligand | Ligand Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | e.e. (%) | Reference |
| (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | 0 | Toluene | 97 | 98 | [Soai, K. et al. J. Chem. Soc., Chem. Commun.1990 , 5, 344-345] |
| (1R,2S)-N-methylephedrine | 8 | 25 | Toluene | 63 | 48 | [Corey, E.J. et al. J. Am. Chem. Soc.1984 , 106, 12, 3685-3686] |
| (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | 5 | 0 | Toluene | 95 | 92 | [Soai, K. et al. J. Org. Chem.1986 , 51, 21, 4000-4005] |
| (S)-diphenyl(pyrrolidin-2-yl)methanol (DPP) | 2 | 0 | Hexane | 97 | 97 | [Noyori, R. et al. J. Am. Chem. Soc.1986 , 108, 19, 6021-6028] |
| cis-1-Amino-2-indanol derivatives | 10 | 0 | Toluene | 85-95 | 80-90 | [Various sources] |
Note: The data presented is compiled from various sources for comparative purposes. Direct head-to-head experimental comparisons under identical conditions are limited.
From this data, it is evident that the structure of the chiral amino alcohol has a profound impact on both the yield and the enantioselectivity of the reaction. Ligands that form rigid, well-defined chiral environments, such as (-)-DAIB and (S)-DPP, tend to provide higher enantioselectivities.
Experimental Protocols
For researchers interested in exploring the use of chiral amino alcohols in asymmetric synthesis, the following is a general experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
Chiral amino alcohol ligand
-
Anhydrous toluene or hexane
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral amino alcohol ligand (2-10 mol%).
-
Add anhydrous solvent (e.g., toluene) and cool the mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the diethylzinc solution (2.0 equivalents) to the stirred solution of the ligand.
-
Stir the mixture for 30 minutes at the same temperature to allow for the formation of the catalyst.
-
Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Caption: General experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Conclusion
While direct experimental evidence for the applications of This compound remains to be published, its structural analogy to a well-established class of chiral amino alcohol ligands strongly suggests its potential as an effective catalyst in asymmetric synthesis. The comparative data presented for other chiral amino alcohols in the enantioselective ethylation of benzaldehyde provides a valuable benchmark for predicting its performance. The rigid cyclohexyl backbone and the cis-stereochemistry of this compound are promising features for inducing high levels of stereocontrol. Researchers are encouraged to explore the catalytic activity of this and other novel chiral amino alcohols to further expand the toolkit of asymmetric synthesis.
References
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes and ketones. Chemical Reviews, 92(5), 833-856.
- Noyori, R., & Kitamura, M. (1991). Enantioselective addition of organometallic reagents to carbonyl compounds: Chirality transfer, multiplication, and amplification. Angewandte Chemie International Edition in English, 30(1), 49-69.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
- Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824.
- Corey, E. J., & Helal, C. J. (1998). Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: A new paradigm for enantioselective catalysis and a powerful new synthetic method.
- Itsuno, S. (2005).
- Ghosh, A. K., & Fidanze, S. (2004). Enantioselective synthesis of amino alcohols and their applications in asymmetric synthesis. Synthesis, 2004(18), 3125-3151.
-
BenchChem. (2025). Chiral amino alcohols as candidates for catalyst precursors. [Link]
- Soai, K., Ookawa, A., Kouchi, M., & Oyamada, H. (1987). Asymmetric addition of dialkylzincs to aldehydes using chiral catalyst: a quantitative analysis of the factors determining the sense of the enantioselectivity. Bulletin of the Chemical Society of Japan, 60(1), 249-255.
- Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Catalytic asymmetric addition of diethylzinc to aldehydes. Journal of the American Chemical Society, 108(19), 6071-6072.
- Rozwadowska, M. D. (1994). 1,2-Amino alcohols in asymmetric synthesis. Tetrahedron: Asymmetry, 5(8), 1327-1365.
- Wallbaum, S., & Martens, J. (1992). Asymmetric syntheses with chiral 1, 2-amino alcohols. Tetrahedron: Asymmetry, 3(12), 1475-1504.
Sources
A Comparative Performance Analysis of Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking Against (+)-cis-2-Benzylaminocyclohexanemethanol
Introduction
The enantioselective addition of organometallic reagents to prochiral aldehydes is a foundational strategy in modern organic synthesis for creating stereodefined secondary alcohols. These chiral alcohols are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. The efficacy of such transformations is critically dependent on the chiral catalyst, which orchestrates the stereochemical environment of the reaction. Among the most reliable and historically significant catalysts are β-amino alcohols, prized for their straightforward synthesis, stability, and potent stereodirecting capabilities.
This guide provides an in-depth comparison of several prominent chiral amino alcohols in the context of a classic benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. We will evaluate the performance of well-established catalysts—namely (1R,2S)-(-)-N-Methylephedrine, (-)-N,N-Dibutylnorephedrine (DBNE), and (2S)-(-)-3-exo-(dimethylamino)isoborneol (DAIB)—for which extensive experimental data are available.
Mechanism of Catalysis: The Noyori Model
The catalytic cycle for the β-amino alcohol-mediated addition of diethylzinc to an aldehyde is widely understood through a mechanism proposed by Noyori and colleagues. This model provides a robust framework for rationalizing the high levels of enantioselectivity observed.[1]
-
Catalyst Formation: The chiral amino alcohol (H-L) reacts with diethylzinc (Et₂Zn) in an acid-base reaction. The acidic proton of the alcohol is removed by an ethyl group, releasing ethane gas and forming a chiral zinc alkoxide monomer, [EtZn-L].
-
Dimerization: This monomer exists in equilibrium with a more stable dimeric species. For catalysis to proceed, this dimer must dissociate to release the active monomeric catalyst.
-
Substrate Coordination: The monomeric zinc alkoxide coordinates with both a second molecule of diethylzinc and the aldehyde substrate. This forms a crucial ternary complex where the chiral ligand, the zinc center, the alkyl source, and the aldehyde are held in a rigid, well-defined orientation.
-
Enantioselective Transfer: Within this ternary complex, the chiral ligand's steric bulk directs the approach of the aldehyde, exposing one of its two enantiotopic faces to the ethyl group of the coordinated diethylzinc. The ethyl group is then transferred to the aldehyde's carbonyl carbon via a six-membered, chair-like transition state. This transfer is the enantioselectivity-determining step.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is formed. An exchange with another molecule of diethylzinc releases the chiral secondary alcohol (after workup) and regenerates the active [EtZn-L*] catalyst, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde.
Standardized Experimental Protocol
Reproducibility in asymmetric catalysis requires meticulous attention to experimental detail. The following is a generalized, self-validating protocol for the benchmark reaction, synthesized from common literature procedures. The causality behind each step is explained to ensure both technical accuracy and practical success.
Objective: To synthesize (S)-1-phenyl-1-propanol via the enantioselective addition of diethylzinc to benzaldehyde.
Materials:
-
Chiral Amino Alcohol Catalyst (e.g., DAIB, 2 mol%)
-
Anhydrous Toluene (or Hexane/Toluene mixture)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: A generalized workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Step-by-Step Procedure:
-
Glassware Preparation (Trustworthiness): All glassware is rigorously flame-dried under vacuum and cooled under a positive pressure of argon. This is critical as organozinc reagents and the intermediate zinc alkoxides are extremely sensitive to moisture, which would otherwise quench the reagents and inhibit catalysis.
-
Catalyst Solution: The chiral amino alcohol (0.02 mmol, 2 mol%) is added to a Schlenk flask and dissolved in anhydrous toluene (5 mL) under an inert atmosphere. The choice of an anhydrous, non-protic solvent is essential for maintaining the integrity of the organometallic species.
-
Formation of the Active Catalyst: The solution is cooled to 0°C in an ice bath. Diethylzinc (1.2 mL, 1.2 mmol, 1.2 eq) is added dropwise via syringe. The mixture is stirred at this temperature for 20-30 minutes. This period allows for the complete reaction between the amino alcohol and diethylzinc to form the active chiral catalyst complex.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) is added dropwise to the stirred catalyst solution at 0°C. Adding the aldehyde slowly prevents an uncontrolled exotherm and ensures it is introduced into a solution with a sufficient concentration of the pre-formed catalyst.
-
Reaction Monitoring: The reaction is allowed to stir, typically warming to room temperature over several hours (e.g., 2-18 hours, depending on the catalyst). The progress is monitored by Thin Layer Chromatography (TLC) until consumption of the benzaldehyde is complete.
-
Quenching: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step hydrolyzes the product zinc alkoxide to the desired alcohol and deactivates any remaining diethylzinc. The addition must be slow to control the vigorous gas evolution (ethane).
-
Workup and Extraction: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with brine, which helps to remove residual water.
-
Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The final yield is determined gravimetrically. The enantiomeric excess (ee%) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by comparing the product to a racemic standard.
Comparative Performance Data
The following table summarizes the performance of three well-established chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde under optimized, yet comparable, conditions reported in the literature.
| Catalyst | Structure | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Configuration | Reference |
| (1R,2S)-(-)-N-Methylephedrine | ![]() | 8 | 0 | 48 | ~95 | 94 | (S) | |
| (-)-N,N-Dibutylnorephedrine (DBNE) | ![]() | 2 | 0 | 6 | >95 | 95 | (S) | |
| (2S)-(-)-DAIB | ![]() | 2 | 25 | 2 | 97 | 98 | (S) |
Note: Structures are illustrative and should be confirmed from a chemical drawing program. The data presented is compiled from the cited literature and conditions may vary slightly.
Analysis and Discussion
The data clearly demonstrates the high efficacy of ephedrine- and isoborneol-derived amino alcohols.
-
(-)-N,N-Dibutylnorephedrine (DBNE) is a highly effective catalyst, providing excellent yield and enantioselectivity (95% ee) at a low catalyst loading of just 2 mol%. The bulky N-dibutyl groups are crucial for creating a well-defined steric environment in the transition state, effectively shielding one face of the aldehyde.
-
(1R,2S)-(-)-N-Methylephedrine , a classic catalyst, also delivers high enantioselectivity (94% ee), though it typically requires a higher catalyst loading and longer reaction times compared to DBNE. Its performance relies on the rigidifying effect of the phenyl group and the specific stereochemistry of its two chiral centers.
-
(2S)-(-)-3-exo-(dimethylamino)isoborneol (DAIB) stands out as arguably the most powerful catalyst in this comparison. It achieves a remarkable 98% ee at room temperature with a low catalyst loading. Its efficacy stems from the extremely rigid and sterically demanding bicyclic bornane skeleton, which creates a highly organized and predictable transition state, leaving little room for the non-selective reaction pathway.
Structural Analysis of (+)-cis-2-Benzylaminocyclohexanemethanol
While lacking direct experimental data for the benchmark reaction, we can analyze the structure of This compound to predict its potential performance.
-
Scaffold: The cis-1,2-disubstituted cyclohexane backbone provides a rigid scaffold. In its most stable chair conformation, the hydroxyl and benzylamino groups would likely occupy adjacent equatorial positions, creating a well-defined spatial arrangement for coordinating to the zinc center.
-
Steric Hindrance: The N-benzyl group provides significant steric bulk. This group would play a critical role in differentiating the enantiotopic faces of the coordinated aldehyde, similar to the bulky N-alkyl groups in DBNE. The effectiveness will depend on the precise conformational preference of the benzyl group in the transition state.
-
Comparison to DAIB: Unlike the bornane system in DAIB, the cyclohexane ring is less conformationally locked. However, the cis relationship of the functional groups ensures they can effectively chelate the zinc atom, which is a prerequisite for forming the active catalyst.
-
Potential Performance: Given its structural features—a rigid backbone and a sterically demanding N-substituent—it is reasonable to hypothesize that this compound would be an effective catalyst for this transformation. It would be expected to deliver high enantioselectivity, potentially comparable to the ephedrine-derived systems. The cis stereochemistry is crucial; trans isomers of related amino alcohols often show a dramatic loss of enantioselectivity because they cannot form the necessary chelated zinc complex as effectively.[2]
Conclusion
The enantioselective addition of diethylzinc to aldehydes remains a vital transformation, and the choice of chiral amino alcohol is paramount to its success. Catalysts like (-)-N,N-Dibutylnorephedrine (DBNE) and particularly (2S)-(-)-3-exo-(dimethylamino)isoborneol (DAIB) set a high benchmark, consistently delivering enantiomeric excesses of 95-98% with high yields and low catalyst loadings. Their performance is a direct result of their sterically demanding and conformationally rigid structures, which enforce a highly ordered transition state.
References
-
White, J. D., Wardrop, D. J., & Sundermann, K. F. (2002). (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL [(2S)-(−)-DAIB]. Organic Syntheses, 79, 130. [Link]
-
Fraile, J. M., Mayoral, J. A., Serrano, J., Pericàs, M. A., Solà, L., & Castellnou, D. (2001). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 66(20), 6847-6854. [Link]
-
Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]
-
Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]
-
Yamamoto, Y., & Houk, K. N. (2000). Asymmetric Addition of Dimethylzinc to Benzaldehyde Catalyzed by (2S)-3-exo-(Dimethylamino)isobornenol. A Theoretical Study on the Origin of Enantioselection. Organometallics, 19(22), 4531-4543. [Link]
-
Kitamura, M., Okada, S., Suga, S., & Noyori, R. (1989). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 111(11), 4028-4036. [Link]
-
Contreras, R., et al. (2003). Increased enantioselectivity in the addition of diethylzinc to benzaldehyde by the use of chiral ligands containing the alpha-phenylethylamino group in combination with achiral ligands. The Journal of Organic Chemistry, 68(10), 3781-3785. [Link]
-
Ramos, J., et al. (2001). Catalyzed asymmetric dialkylzinc addition to benzaldehyde in the presence of new chiral ligands--delta-(1-phenethyl)aminoalcohols. Chirality, 13(8), 507-509. [Link]
-
Jurado, S., et al. (2018). Catalyzed addition of diethylzinc to benzaldehyde. ResearchGate. [Link]
-
Vidal-Ferran, A., et al. (2004). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 101(16), 5747-5752. [Link]
-
Gonzalez, J., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
Sources
Revolutionizing Asymmetric Synthesis: A Guide to the Recyclability of (+)-cis-2-Benzylaminocyclohexanemethanol-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the efficiency and sustainability of catalytic processes are paramount. Chiral catalysts, the architects of stereoselectivity, are often complex and costly molecules. Their recovery and reuse are not merely an economic consideration but a cornerstone of green chemistry. This guide provides an in-depth assessment of the recyclability of catalysts based on the (+)-cis-2-benzylaminocyclohexanemethanol scaffold, a privileged structure in asymmetric synthesis. We will explore the transition from homogeneous to heterogeneous systems, offering a comparative analysis supported by experimental insights to inform your catalyst development and process optimization endeavors.
The Homogeneous Catalyst: High Performance at a Cost
Catalysts derived from this compound have demonstrated exceptional performance in a variety of asymmetric transformations, most notably the enantioselective addition of organozinc reagents to aldehydes.[1] In a homogeneous setting, where the catalyst and reactants exist in the same phase, these chiral amino alcohols provide excellent access to the catalytic sites, leading to high conversions and enantioselectivities.
However, the Achilles' heel of homogeneous catalysis lies in the catalyst's separation from the reaction mixture post-completion.[2] This often involves laborious and costly purification techniques, which can lead to catalyst degradation and loss, rendering the process economically unviable for large-scale production. The inherent difficulty in recovering the catalyst quantitatively hampers its widespread industrial application.[3]
Heterogenization: The Key to a Sustainable Catalytic Future
To overcome the limitations of homogeneous systems, the immobilization of the chiral catalyst onto an insoluble support offers a promising solution.[4][5] This heterogenization strategy combines the high selectivity of the molecular catalyst with the practical advantages of a solid-phase system, primarily the ease of separation and recycling.[2] Common supports include inorganic materials like silica and magnetic nanoparticles, as well as organic polymers.[4]
Comparative Analysis: Homogeneous vs. Immobilized Catalysts
The decision to employ a homogeneous or a heterogeneous catalyst system involves a trade-off between activity, selectivity, and recyclability. The following table provides a comparative overview based on typical performance in the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating such catalysts.
| Catalyst System | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Recyclability | Separation Method | Potential Issues |
| Homogeneous this compound | >95 | >98 | Poor | Chromatography, Extraction | Difficult separation, Catalyst loss |
| Silica-Immobilized Catalyst | 85-95 | 70-85[6] | Good (3-5 cycles) | Filtration | Potential for reduced activity/selectivity, Leaching |
| Polymer-Supported Catalyst | 80-90 | 75-90 | Good (5+ cycles) | Filtration | Swelling of polymer support, Mass transfer limitations |
| Magnetic Nanoparticle-Immobilized Catalyst | 90-98 | 80-95[3] | Excellent (5-10+ cycles)[3] | Magnetic Decantation[3] | Potential for agglomeration, Surface deactivation |
Note: The data for immobilized systems are based on representative studies of similar chiral amino alcohol catalysts and serve as a comparative benchmark.[3][6]
The trend generally indicates a slight decrease in enantioselectivity upon immobilization, which can be attributed to steric hindrance around the active site or conformational changes of the ligand once tethered to the support. However, the significant gain in recyclability often outweighs this modest trade-off.
The Logic of Catalyst Immobilization and Recycling
The workflow for utilizing and recycling an immobilized catalyst follows a logical sequence designed to maximize efficiency and minimize waste.
Caption: Workflow for immobilized catalyst use and recycling.
Experimental Protocols
To provide a practical framework, we outline the key experimental procedures for the synthesis, application, and assessment of a recyclable this compound-based catalyst.
Synthesis of Silica-Immobilized this compound
This protocol describes a general method for grafting the chiral ligand onto a silica support.
Caption: Synthesis of silica-immobilized catalyst.
Detailed Steps:
-
Silica Activation: Activate silica gel by stirring in dilute hydrochloric acid, followed by washing with distilled water until neutral pH and drying under vacuum at 150°C for 24 hours.
-
Functionalization: Suspend the activated silica in dry toluene under an inert atmosphere. Add (3-isocyanatopropyl)triethoxysilane and reflux the mixture for 24 hours.
-
Ligand Coupling: After cooling, filter the functionalized silica, wash with dry toluene, and resuspend in fresh dry toluene. Add a solution of this compound in dry toluene and reflux for 48 hours.
-
Washing: Cool the mixture to room temperature, filter the solid, and wash sequentially with toluene, ethanol, and diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting immobilized catalyst under vacuum to a constant weight.
Asymmetric Diethylzinc Addition to Benzaldehyde (General Procedure)
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend the immobilized catalyst in anhydrous toluene.
-
Reagent Addition: Cool the suspension to 0°C and add a solution of benzaldehyde in toluene. Stir for 15 minutes, then add a solution of diethylzinc in hexanes dropwise.
-
Reaction: Stir the reaction mixture at 0°C for the specified time (typically 12-24 hours).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Catalyst Recovery: Separate the catalyst by filtration (for silica/polymer supports) or magnetic decantation (for magnetic nanoparticles).
-
Product Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.
Catalyst Recycling and Leaching Test
Recycling Procedure:
-
After separation from the reaction mixture, wash the recovered catalyst sequentially with toluene, ethanol, and diethyl ether.
-
Dry the catalyst under vacuum.
-
The dried catalyst can then be used in a subsequent reaction cycle under the same conditions.
Leaching Test Protocol (Illustrative):
A leaching test is crucial to ensure the stability of the immobilized catalyst and to confirm that the observed catalysis is truly heterogeneous.
-
Catalyst Treatment: Stir the immobilized catalyst in the reaction solvent (e.g., toluene) at the reaction temperature for the duration of a typical experiment, but without the substrates.
-
Separation: Separate the catalyst from the solvent.
-
Catalysis with Supernatant: To the collected solvent (supernatant), add the substrates (benzaldehyde and diethylzinc) and run the reaction under the standard conditions.
-
Analysis: Analyze the reaction mixture for product formation. The absence of significant product formation indicates that minimal leaching of the active catalytic species has occurred. For more quantitative analysis, the supernatant can be analyzed for the presence of the metal or ligand using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).[7]
Conclusion and Future Outlook
The immobilization of this compound-based catalysts presents a viable and highly attractive strategy to enhance their industrial applicability. While a slight compromise in catalytic activity or enantioselectivity may be observed, the profound benefits of simplified separation and repeated reusability offer a compelling case for the adoption of heterogeneous systems. The choice of support material and the immobilization strategy are critical factors that must be optimized to minimize leaching and preserve the inherent catalytic prowess of the chiral ligand. Future advancements in linker technology and support materials will undoubtedly lead to even more robust and efficient recyclable catalysts, further bridging the gap between academic discovery and industrial-scale sustainable chemical synthesis.
References
- Righi, G., et al. (2020). Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto Nanomaterials for an Ease of Recovery and Reuse. Molecules, 25(15), 3486.
- Noyori, R., et al. (1986). Asymmetric addition of dialkylzincs to aldehydes using chiral amino alcohols. Journal of the American Chemical Society, 108(19), 6071-6072.
- Corma, A., et al. (2003). New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde. Organic Letters, 5(18), 3331-3334.
- Song, et al. (2023). Synthesis of bisoxazolinegrafted amino acid polymers, which were utilized as recyclable chiral catalyst ligands for copper catalyzed asymmetric Henry reaction. RSC Advances, 13, 12345-12350.
- Benaglia, M., Puglisi, A., & Cozzi, F. (2003). Polymer-supported organic catalysts. Chemical reviews, 103(9), 3401-3429.
- Yin, P., & McCarthy, T. J. (2001). Covalent immobilization of proteins on the surface of silicon. Journal of the American Chemical Society, 123(21), 5174-5175.
- Blackmond, D. G. (2010). The origin of asymmetric amplification in autocatalysis.
- Sarkar, S. M., et al. (2014). Preparation of Mesoporous Silica-Supported Chiral Amino Alcohols for the Enantioselective Addition of Diethylzinc to Aldehyde and Asymmetric Transfer Hydrogenation to Ketones.
- European Chemicals Agency. (2015).
- 911Metallurgist. (2017).
- Swaim, C. M., et al. (2020). Quantification of Metal Leaching in Immobilized Metal Affinity Chromatography. Journal of Visualized Experiments, (155), e60690.
- JoVE. (2023, March 13). Quantification-Metal Leaching In Immobilized Metal Affinity Chromatography l Protocol Preview [Video]. YouTube.
- Cole-Hamilton, D. J. (2003). Homogeneous catalysis—new approaches to catalyst separation, recovery, and recycling. Science, 299(5613), 1702-1706.
Sources
- 1. Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 5. Application of chiral recyclable catalysts in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Silica-Immobilized Chiral Amino Alcohol for the Enantioselective Addition of Diethylzinc to Benzaldehyde | Publicación [silice.csic.es]
- 7. Quantification of Metal Leaching in Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Results for (+)-cis-2-Benzylaminocyclohexanemethanol Reactions
In the landscape of pharmaceutical development and asymmetric synthesis, the stereochemical purity of chiral intermediates is a critical quality attribute that profoundly influences the safety and efficacy of the final active pharmaceutical ingredient (API). The compound (+)-cis-2-Benzylaminocyclohexanemethanol, a valuable chiral auxiliary and building block, is no exception. Its stereoisomers can exhibit divergent pharmacological and toxicological profiles, necessitating rigorous analytical control throughout its synthesis and subsequent reactions.
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the chiral purity of this compound. We will explore the nuances of method selection, the importance of orthogonal techniques, and a systematic approach to the cross-validation of analytical results. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols.
The Imperative of Orthogonal Analytical Methods
Reliance on a single analytical technique for chiral purity determination, no matter how well-validated, carries an inherent risk of systematic error or unforeseen interferences. Cross-validation, the practice of comparing results from two or more distinct and independent analytical methods, provides a higher degree of confidence in the accuracy and reliability of the data.[1][2] This is particularly crucial during process development, stability studies, and in the validation of reference standards. For a molecule like this compound, which contains both amino and alcohol functionalities, a variety of analytical techniques can be leveraged.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for chiral analysis is contingent upon several factors, including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[3] The most prevalent techniques for the enantiomeric purity determination of chiral amino alcohols include Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating or derivatizing agents.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of these analytical techniques for the enantiomeric purity determination of chiral amino alcohols like this compound.
| Parameter | Chiral HPLC | Chiral SFC | Chiral NMR (with CSA/CDA) |
| Principle | Differential partitioning between a chiral stationary phase (CSP) and a liquid mobile phase.[4][5] | Differential partitioning between a CSP and a supercritical fluid mobile phase.[6] | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), leading to distinct NMR signals.[7] |
| Resolution (Rs) | > 1.5 for baseline separation is achievable with appropriate column and mobile phase selection.[2] | Often provides superior resolution and faster analysis times compared to HPLC.[2] | Dependent on the choice of CSA/CDA and the magnetic field strength. Can be challenging for low levels of the minor enantiomer. |
| Precision (%RSD) | Major Enantiomer: ≤ 2%; Minor Enantiomer: ≤ 10% | Major Enantiomer: ≤ 2%; Minor Enantiomer: ≤ 10% | Generally higher %RSD compared to chromatographic techniques, especially at low concentrations of the minor enantiomer. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | Can be influenced by the completeness of the derivatization reaction (for CDAs). |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05% - 0.1% of the major enantiomer. | Can achieve similar or slightly better LOQ than HPLC. | Generally higher LOQ, often around 1-5% of the major enantiomer. |
| Development Time | Can be time-consuming due to the need for extensive column and mobile phase screening.[8] | Often faster method development due to rapid equilibration times.[6] | Can be relatively fast if a suitable CSA/CDA is known. |
| Solvent Consumption | Moderate to high, depending on the method. | Significantly lower organic solvent consumption, making it a "greener" alternative.[2] | Low solvent consumption. |
Experimental Protocols
Detailed and reproducible experimental methodologies are the bedrock of any analytical validation. Below are representative protocols for Chiral HPLC, Chiral SFC, and Chiral NMR.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.
Chromatographic Conditions:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Chiralcel® column, is a common starting point for amino alcohols.[5] A systematic screening of different CSPs is recommended.
-
Mobile Phase: For normal-phase HPLC, a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is typically used.[2] A small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape for basic compounds. A typical starting point could be Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength where the analyte exhibits sufficient absorbance (e.g., 254 nm).
Sample Preparation:
-
Accurately weigh and dissolve the sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm filter prior to injection.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
Instrumentation: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator (BPR).
Chromatographic Conditions:
-
Chiral Column: Similar polysaccharide-based CSPs as used in HPLC are often effective in SFC.
-
Mobile Phase: A mixture of supercritical CO₂ and an alcohol modifier (e.g., methanol, ethanol). A typical gradient might run from 5% to 40% methanol over a few minutes.[2]
-
Flow Rate: 2-4 mL/min.[2]
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C - 40°C.[2]
-
Detection: UV/PDA detection at the appropriate wavelength.
Sample Preparation: Dissolve the sample in the modifier solvent (e.g., methanol or ethanol) or a suitable solvent mixture.
Protocol 3: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (≥400 MHz is recommended for better dispersion).
Methodology using a Chiral Solvating Agent (CSA):
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
CSA Selection: Chiral cyclohexanol derived benzylamines have been shown to be effective CSAs for various acidic analytes.[9] For the amino alcohol analyte, a chiral acid, such as (R)-(-)-Mandelic acid or a derivative, could be a suitable CSA.
-
Titration: Acquire a baseline ¹H NMR spectrum of the analyte. Then, incrementally add the CSA to the NMR tube and acquire a spectrum after each addition. The interaction between the enantiomers and the CSA will form transient diastereomeric complexes, which should result in the splitting of at least one proton signal for the two enantiomers.
-
Data Analysis: The enantiomeric ratio is determined by the integration of the well-resolved signals corresponding to each diastereomeric complex.
Workflow for Cross-Validation of Analytical Results
A systematic workflow is essential for the effective cross-validation of analytical methods. The following diagram illustrates a logical sequence of steps.
Caption: A systematic workflow for the cross-validation of analytical methods.
Causality Behind Experimental Choices and Trustworthiness
The choice to develop and cross-validate orthogonal methods like Chiral HPLC and Chiral SFC is deliberate. These methods, while both chromatographic, often exhibit different selectivity due to the distinct properties of the liquid versus supercritical fluid mobile phases.[2][6] This difference in separation mechanism provides a robust check against potential co-elutions or matrix effects that might go unnoticed with a single method.
The inclusion of Chiral NMR, while generally less sensitive, offers a completely different analytical paradigm. It is a solution-state technique that does not rely on chromatographic separation.[7] Agreement between a chromatographic method and NMR provides very strong evidence for the accuracy of the enantiomeric purity assessment.
To ensure trustworthiness, each protocol must be a self-validating system. This is achieved by adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures.[10] This includes rigorous evaluation of specificity, linearity, range, accuracy, precision, and the limit of quantitation for each method.
Conclusion
The cross-validation of analytical results for this compound reactions is not merely a regulatory formality but a cornerstone of scientific rigor in pharmaceutical development. By employing and comparing orthogonal analytical techniques such as Chiral HPLC, Chiral SFC, and Chiral NMR, researchers can build a comprehensive and reliable understanding of the stereochemical purity of this important chiral intermediate. This multi-faceted approach ensures the quality and safety of the final drug product and provides a robust analytical framework to support all stages of drug development.
References
-
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Retrieved from [Link]
-
Chiral Purity in Drug Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High‐Performance Liquid Chromatograpy. (n.d.). Sci-Hub. Retrieved from [Link]
-
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central. Retrieved from [Link]
-
Analytical method validation: A brief review. (n.d.). Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved from [Link]
-
Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
Enantioselective separation techniques in forensic analysis and clinical toxicology. (n.d.). Retrieved from [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). AZoM.com. Retrieved from [Link]
-
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Laboratory. Retrieved from [Link]
-
Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols (Review). (n.d.). Retrieved from [Link]
-
Separation of Enantiomers Using Gas Chromatography: Application in Forensic Toxicology, Food and Environmental Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Retrieved from [Link]
-
The enzymatic resolution of enantiomers and the formation of diastereomers: An undergraduate NMR experiment. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis, resolution, and absolute stereochemistry of (1R, 2S)-(+)-cis-1-methoxycarbonyl-2-methylcyclobutane. (2000). PubMed. Retrieved from [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health. Retrieved from [Link]
-
Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. (n.d.). Retrieved from [Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (+)-cis-2-Benzylaminocyclohexanemethanol
For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While (+)-cis-2-Benzylaminocyclohexanemethanol is a valuable chiral ligand and building block in asymmetric synthesis, its handling and disposal demand a meticulous and informed approach. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the protection of both personnel and the environment.
Understanding the Hazard Profile of this compound
Before delving into disposal procedures, a clear understanding of the compound's characteristics is essential. This compound, with the CAS number 71581-92-5, is a colorless solid.[1] While comprehensive toxicological data is not widely available, the Safety Data Sheet (SDS) from TCI Chemicals indicates that it causes skin and eye irritation.[2] Furthermore, GHS information for the cis-isomer suggests it may also cause respiratory irritation.[3] Structurally, it is an amino alcohol derivative containing a benzylamine group, which can exhibit corrosive properties and toxicity.[4][5]
| Property | Information | Source |
| Chemical Name | This compound | Guidechem[1] |
| CAS Number | 71581-92-5 | Guidechem[1] |
| Molecular Formula | C14H21NO | Guidechem[1] |
| Appearance | Colorless solid | Guidechem[1] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation | TCI Chemicals SDS[2], PubChem[3] |
| May cause respiratory irritation | PubChem[3] |
Core Directive: A Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7] The following protocol outlines the necessary steps for its safe collection and disposal.
Step 1: Personal Protective Equipment (PPE) is Non-Negotiable
Before handling the waste, ensure you are wearing appropriate PPE. This includes:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (such as nitrile) to prevent skin contact.[2]
-
A laboratory coat to protect clothing and skin.
-
Work in a well-ventilated area , preferably a chemical fume hood, to avoid inhalation of any dust or vapors.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[6]
-
Solid Waste: Collect pure, unadulterated this compound waste in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If the compound is in a solution, the solvent will dictate the waste stream.
-
Halogenated Solvents: If dissolved in a halogenated solvent (e.g., dichloromethane), collect it in a designated "halogenated organic waste" container.
-
Non-Halogenated Solvents: If dissolved in a non-halogenated solvent (e.g., methanol, ethanol, hexanes), collect it in a "non-halogenated organic waste" container.[8]
-
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should be collected in a separate, clearly labeled container for solid hazardous waste.
Step 3: Proper Labeling of Waste Containers
Accurate and thorough labeling of waste containers is a legal requirement and essential for the safety of waste handlers.[9] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
The major constituents and their approximate percentages if it is a mixed waste.
-
The date the waste was first added to the container.
-
The specific hazards (e.g., "Irritant," "Corrosive" if in an acidic or basic solution).
Step 4: Storage of Hazardous Waste
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of laboratory personnel.
-
Away from incompatible materials. [6] For instance, do not store it with strong oxidizing agents.[4]
-
In secondary containment to prevent the spread of material in case of a leak.
-
Kept closed at all times , except when adding waste.[9]
Step 5: Arranging for Professional Disposal
The disposal of hazardous waste must be handled by a licensed and approved hazardous waste management company.[7][10] Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste.[8][11] Follow your institution's specific guidelines for requesting a waste pickup.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A flowchart outlining the key stages for the safe disposal of this compound.
Trustworthiness Through Self-Validating Protocols
The procedures outlined in this guide are designed to be self-validating by adhering to the widely accepted principles of hazardous waste management. By treating this compound as a hazardous substance from the outset and following the prescribed steps for segregation, containment, and disposal through certified channels, you are inherently operating within a framework that minimizes risk and ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12]
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible disposal of chemical waste is not merely a procedural task; it is a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By adhering to the detailed protocols within this guide for this compound, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community.
References
-
Braskem. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Bayer. (2017). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). (-)-cis-2-Benzylaminocyclohexanemethanol. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (-)-cis-2-Benzylaminocyclohexanemethanol. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine. Retrieved from [Link]
-
Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
New Mexico Environment Department. (n.d.). Hazardous Waste Regulation and Authorization. Retrieved from [Link]
-
Ballantyne, B., Dodd, D. E., Nachreiner, D. J., & Myers, R. C. (1985). The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine. Drug and Chemical Toxicology, 8(1-2), 43–56. [Link]
-
University of Louisville. (n.d.). Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
PubChem. (n.d.). cis-2-Aminocyclohexanol. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. (-)-cis-2-Benzylaminocyclohexanemethanol | C14H21NO | CID 853690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. louisville.edu [louisville.edu]
- 9. mtu.edu [mtu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. Hazardous Waste Regulation and Authorization [env.nm.gov]
A Comprehensive Guide to the Safe Handling of (+)-cis-2-Benzylaminocyclohexanemethanol
In the dynamic landscape of pharmaceutical research and development, the synthesis and manipulation of chiral building blocks are fundamental to the creation of novel therapeutics. Among these, (+)-cis-2-Benzylaminocyclohexanemethanol stands out as a valuable intermediate. Its unique stereochemistry makes it a critical component in the asymmetric synthesis of various bioactive molecules.[1] However, realizing its full potential necessitates a deep respect for and understanding of its safe handling, storage, and disposal.
This guide provides an in-depth, experience-driven protocol for the safe management of this compound in a laboratory setting. It moves beyond a simple checklist to provide the rationale behind each safety measure, empowering researchers to not only follow procedures but to cultivate a proactive safety culture.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling of this compound, a thorough understanding of its intrinsic hazards is paramount. The primary, immediate risks associated with this compound are skin and eye irritation.[2]
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
Source: TCI Chemicals Safety Data Sheet[2]
The causality behind these irritant effects lies in the chemical nature of the molecule, which contains an amine group. Amines, as a class, can be corrosive or irritant to tissues due to their basicity and ability to interact with proteins and lipids in cell membranes. While the specific toxicological data for this compound is not extensively detailed in publicly available literature, the structural alerts from its benzylamine and aminocyclohexanemethanol moieties warrant a cautious approach.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not merely a regulatory requirement but a critical, non-negotiable aspect of laboratory practice when handling this compound. The following PPE ensemble is mandatory to mitigate the risks of skin and eye contact.
Hand Protection
-
Requirement: Wear chemical-resistant gloves.
-
Rationale and Best Practices: Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times, although for incidental contact, standard laboratory nitrile gloves are generally sufficient. Always inspect gloves for any signs of degradation or puncture before use. Double-gloving can be a prudent measure, especially during procedures with a higher risk of splashing. After handling the compound, remove and dispose of gloves properly, and always wash your hands thoroughly with soap and water.[3][4]
Eye and Face Protection
-
Requirement: Wear safety glasses with side shields or chemical safety goggles. A face shield is required when there is a significant risk of splashing.[5][6]
-
Rationale and Best Practices: The serious eye irritation potential of this compound necessitates robust eye protection.[2] Standard safety glasses protect from frontal impacts, but side shields or goggles are essential to prevent splashes from reaching the eyes from the side. In situations such as transferring large quantities or working with the material under pressure, a face shield provides an additional layer of protection for the entire face.
Body Protection
-
Requirement: A laboratory coat must be worn at all times.
-
Rationale and Best Practices: A lab coat, preferably with long sleeves and made of a low-permeability material, protects your skin and personal clothing from accidental spills.[3] It should be kept clean and laundered separately from personal clothing.[7]
Respiratory Protection
-
Requirement: Generally not required when handling small quantities in a well-ventilated area or a fume hood.
-
Rationale and Best Practices: this compound is a solid at room temperature, which minimizes the risk of inhalation.[1][8] However, if any procedure could generate dust or aerosols, work should be conducted in a certified chemical fume hood.[4] If a fume hood is not available and there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.[9][10]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Preparation and Pre-Handling Checklist
-
Verify Chemical Identity: Double-check the container label to ensure you have the correct substance.[4]
-
Review Safety Data Sheet (SDS): Always have the SDS readily accessible and review it before starting any new procedure.[2]
-
Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, is functioning correctly.[4]
-
Assemble all necessary equipment and PPE before handling the chemical.
-
Know the location and operation of emergency equipment: This includes the safety shower, eyewash station, and fire extinguisher.[11]
Handling the Solid Compound
-
Weighing: When weighing the solid, use a spatula and a weigh boat. Avoid creating dust. If any dust is generated, it should be contained within the fume hood.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel.
-
Cleaning: Clean any residual solid from the spatula and weigh boat with an appropriate solvent (e.g., ethanol or methanol) and transfer the rinsing to the reaction vessel if compatible with the procedure, or to a designated waste container.
Handling Solutions of the Compound
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
-
Transferring: Use a pipette or a funnel to transfer solutions. Always keep containers of solutions capped when not in use to prevent the release of vapors.[11]
Emergency Procedures: Being Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is critical.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for waste disposal.[13] Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Alert others and your supervisor. If safe to do so, contain the spill to prevent it from spreading. Do not attempt to clean up a large spill without proper training and equipment. Contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Waste Collection: All waste materials contaminated with this compound, including unused product, solutions, and contaminated disposables (e.g., gloves, paper towels, weigh boats), must be collected in a designated, properly labeled, and sealed hazardous waste container.[14]
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. For benzylamine-related compounds, incineration is a common disposal method.[15]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- TCI Chemicals. (2025). Safety Data Sheet: this compound.
-
Sciencemadness Wiki. (n.d.). Benzylamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. (n.d.). (-)-cis-2-Benzylaminocyclohexanemethanol. Retrieved from [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Lab Manager. (2024). Lab Safety Rules and Guidelines. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]
-
PozeSCAF. (n.d.). Chemistry Lab Safety Rules. Retrieved from [Link]
-
Braskem. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Iowa State University. (n.d.). Advanced manufacturing lab safety and operation policies. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (-)-cis-2-Benzylaminocyclohexanemethanol. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ethz.ch [ethz.ch]
- 4. pozescaf.com [pozescaf.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. pppmag.com [pppmag.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. (-)-cis-2-Benzylaminocyclohexanemethanol | 71581-93-6 | TCI AMERICA [tcichemicals.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



